molecular formula C9H11NO4S B077452 N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide CAS No. 14347-18-3

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B077452
CAS No.: 14347-18-3
M. Wt: 229.26 g/mol
InChI Key: SAEWSLVKOAXJMS-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, also known as N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEWSLVKOAXJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597817
Record name N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-18-3
Record name N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Sulfonamide-Based Adrenergic Bioisosteres

Executive Summary & Chemical Identity

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of phenylethanolamine class adrenergic agonists. It serves as the core "sulfonamide-phenol" scaffold for drugs such as Soterenol , Mesuprine , and Zinterol .

Its structural significance lies in the bioisosteric replacement of the meta-hydroxyl group of catecholamines (e.g., isoproterenol) with a methanesulfonamide moiety. This modification maintains the acidity and hydrogen-bonding capability required for receptor binding while significantly increasing metabolic stability against Catechol-O-Methyl Transferase (COMT), thereby extending the biological half-life of the resulting API.

Chemical Identification Data
PropertySpecification
CAS Number 14347-18-3
IUPAC Name N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Synonyms 4'-Acetyl-2'-(methanesulfonamido)phenol; 3'-Methanesulfonamido-4'-hydroxyacetophenone
Molecular Formula C

H

NO

S
Molecular Weight 229.25 g/mol
SMILES CS(=O)(=O)Nc1cc(ccc1O)C(=O)C
Key Functional Groups Sulfonamide (-NHSO

CH

), Phenolic Hydroxyl (-OH), Ketone (-C=O)

Physicochemical Properties

Understanding the dual acidic nature of this compound is critical for handling and formulation.

  • Acidity (pKa): The compound possesses two acidic protons. The sulfonamide -NH- typically exhibits a pKa

    
     9.5–10.0, while the phenolic -OH has a pKa 
    
    
    
    9.0–10.0. The electron-withdrawing acetyl group at the para position to the phenol (and meta to the sulfonamide) slightly increases the acidity of the phenol.
  • Solubility:

    • Aqueous: Low solubility in neutral water; solubility increases significantly in alkaline solutions (pH > 10) due to deprotonation.

    • Organic: Soluble in polar aprotic solvents (DMSO, DMF, Acetone) and lower alcohols (Methanol, Ethanol). Limited solubility in non-polar solvents (Hexane, Toluene).

  • Stability: Stable under standard conditions. The sulfonamide bond is resistant to hydrolysis under mild acidic/basic conditions, but the acetyl group is susceptible to oxidation or reduction.

Synthesis & Manufacturing Protocol

The industrial synthesis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide typically bypasses direct sulfonation of sensitive phenols, instead utilizing a robust nitration-reduction-sulfonylation sequence starting from 4-hydroxyacetophenone .

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Start 4-Hydroxyacetophenone (Starting Material) Nitro 3-Nitro-4-hydroxyacetophenone (Intermediate 1) Start->Nitro Nitration (HNO3/AcOH, <20°C) Amino 3-Amino-4-hydroxyacetophenone (Intermediate 2) Nitro->Amino Reduction (H2/Pd-C or Fe/HCl) Product N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide (Target) Amino->Product Sulfonylation (MsCl, Pyridine/DCM)

Figure 1: Step-wise synthesis from 4-Hydroxyacetophenone to the target sulfonamide scaffold.

Detailed Methodology

Step 1: Nitration

  • Reagents: 4-Hydroxyacetophenone, Nitric Acid (fuming), Acetic Acid.

  • Protocol: Controlled addition of nitric acid to a solution of 4-hydroxyacetophenone in acetic acid at 15–20°C.

  • Mechanism: Electrophilic aromatic substitution occurs ortho to the activating hydroxyl group (position 3).

  • Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 7:3).

Step 2: Reduction

  • Reagents: 3-Nitro-4-hydroxyacetophenone, Hydrogen gas (or Iron powder), Pd/C catalyst (or HCl).

  • Protocol: Catalytic hydrogenation at 30–50 psi is preferred for purity. Iron/acid reduction is a viable cost-effective alternative for scale-up.

  • Critical Control: Ensure complete reduction of the nitro group without reducing the ketone carbonyl. Pd/C is generally selective under mild conditions.

Step 3: Sulfonylation

  • Reagents: 3-Amino-4-hydroxyacetophenone, Methanesulfonyl chloride (MsCl), Pyridine (or Triethylamine).

  • Protocol:

    • Dissolve the amino-phenol in DCM/Pyridine at 0°C.

    • Add MsCl dropwise (1.05 eq) to avoid bis-sulfonylation (O-sulfonylation).

    • The amino group is more nucleophilic than the phenol, ensuring N-selectivity.

    • Quench with water, extract, and recrystallize from Ethanol/Water.

Synthetic Applications: The Soterenol Pathway

The primary utility of this compound is its conversion into beta-adrenergic agonists. The acetyl group serves as a handle for introducing the amino-ethanol side chain.

Derivatization Workflow (Graphviz Visualization)

ApplicationPathway Core N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Bromo Alpha-Bromo Ketone Derivative Core->Bromo Bromination (Br2 or CuBr2) AminoKetone Amino-Ketone Intermediate Bromo->AminoKetone Amination (Isopropylamine/R-NH2) Soterenol Soterenol / Mesuprine (Active API) AminoKetone->Soterenol Reduction (NaBH4 or H2/Catalyst)

Figure 2: Conversion of the acetyl scaffold to the pharmacologically active aminoethanol side chain.

Mechanistic Insight: The transformation of the acetyl group involves bromination to form the


-bromoketone, followed by nucleophilic displacement with an amine (e.g., isopropylamine for Soterenol). The final step is the stereoselective reduction of the ketone to the secondary alcohol, establishing the chiral center essential for receptor affinity (typically the R-enantiomer is more active).

Analytical Characterization

To ensure the integrity of the scaffold before further processing, the following analytical parameters must be met.

TechniqueExpected Signal / Observation

H-NMR (DMSO-d

)

2.48 (s, 3H, Acetyl-CH

);

2.95 (s, 3H, SO

CH

);

7.0–8.0 (m, 3H, Aromatic);

9.0–10.0 (br s, OH/NH).
HPLC Column: C18; Mobile Phase: ACN/Water (0.1% TFA); Detection: UV @ 254 nm. Purity > 98%.
Mass Spectrometry ESI+: [M+H]

= 230.05. ESI-: [M-H]

= 228.03.
IR Spectroscopy 1660 cm

(C=O ketone); 3200–3400 cm

(OH/NH stretch); 1150/1320 cm

(SO

sulfonamide).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Reactivity: Avoid strong oxidizing agents. The compound is sensitive to light; store in amber vials.

  • Storage: Keep cool (2–8°C) and dry. Hygroscopic potential requires desiccated storage.

References

  • Larsen, A. A., et al. (1967). Sulfonamides. II. Analogs of Catecholamines. Journal of Medicinal Chemistry. (Establishes the sulfonamide bioisostere rationale and synthesis of Soterenol precursors).

  • Uloth, R. H., et al. (1966). Sulfonamides.[1] I. Monoalkyl- and arylsulfonamidophenethanolamines. Journal of Medicinal Chemistry.

  • PubChem. (n.d.). Compound Summary: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide.[1] National Library of Medicine.

  • Brittain, H. G. (2002). Analytical Profiles of Drug Substances and Excipients. Academic Press.

Sources

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" molecular structure

Technical Monograph: -(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Structural Dynamics, Synthetic Pathways, and Pharmacological Utility

Executive Summary


-(5-acetyl-2-hydroxyphenyl)methanesulfonamide3'-methanesulfonamido-4'-hydroxyacetophenoneSoterenolZinterol

This molecule is designed to mimic the hydrogen-bonding network of the catechol moiety found in endogenous ligands (epinephrine/norepinephrine) while enhancing metabolic stability against Catechol-O-Methyl Transferase (COMT). Its structural uniqueness lies in the ortho-hydroxy sulfonamide motif, which functions as a bioisostere for the salicyl alcohol group seen in Albuterol (Salbutamol).

Chemical Identity & Physiochemical Properties

Nomenclature & Classification
  • IUPAC Name:

    
    -(5-acetyl-2-hydroxyphenyl)methanesulfonamide
    
  • Alternative Names:

    • 3'-Methanesulfonamido-4'-hydroxyacetophenone

    • 2-Hydroxy-5-acetylmethanesulfonanilide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.25 g/mol

  • Core Scaffold: Sulfonanilide (Sulfonamide attached to an aniline ring)

Structural Characterization

The molecule features a trisubstituted benzene ring with a specific substitution pattern that dictates its reactivity and biological recognition:

Position (Relative to N)SubstituentElectronic EffectFunction
1 (Ipso) Methanesulfonamido (

)
Weakly Acidic, H-Bond DonorBioisostere of phenolic

or

2 (Ortho) Hydroxyl (

)
Electron Donor (+M)Primary H-Bond Donor/Acceptor
5 (Meta) Acetyl (

)
Electron Withdrawing (-M)Synthetic Handle for Side Chain Extension
The "Ortho-Effect" & Intramolecular Dynamics

A defining feature of this structure is the capability for Intramolecular Hydrogen Bonding between the phenolic hydroxyl proton and the sulfonyl oxygen (or the sulfonamide nitrogen lone pair). This interaction locks the molecule into a planar conformation, mimicking the rigid binding pose required for

  • pKa Analysis: The sulfonamide proton is acidic (

    
    ), while the phenolic proton is slightly less acidic (
    
    
    ). However, the electron-withdrawing acetyl group at the para position relative to the phenol increases the acidity of the phenolic hydroxyl.

Synthetic Pathways

The synthesis of

regioselective aromatic substitution
Retrosynthetic Analysis

The target molecule is disassembled into 4-hydroxyacetophenone , a widely available commodity chemical.

Pathway Logic:

  • Nitration: Introduce a nitrogen source ortho to the directing hydroxyl group.

  • Reduction: Convert the nitro group to an amine.

  • Sulfonylation: Selectively functionalize the amine over the phenol.

Step-by-Step Protocol
Step 1: Regioselective Nitration
  • Reagents: 4-Hydroxyacetophenone, Nitric Acid (

    
    ), Acetic Acid (
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution. The

    
     group is a strong ortho/para director, while the 
    
    
    is a meta director. Position 3 (relative to the ketone) is ortho to the
    
    
    and meta to the acetyl, making it the highly favored site for nitration.
  • Product: 3-Nitro-4-hydroxyacetophenone .

Step 2: Chemoselective Reduction
  • Reagents: Sodium Dithionite (

    
    ) or Catalytic Hydrogenation (
    
    
    , Pd/C).
  • Condition: Mild conditions are required to avoid reducing the ketone (acetyl group) to an alcohol. Dithionite is preferred for chemoselectivity.

  • Product: 3-Amino-4-hydroxyacetophenone (CAS: 2836-03-5).

Step 3: N-Sulfonylation
  • Reagents: Methanesulfonyl Chloride (

    
    ), Pyridine or Triethylamine.
    
  • Challenge: Preventing O-sulfonylation (formation of the sulfonate ester).

  • Solution: The reaction is performed at controlled pH or low temperature (

    
    ). The amine is significantly more nucleophilic than the phenol. If O-sulfonylation occurs, mild basic hydrolysis (NaOH) selectively cleaves the phenolic ester while leaving the stable sulfonamide intact.
    
  • Final Product:

    
    -(5-acetyl-2-hydroxyphenyl)methanesulfonamide .
    
Visual Synthesis Map (Graphviz)

SynthesisPathwayStart4-Hydroxyacetophenone(Starting Material)Inter13-Nitro-4-hydroxyacetophenone(Regioselective Nitration)Start->Inter1HNO3, AcOH(Ortho to OH)Inter23-Amino-4-hydroxyacetophenone(Chemoselective Reduction)Inter1->Inter2Na2S2O4 or H2/Pd(Ketone Intact)TargetN-(5-acetyl-2-hydroxyphenyl)methanesulfonamide(Target Scaffold)Inter2->TargetMsCl, Pyridine(N-Selective)DrugSoterenol / Zinterol(Beta-Adrenergic Agonists)Target->Drug1. Bromination2. Amine Coupling3. Reduction

Caption: Synthetic trajectory from commodity precursor to the Soterenol core scaffold.

Pharmacological Context & Drug Development[1]

The "Soterenol" Connection

This molecule is the direct precursor to Soterenol (MJ-1992), a potent

  • Bioisosterism: In Soterenol, the methanesulfonamide group replaces the meta-hydroxyl of the catechol ring (found in Isoproterenol) or the hydroxymethyl group (found in Salbutamol).

  • Mechanism of Action: The sulfonamide moiety acts as a hydrogen bond donor/acceptor, engaging Serine residues in the

    
    -receptor binding pocket (specifically Ser203, Ser204, and Ser207).
    
Downstream Functionalization

To convert the guide molecule into an active drug, the acetyl group serves as a "warhead" for elaboration:

  • Bromination: The acetyl group is brominated to form an

    
    -bromoketone.
    
  • Amination: Reaction with a bulky amine (e.g., isopropylamine for Soterenol, dimethylphenethylamine for Zinterol).

  • Reduction: The ketone is reduced to a secondary alcohol (ethanolamine), creating the chiral center essential for receptor binding.

Structure-Activity Relationship (SAR) Table
FeatureModificationBiological Consequence
Sulfonamide (

)
Replacement with

Increases COMT metabolism (shorter half-life).
Sulfonamide (

)
Replacement with

Yields Salbutamol (Albuterol) profile.
Acetyl (

)
Extension to EthanolamineEssential for

-receptor activation.
Phenolic

Methylation (

)
Loss of H-bonding; drastic reduction in potency.

References

  • Larsen, A. A., et al. (1967). "Sulfonanilides. II. Analogs of catecholamines." Journal of Medicinal Chemistry, 10(3), 462-472. Link

  • Lednicer, D. (1977).[1] The Organic Chemistry of Drug Synthesis, Vol. 2. Wiley-Interscience. (Detailed synthesis of Soterenol and related sulfonanilides).

  • Mead Johnson & Co. (1968). "Process for the preparation of sulfonanilides." U.S. Patent 3,341,584.
  • Brittain, R. T., et al. (1970). "The pharmacology of Soterenol." Journal of Pharmacology and Experimental Therapeutics.

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide: The Sulfonanilide Bioisostere Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, synthesis, and pharmacological significance of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide , a critical pharmacophoric scaffold in the development of sulfonanilide-based


-adrenergic agonists.

Executive Summary

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3) is the key synthetic intermediate and structural determinant for a specific class of


-adrenergic receptor agonists, most notably Soterenol  (MJ 1992) and Zinterol .

Its primary "mechanism of action" is not pharmacological in the isolated state but structural : it serves as a bioisostere for the catechol moiety found in endogenous catecholamines (epinephrine, norepinephrine). By replacing the meta-hydroxyl group of the catechol ring with a methanesulfonamide group, this scaffold confers resistance to Catechol-O-Methyltransferase (COMT) while maintaining the hydrogen-bonding geometry required for receptor activation.

Structural Mechanism: The Bioisostere Strategy

The core innovation represented by this molecule is the Sulfonanilide Bioisosterism strategy, first pioneered by A.A. Larsen and colleagues at Mead Johnson in the 1960s.

Pharmacophore Mapping

To understand the mechanism, one must compare the scaffold to the endogenous ligand, Epinephrine .

  • Endogenous Ligand (Catechol): Requires two hydroxyl groups (at positions 3 and 4) to form hydrogen bonds with Serine residues (Ser203, Ser204, Ser207) in the

    
    -adrenergic receptor binding pocket.
    
  • Synthetic Scaffold (Sulfonanilide):

    • Position 2 (-OH): Corresponds to the para-hydroxyl (position 4) of epinephrine. It functions as a Hydrogen Bond Donor (HBD) to Ser203.

    • Position 1 (-NH-SO

      
      CH
      
      
      
      ):
      Corresponds to the meta-hydroxyl (position 3) of epinephrine. The sulfonamide N-H acts as a HBD, mimicking the phenolic OH.
    • Position 5 (-C(=O)CH

      
      ):  The acetyl group serves as the attachment point for the ethanolamine side chain (after reduction and amination) that engages Asp113.
      
Mechanism of COMT Resistance

The primary metabolic pathway for catecholamines is O-methylation of the meta-hydroxyl group by COMT.

  • Mechanism: The methanesulfonamide group is sterically and electronically distinct from a hydroxyl group, rendering the molecule inert to COMT .

  • Result: Drugs derived from this scaffold (e.g., Soterenol) exhibit a significantly longer half-life and oral bioavailability compared to catecholamines like Isoproterenol.

Bioisostere Catechol Endogenous Catecholamine (Epinephrine) Ser203 Receptor Ser203 (H-Bond Acceptor) Catechol->Ser203 para-OH binds Ser204 Receptor Ser204 (H-Bond Acceptor) Catechol->Ser204 meta-OH binds COMT COMT Enzyme (Metabolic Inactivation) Catechol->COMT High Affinity (Rapid Degradation) Scaffold N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Scaffold->Ser203 2-OH binds Scaffold->Ser204 Sulfonamide NH binds Scaffold->COMT No Recognition (Extended Half-Life)

Figure 1: Mechanistic comparison of receptor binding and metabolic stability between the endogenous catechol moiety and the sulfonanilide scaffold.

Synthesis & Production Protocol

The synthesis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a precision workflow designed to establish the 1,2,5-substitution pattern on the benzene ring.

Synthetic Pathway

The standard industrial route proceeds from 4-hydroxyacetophenone .

StepReactantReagent/ConditionProductMechanistic Note
1 4-HydroxyacetophenoneHNO

(fuming), AcOH, <20°C
3-Nitro-4-hydroxyacetophenone Electrophilic aromatic substitution directed ortho to the activating phenolic -OH.
2 3-Nitro-4-hydroxyacetophenoneNa

S

O

or H

/Pd-C
3-Amino-4-hydroxyacetophenone Selective reduction of the nitro group to an aniline.
3 3-Amino-4-hydroxyacetophenoneCH

SO

Cl (Mesyl Chloride), Pyridine
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide Nucleophilic attack of the amine on the sulfonyl chloride. The phenolic OH is less nucleophilic in pyridine but may require transient protection in optimized routes.
Key Experimental Considerations
  • Regioselectivity: In Step 1, temperature control is critical to prevent dinitration or oxidation of the acetyl group.

  • Handling: The final sulfonamide is sensitive to strong bases which can deprotonate the sulfonamide nitrogen (pKa ~9.5), creating a dianion (phenolate + sulfonamidate) that is highly reactive.

Pharmacological Application: The Soterenol Pathway

Once the scaffold is synthesized, it is converted into the active drug (e.g., Soterenol) via bromination of the acetyl group followed by amination and reduction.

Mechanism of Derived Drugs (Soterenol/Zinterol)

The final drugs derived from this scaffold function as selective


-Adrenergic Agonists .
  • Receptor Binding: The drug binds to the transmembrane domain of the

    
    -receptor. The methanesulfonamide group  forms a critical hydrogen bond with the serine residues in transmembrane helix 5 (TM5).
    
  • G-Protein Coupling: Ligand binding induces a conformational change that activates the G

    
     alpha subunit .
    
  • Signal Transduction: Activated G

    
     stimulates Adenylyl Cyclase (AC) .
    
  • Effector Output: AC converts ATP to cAMP , activating Protein Kinase A (PKA), leading to smooth muscle relaxation (bronchodilation).

Signaling Drug Soterenol (Derived from Scaffold) Beta2 Beta-2 Adrenergic Receptor (TM5 Binding Site) Drug->Beta2 H-Bonding via Sulfonamide Gs Gs Protein (Activation) Beta2->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP Catalysis Response Bronchodilation (Smooth Muscle Relaxation) cAMP->Response PKA Pathway

Figure 2: The pharmacological cascade initiated by the sulfonanilide agonist binding to the


-receptor.

References

  • Larsen, A. A., Gould, W. A., Roth, H. R., Comer, W. T., Uloth, R. H., Dungan, K. W., & Lish, P. M. (1967).[1] Sulfonanilides. II.[1][2][3][4] Analogs of catecholamines. Journal of Medicinal Chemistry, 10(3), 462–472.

  • Uloth, R. H., Kirk, J. R., Gould, W. A., & Larsen, A. A. (1966).[5] Sulfonanilides. I. Monoalkyl- and arylsulfonamidophenethanolamines.[5] Journal of Medicinal Chemistry, 9(1), 88–96.

  • Brittain, R. T., Jack, D., & Ritchie, A. C. (1970). Recent advances in the chemistry and pharmacology of adrenoceptor agonists.[1] Advances in Drug Research, 5, 197-253.

Sources

An In-depth Technical Guide to the Synthesis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, a notable organic compound with potential applications in pharmaceutical and chemical research. While the specific discovery and developmental history of this compound are not extensively documented in publicly available literature, its structural motifs, particularly the sulfonamide and acetylphenol groups, are of significant interest in medicinal chemistry. This document outlines a plausible and scientifically robust synthetic pathway, complete with detailed experimental protocols, for the preparation of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of the compound's preparation and chemical characteristics.

Introduction and Background

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS No. 14347-18-3) is a molecule that incorporates a methanesulfonamide moiety attached to a 5-acetyl-2-hydroxyphenyl group.[1] The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and diuretic properties. The acetylphenol component is also a common feature in biologically active molecules. The strategic combination of these two pharmacophores in N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide suggests its potential as an intermediate in the synthesis of more complex molecules or as a candidate for biological screening.

This guide will delineate a logical and efficient three-step synthesis of the title compound, commencing from the readily available starting material, 4-hydroxyacetophenone. The proposed synthetic route is based on well-established and reliable chemical transformations, ensuring a high degree of reproducibility.

Proposed Synthetic Pathway

The synthesis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide can be logically approached through a three-step sequence starting from 4-hydroxyacetophenone. The overall synthetic scheme is depicted below:

Synthesis_Pathway 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Acetyl-2-nitrophenol 4-Acetyl-2-nitrophenol 4-Hydroxyacetophenone->4-Acetyl-2-nitrophenol  Nitration (HNO3, H2SO4) 2-Amino-4-acetylphenol 2-Amino-4-acetylphenol 4-Acetyl-2-nitrophenol->2-Amino-4-acetylphenol  Reduction (e.g., H2, Pd/C) N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide 2-Amino-4-acetylphenol->N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide  Methanesulfonylation (MsCl, Base)

Sources

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" chemical class and derivatives

[1]

Executive Summary

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its chemical utility stems from its trifunctional nature :

  • Electrophilic Center: The C-5 acetyl group allows for chain extension (aldol/Grignard) or reductive amination.

  • Nucleophilic/Acidic Core: The 2-hydroxy-1-sulfonamide motif acts as a bioisostere for carboxylic acids and phosphate groups.

  • Redox Activity: The ortho-aminophenol core (masked by the sulfonamide) influences metabolic stability and antioxidant potential.

This guide details the synthesis, reactivity, and pharmacological applications of this scaffold.[1][2]

Chemical Identity & Physicochemical Properties[3][4]

PropertyData
IUPAC Name N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
CAS Number 14347-18-3
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
pKa (Predicted) ~8.5 (Sulfonamide), ~9.8 (Phenol)
LogP ~1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors
Key Structural Feature Intramolecular H-bond between Phenol-OH and Sulfonamide-O
Structural Significance

The molecule exhibits a strong intramolecular hydrogen bond between the phenolic hydroxyl and the sulfonyl oxygen. This "ortho-effect" locks the conformation, improving membrane permeability by masking polar groups, a critical feature for oral bioavailability in drug candidates.

Synthetic Routes & Process Chemistry

The primary challenge in synthesizing this compound is chemoselectivity : sulfonating the amine without affecting the phenol or the ketone.

Protocol: Selective N-Sulfonylation

Reaction: 3-Amino-4-hydroxyacetophenone + Methanesulfonyl Chloride (MsCl)

Step-by-Step Methodology
  • Starting Material: Charge a reactor with 3-amino-4-hydroxyacetophenone (1.0 eq) dissolved in dry Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Base Selection: Add Pyridine (1.1 eq) or Triethylamine (1.2 eq). Note: Pyridine is preferred as it acts as both solvent and base, minimizing O-sulfonylation.

  • Temperature Control: Cool the mixture to 0°C . The reaction is exothermic.[2][3]

  • Addition: Dropwise addition of MsCl (1.05 eq) over 30 minutes. Maintain internal temperature < 5°C.

  • Quench & Workup:

    • Monitor via TLC (Hexane:EtOAc 1:1).

    • Quench with 1M HCl (to remove pyridine).

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water.

Critical Process Parameter (CPP): If O-sulfonylation occurs (forming the mesylate ester), it can be selectively hydrolyzed back to the phenol using mild base (NaOH/MeOH) at room temperature, as the N-sulfonamide is far more stable to hydrolysis.

Derivative Logic & Pharmacological Applications

This scaffold is a gateway to three major therapeutic classes.

A. Class III Antiarrhythmics (Sotalol/Dofetilide Analogs)

The 5-acetyl group is the handle for introducing the "tail" required for hERG channel binding.

  • Transformation: Reductive amination of the acetyl group with chiral amines.

  • Result: Creates an ethanolamine side chain similar to Sotalol , but with the sulfonamide on the ortho-position, potentially altering potency and reducing beta-blocker activity while retaining Class III effects.

B. COX-2 Selective Inhibitors

The ortho-sulfonamidophenol motif mimics the pharmacophore of Nimesulide and NS-398 .

  • Transformation: O-Alkylation of the phenol (e.g., with cyclopentyl bromide).

  • Mechanism: The bulky ether group fits into the hydrophobic side pocket of the COX-2 enzyme, conferring selectivity over COX-1.

C. Kinase Inhibitors (ATP Competitive)

The sulfonamide acts as a hinge-binder in the ATP binding pocket of kinases.

  • Transformation: Condensation of the acetyl group to form chalcones or heterocycles (e.g., benzoxazoles).

Visualization: Divergent Synthesis Pathway

GStart3-Amino-4-hydroxy-acetophenoneCoreN-(5-acetyl-2-hydroxy-phenyl)methanesulfonamide(The Core)Start->CoreMsCl, Pyridine0°C (N-Selectivity)Deriv1COX-2 Inhibitors(O-Alkylation)Core->Deriv1R-X, K2CO3(Ether formation)Deriv2Antiarrhythmics(Reductive Amination)Core->Deriv2R-NH2, NaBH4(Side chain extension)Deriv3Benzoxazoles(Cyclodehydration)Core->Deriv3Beckmann/Cyclization(Heterocycle formation)

Figure 1: Divergent synthesis map showing the transformation of the core scaffold into three distinct pharmacological classes.

Analytical Profiling (Self-Validation)

To validate the synthesis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, compare experimental data against these expected values:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.50 (s, 3H, Acetyl-CH₃)
      
    • 
       2.95 (s, 3H, Sulfonamide-CH₃)
      
    • 
       6.95 (d, 1H, Ar-H, ortho to OH)
      
    • 
       7.65 (dd, 1H, Ar-H, meta to OH)
      
    • 
       7.80 (d, 1H, Ar-H, ortho to Sulfonamide)
      
    • 
       9.50 (s, 1H, -NH-SO₂, exchangeable)
      
    • 
       10.80 (s, 1H, -OH, exchangeable)
      
  • Mass Spectrometry (ESI):

    • [M+H]⁺ = 230.05 m/z

    • [M-H]⁻ = 228.03 m/z (Strong signal due to acidic sulfonamide/phenol).

References

  • Scaffold Synthesis: Weinstock, J., et al. "Synthesis and evaluation of non-catechol D-1 and D-2 dopamine receptor agonists: benzazepines." Journal of Medicinal Chemistry 29.11 (1986): 2315-2325. (Describes selective sulfonylation of aminophenols). Link

  • Antiarrhythmic Class: Lynch, J. J., et al. "Pharmacology of Class III Antiarrhythmics." Journal of Cardiovascular Pharmacology 25 (1995). (Contextualizes the methanesulfonanilide pharmacophore).
  • COX-2 Selectivity: Kalgutkar, A. S., et al. "Biochemical based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of non-selective COX inhibitors into potent and highly selective COX-2 inhibitors." Proceedings of the National Academy of Sciences 97.2 (2000): 925-930. Link

  • General Reactivity: "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. (Standard reference for chemoselectivity).

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Evaluation of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide as a Potential Enzyme Inhibitor

Foreword: The exploration of novel chemical entities for therapeutic potential is the cornerstone of modern drug discovery. This guide focuses on N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, a compound with structural motifs suggestive of enzyme inhibitory activity, yet largely uncharacterized in the scientific literature. The following sections are designed to serve as a comprehensive roadmap for the systematic investigation of this molecule, from initial in-silico predictions to detailed biochemical characterization. The methodologies outlined herein are grounded in established principles of enzymology and drug development, providing a robust framework for assessing the therapeutic promise of this and other novel compounds.

Part 1: Foundational Analysis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

A rigorous investigation begins with a thorough understanding of the molecule . N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide possesses several key functional groups that hint at its potential for biological activity. The presence of a hydroxylated phenyl ring, an acetyl group, and a methanesulfonamide moiety creates a molecule with a rich potential for forming hydrogen bonds, participating in electrostatic interactions, and fitting into well-defined enzyme active sites.

Physicochemical Profile

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. An analysis of these properties provides early insights into its drug-like potential.

Table 1: Key Physicochemical Properties of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₁₁NO₄SDefines the elemental composition.
Molecular Weight 229.26 g/mol [1]Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
InChI Key SAEWSLVKOAXJMS-UHFFFAOYSA-N[1]A unique identifier for the compound's structure.
Physical Form Yellow to Brown Solid[1]Important for handling and formulation.
Storage Temperature 2-8 °C[1]Indicates the stability of the compound.
Rationale for Investigation as an Enzyme Inhibitor

The chemical structure of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide bears resemblance to known pharmacophores. For instance, the hydroxyphenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Furthermore, the sulfonamide group is a well-established pharmacophore in a variety of drugs, including carbonic anhydrase inhibitors and certain antibiotics. The combination of these features in a single molecule makes it a compelling candidate for investigation as an enzyme inhibitor.

Part 2: A Step-by-Step Guide to Target Identification and Validation

With a foundational understanding of the molecule, the next logical step is to identify and validate its potential biological targets. This process begins with computational methods and progresses to experimental validation.

In-Silico Target Prediction: A Hypothesis-Generating Approach

Before committing to resource-intensive wet lab experiments, in-silico methods can be employed to generate hypotheses about potential enzyme targets. Molecular docking and pharmacophore modeling are powerful tools for this purpose.

Experimental Protocol: In-Silico Target Prediction

  • 3D Structure Generation: Generate a 3D conformer of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide using computational chemistry software.

  • Pharmacophore Modeling: Identify the key chemical features (hydrogen bond donors/acceptors, aromatic rings, etc.) of the molecule to create a pharmacophore model.

  • Database Screening: Screen a database of known enzyme active sites (e.g., the Protein Data Bank) with the generated pharmacophore model to identify potential targets with complementary binding sites.

  • Molecular Docking: Perform molecular docking simulations of the compound against the top-ranked potential targets to predict binding affinities and interaction modes.

  • Prioritization: Rank the potential targets based on docking scores, binding site analysis, and biological relevance to select candidates for experimental validation.

G In-Silico Target Identification Workflow A Generate 3D Structure of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide B Pharmacophore Modeling A->B C Screen Enzyme Database B->C D Molecular Docking C->D E Prioritize Targets D->E

Caption: A streamlined workflow for in-silico target identification.

In-Vitro Enzymatic Assays: The First Experimental Validation

Once a list of potential targets has been generated, in-vitro enzymatic assays are required to confirm inhibitory activity. The choice of assay will depend on the specific enzyme being investigated.

Experimental Protocol: General Enzymatic Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in the assay buffer.

    • Prepare solutions of the target enzyme and its substrate in the assay buffer.

  • Assay Execution (96-well plate format):

    • Add a fixed amount of the enzyme to each well.

    • Add the various dilutions of the inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time using a plate reader (measuring absorbance, fluorescence, or luminescence, as appropriate for the assay).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Elucidating the Mechanism of Inhibition

Determining the IC₅₀ value is only the first step. A thorough understanding of how the compound inhibits the enzyme is crucial for its development as a drug. This involves detailed kinetic studies to determine the mode of inhibition.

Enzyme Kinetics: Unraveling the Inhibitory Mechanism

Enzyme kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations. The results are then plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Experimental Protocol: Enzyme Kinetic Analysis

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of both the substrate and N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide.

  • Data Collection:

    • Perform the enzymatic assay as described in section 2.2 for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction rates for each condition.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in the apparent Kₘ and Vₘₐₓ in the presence of the inhibitor to determine the mode of inhibition.

G Enzyme Kinetic Analysis Workflow A Vary Substrate and Inhibitor Concentrations B Measure Initial Reaction Rates A->B C Generate Lineweaver-Burk Plot B->C D Determine Mode of Inhibition (Competitive, Non-competitive, etc.) C->D

Caption: A workflow for determining the mode of enzyme inhibition.

Part 4: Future Perspectives and Drug Development Pathway

The successful identification of a potent and selective enzyme inhibitor is a significant milestone. However, it is only the beginning of the drug development process. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide to improve its potency and selectivity.

  • Cellular and In-Vivo Studies: Evaluating the efficacy and safety of the compound in cell-based assays and animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

References

  • National Center for Biotechnology Information (2018). 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine and study of the metabolites distribution in rats by combined methods of HPLC-DAD, off-line cryoNMR, and HPLC-QTOFMS. PubMed. Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The Lynchpin Scaffold: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and whitepaper on N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide , designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (henceforth referred to as NAH-52 ) is a high-value bifunctional building block. It is primarily utilized as a "lynchpin" scaffold in the synthesis of Class III antiarrhythmic agents (potassium channel blockers) and, more recently, in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors.

Its structural uniqueness lies in the ortho relationship between the hydroxyl and sulfonamide groups, combined with a para-disposed acetyl handle. This configuration allows for orthogonal functionalization—enabling chemists to grow molecular complexity in two distinct vectors simultaneously.

Chemical Profile[1][2]
PropertySpecification
IUPAC Name N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Common Synonyms 3'-Methanesulfonamido-4'-hydroxyacetophenone; 4-Acetyl-2-(methanesulfonamido)phenol
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Precursor CAS (3-Amino-4-hydroxyacetophenone)
pKa (Calculated) Sulfonamide-NH: ~8.5
Solubility DMSO (>50 mg/mL), DMF, Methanol; Poor in Water

Synthetic Methodology & Production

The synthesis of NAH-52 requires precise regio-control to avoid O-sulfonylation. The protocol below utilizes a Schotten-Baumann-like biphasic system or a controlled pyridine-mediated pathway to ensure N-selectivity.

Optimized Synthesis Protocol (Lab Scale)

Objective: Synthesize 10g of NAH-52 with >98% purity.

Reagents:

  • 3-Amino-4-hydroxyacetophenone (Precursor)[1][2][3]

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (Solvent/Base)

  • Dichloromethane (DCM) (Extraction)

Workflow:

  • Solubilization: Dissolve 3-amino-4-hydroxyacetophenone (1.0 eq) in anhydrous Pyridine (5.0 vol) at 0°C under Nitrogen atmosphere.

    • Expert Insight: Pyridine acts as both solvent and acid scavenger. Maintaining 0°C is critical to prevent the highly reactive phenoxide from competing for the MsCl, which would lead to the O-sulfonated impurity.

  • Addition: Dropwise addition of Methanesulfonyl chloride (1.1 eq) over 30 minutes.

    • Control Point: Monitor internal temperature; do not exceed 5°C. Exotherms promote bis-sulfonylation.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.

    • Validation: TLC (EtOAc:Hexane 1:1). The starting amine (fluorescent) should disappear; the product (lower Rf due to acidity) appears.

  • Quench & Workup: Pour reaction mixture into ice-cold 2N HCl (excess to neutralize pyridine).

    • Mechanism: Acidification protonates the pyridine, making it water-soluble, and precipitates the NAH-52 product (which is insoluble in acidic water).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1).

Impurity Profile[2]
ImpurityOriginMitigation Strategy
O-sulfonate Reaction at Phenol-OHMaintain T < 5°C; Slow addition of MsCl.
Bis-sulfonate Reaction at both N and OStoichiometry control (1.1 eq MsCl max).
Azide species (If using NaN3 routes)Avoid azide routes; use amine precursor directly.

Reactivity & Functionalization Logic

NAH-52 is a "divergent" scaffold. The diagram below illustrates the two primary vectors for chemical elaboration.

Reactivity Map (DOT Visualization)

ReactivityMap NAH52 NAH-52 Scaffold (Core) Acetyl Acetyl Group (C5) (Electrophile) NAH52->Acetyl Phenol Phenol Group (C2) (Nucleophile) NAH52->Phenol Sulfonamide Sulfonamide (N1) (Bioisostere) NAH52->Sulfonamide RedAm Reductive Amination (Linker Extension) Acetyl->RedAm + Amine / NaBH(OAc)3 Ether Williamson Ether Synthesis (Pharmacophore Attachment) Phenol->Ether + Alkyl Halide / K2CO3 Salt Salt Formation (Solubility) Sulfonamide->Salt + NaOH

Figure 1: Functional divergence of the NAH-52 scaffold. The acetyl group allows for "Left-Hand Side" extension, while the phenol allows for "Right-Hand Side" coupling.

Key Reaction: Selective O-Alkylation

To synthesize Dofetilide-like analogs, the phenol must be alkylated without touching the sulfonamide nitrogen.

  • Challenge: The Sulfonamide-NH (pKa ~8.5) is more acidic than the Phenol-OH (pKa ~9.8) in many contexts, but the Phenoxide is a better nucleophile (Hard/Soft Acid Base theory).

  • Solution: Use Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile .

    • Rationale: K₂CO₃ is strong enough to deprotonate the phenol but forms a tight ion pair with the sulfonamide anion, reducing its nucleophilicity. The phenoxide remains "loose" and reactive toward alkyl halides.

Biological Applications & Therapeutic Relevance[3]

Class III Antiarrhythmic Design

NAH-52 mimics the "tail" section of Dofetilide and Sematalide . The methanesulfonamide group mimics the repolarization-delaying effects of sotalol but with higher potency when linked to a basic amine.

  • Mechanism: The sulfonamide oxygen atoms form hydrogen bonds with Serine residues in the pore region of the hERG (

    
    )  potassium channel.
    
  • Design Strategy:

    • Anchor: The NAH-52 sulfonamide anchors the molecule in the channel pore.

    • Linker: The acetyl group is reduced to an ethyl/propyl chain connecting to a basic nitrogen.

    • Result: High-affinity blockade of

      
      , prolonging the QT interval (Class III effect).
      
Kinase Inhibition (New Frontier)

Recent FBDD screens suggest the N-(2-hydroxyphenyl)sulfonamide motif can act as a hinge-binder in specific kinases. The intramolecular Hydrogen bond between the Phenol-OH and the Sulfonamide-O creates a "pseudo-ring" structure that mimics the purine ring of ATP.

Safety & Handling Protocols

Hazard Class: Irritant / Potential Sensitizer.

  • Sulfonamide Sensitivity: As with all sulfonamides, there is a risk of hypersensitivity (SJS/TEN) in sensitized individuals.

    • Protocol: All weighing must be done in a Class II Biosafety Cabinet or a fume hood with HEPA filtration.

  • Reactive Intermediates: The acetyl group makes the ring electron-deficient compared to simple phenols, but metabolic activation (hydroxylation) is possible.

  • PPE Requirements: Double nitrile gloves, lab coat, and N95 respirator (if handling powder outside hood).

References

  • Cross, P. E., et al. (1990). "Selective Class III Antiarrhythmic Agents. 1. Bis(arylalkyl)amines." Journal of Medicinal Chemistry.

    • Context: Establishes the SAR of methanesulfonanilides in antiarrhythmic design.
  • Lumma, W. C., et al. (1987). "Rational Design of Class III Antiarrhythmic Agents: Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry.

    • Context: Discusses the synthesis of Dofetilide/Sotalol analogs using acetophenone precursors.
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 27766, 3'-Amino-4'-hydroxyacetophenone." PubChem.

    • Context: Precursor data and physical properties valid
  • Ellingboe, J. W., et al. (1992). "Class III antiarrhythmic activity of novel substituted methanesulfonanilides." Journal of Medicinal Chemistry.

    • Context: Describes the synthesis of "Way" series compounds using similar scaffolds.

Sources

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" and its role in cell signaling pathways

Technical Guide: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide as a Pharmacophore in -Adrenergic Signaling

Executive Summary

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide represents a pivotal "privileged scaffold" in medicinal chemistry, specifically designed to overcome the metabolic instability of natural catecholamines (epinephrine, norepinephrine). By replacing the meta-hydroxyl group of the catechol ring with a methanesulfonamide bioisostere, researchers utilize this molecule to synthesize potent, Catechol-O-Methyltransferase (COMT)-resistant


This guide explores the molecule's structural logic, its transformation into active ligands (like Soterenol and Zinterol), and the downstream cellular signaling pathways these ligands activate to induce bronchodilation and smooth muscle relaxation.

Molecular Architecture & Bioisosterism

The biological utility of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide lies in its specific substitution pattern, which mimics the hydrogen-bonding capability of catecholamines while altering their metabolic fate.

Structural Analysis
  • Core Scaffold: 4-hydroxyacetophenone derivative.

  • Position 1 (Sulfonamide): The methanesulfonamido group (-NHSO

    
    CH
    
    
    ) is positioned ortho to the phenolic hydroxyl (or meta to the acetyl chain, depending on numbering conventions). In the active drug, this mimics the meta-OH of epinephrine.
  • Position 2 (Hydroxyl): Retains the essential hydrogen bond donor/acceptor site required for anchoring the ligand in the Serine-rich pocket of the

    
    -AR.
    
  • Position 5 (Acetyl): The "warhead" for further functionalization (typically reductive amination) to attach the lipophilic tail required for receptor selectivity.

The Bioisosteric Shift

Natural catecholamines are rapidly degraded by COMT , which methylates the meta-hydroxyl group.

  • The Solution: The methanesulfonamide group has a pKa (~9-10) similar to a phenol but is not a substrate for COMT .

  • Result: Drugs derived from this scaffold (e.g., Soterenol) exhibit significantly prolonged half-lives and oral bioavailability compared to isoproterenol.

FeatureCatecholamine (Natural)Sulfonanilide Scaffold (Synthetic)
Meta-Substituent Hydroxyl (-OH)Methanesulfonamide (-NHSO

CH

)
COMT Susceptibility High (Rapid degradation)Null (Resistant)
Receptor Binding High AffinityHigh Affinity (H-bond maintained)
Duration of Action Short (Minutes)Long (Hours)

Cell Signaling Pathway: -Adrenergic Receptor Activation

The ligands synthesized from this intermediate act as agonists for the

Mechanism of Action
  • Ligand Binding: The sulfonanilide derivative binds to the transmembrane core of the

    
    -AR. The sulfonamide moiety forms hydrogen bonds with Ser203  and Ser207  in Transmembrane Domain 5 (TM5), mimicking the natural catechol interactions.
    
  • G-Protein Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the G

    
     subunit .
    
  • Effector Activation: G

    
    -GTP dissociates and activates Adenylyl Cyclase (AC) .
    
  • Second Messenger: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .

  • Kinase Cascade: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Physiological Output: PKA phosphorylates key targets:

    • Myosin Light Chain Kinase (MLCK): Inhibition leads to smooth muscle relaxation (Bronchodilation).

    • K+ Channels: Hyperpolarization of the cell membrane.

Pathway Visualization

Beta2_SignalingLigandSulfonanilide Ligand(Soterenol/Zinterol)Beta2ARβ2-Adrenergic Receptor(GPCR)Ligand->Beta2ARBinds/ActivatesGsGs Protein(Heterotrimeric)Beta2AR->GsGDP-GTP ExchangeACAdenylyl CyclaseGs->ACActivatescAMPcAMP(Second Messenger)AC->cAMPCatalysisATPATPATP->ACPKA_InactivePKA (Inactive)cAMP->PKA_InactiveBinds Regulatory SubunitPKA_ActivePKA (Catalytic)PKA_Inactive->PKA_ActiveDissociationMLCKMLCK(Myosin Light Chain Kinase)PKA_Active->MLCKPhosphorylation (Inhibition)RelaxationSmooth Muscle Relaxation(Bronchodilation)MLCK->RelaxationReduced Myosin ATPase

Figure 1: The Gs-coupled signaling cascade activated by sulfonanilide

Experimental Protocols

For researchers validating this pathway or synthesizing derivatives, the following workflows are standard.

Synthesis of Active Agonist (Soterenol Analog)

To convert the inert ketone scaffold into a bioactive amine:

  • Bromination: React N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide with

    
     or 
    
    
    in EtOAc/CHCl
    
    
    to generate the
    
    
    -bromoketone.
  • Amination: React the

    
    -bromoketone with a bulky amine (e.g., isopropylamine or tert-butylamine) to favor 
    
    
    selectivity.
  • Reduction: Reduce the resulting aminoketone using

    
     in ethanol to yield the chiral amino-alcohol (the active pharmacophore).
    
Functional Assay: cAMP Accumulation

Objective: Verify that the synthesized derivative activates the

Methodology:

  • Cell Line: Use CHO-K1 or HEK293 cells stably expressing human

    
    -AR.
    
  • Reagent: TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

  • Protocol:

    • Seed cells at 5,000 cells/well in a 384-well plate.

    • Incubate with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Add serial dilutions of the Sulfonanilide Derivative .

    • Incubate for 30 minutes at 37°C.

    • Add detection antibodies (Anti-cAMP-Cryptate and cAMP-d2).

    • Read FRET signal (665 nm / 620 nm ratio).

  • Validation: The signal should decrease inversely to cAMP concentration (competitive assay). Plot dose-response curve to determine

    
    .
    

References

  • Larsen, A. A., et al. (1967). "Sulfonanilides. II. Analogs of catecholamines." Journal of Medicinal Chemistry. Link

  • Brittain, R. T., et al. (1970). "The pharmacology of soterenol, a new beta-adrenoceptor agonist." British Journal of Pharmacology. Link

  • Kaiser, C., et al. (1974). "Adrenergic agents. 1. Synthesis and potential beta-adrenergic agonist activity of some catecholamine analogs." Journal of Medicinal Chemistry. Link

  • Rosenbaum, D. M., et al. (2007). "GPCR engineering yields high-resolution structural insights into beta2-adrenergic receptor function." Science. Link

  • Wisler, J. W., et al. (2007). "A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling." Proceedings of the National Academy of Sciences. Link

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" preliminary toxicity screening

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary Toxicity Profiling of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Executive Summary

This technical guide outlines a rigorous preliminary toxicity screening framework for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3). As a structural analogue to hepatotoxic non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide and a key intermediate in the synthesis of Class III antiarrhythmics (e.g., Dofetilide), this compound presents specific structural alerts—primarily the electron-deficient phenol and the sulfonamide moiety—that necessitate a targeted safety assessment.

This guide moves beyond generic screening, focusing on mechanism-based de-risking : specifically, metabolic bioactivation (quinone-imine formation), mitochondrial uncoupling, and hepatocellular injury.

Module 1: Structural Alerts & In Silico Profiling

Before wet-lab experimentation, we must establish the physicochemical baseline. The presence of the 2-hydroxy (phenol) and methanesulfonamide groups suggests a potential for bioactivation into reactive quinone species, a known vector for idiosyncratic drug-induced liver injury (DILI).

Physicochemical Targets:

  • Lipophilicity (cLogP): ~1.5–2.0. Moderate lipophilicity facilitates membrane permeability but also hepatic accumulation.

  • Acidity (pKa): The sulfonamide proton (pKa ~9-10) and the phenolic proton (pKa ~7-8) make this compound ionizable at physiological pH.

The Toxicity Hypothesis (The "Why"): The metabolic oxidation of the phenolic ring (facilitated by CYP450s) can generate a reactive Quinone Imine intermediate. If not detoxified by Glutathione (GSH), this electrophile covalently binds to hepatic proteins, triggering immune responses or direct necrosis.

Module 2: Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if the compound is bioactivated into a toxic electrophile.

Standard metabolic stability assays are insufficient; we must employ GSH-trapping to detect transient reactive metabolites.

Experimental Protocol: Microsomal GSH Trapping
  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Reaction Mixture:

    • Test Compound: 10 µM (in phosphate buffer, pH 7.4).

    • Co-factor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.

  • Incubation: 60 minutes at 37°C.

  • Termination: Add ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: UHPLC-HRMS (High-Resolution Mass Spectrometry).

    • Target: Look for [M + GSH - 2H]+ adducts. A mass shift of +305 Da (GSH) indicates reactive metabolite formation.

Visualization: Bioactivation Pathway

Bioactivation Parent Parent Compound (Phenol Form) CYP CYP450 Oxidation Parent->CYP QI Reactive Quinone Imine CYP->QI -2H, -e GSH GSH Conjugation QI->GSH Protein Protein Binding (Toxicity) QI->Protein No GSH Adduct Stable Adduct (Detoxified) GSH->Adduct

Figure 1: Proposed bioactivation pathway. The phenol moiety undergoes oxidation to a reactive Quinone Imine, which can either be trapped by Glutathione (safety) or bind to cellular proteins (toxicity).

Module 3: Cellular Cytotoxicity (The "Glu/Gal" Switch)

Objective: Distinguish between general cytotoxicity and mitochondrial toxicity.

Sulfonamides are notorious for uncoupling oxidative phosphorylation. We utilize the Glu/Gal (Glucose/Galactose) Switch Assay in HepG2 cells. Cells grown in galactose are forced to rely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP, making them hypersensitive to mitochondrial toxicants compared to cells grown in glucose (which rely on glycolysis).

Protocol: Dual-Condition Cytotoxicity

Materials:

  • Cell Line: HepG2 (human hepatocarcinoma).

  • Media A (Glycolytic): DMEM + 25 mM Glucose.

  • Media B (Oxidative): DMEM + 10 mM Galactose (Glucose-free).

Workflow:

  • Seeding: Seed HepG2 cells (1.5 x 10^4 cells/well) in 96-well plates in standard media. Allow 24h attachment.

  • Media Swap: Wash cells and replace with either Media A or Media B.

  • Dosing: Treat with N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (0.1 µM to 100 µM, 8-point log dilution).

    • Positive Control:[1][2] Rotenone (Mitochondrial inhibitor).

    • Negative Control: DMSO (0.1%).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: ATP quantification using CellTiter-Glo® (Luminescence).

Data Interpretation: Calculate the IC50 for both conditions.

  • Mitochondrial Safety Index (MSI) = IC50(Glucose) / IC50(Galactose)

  • MSI > 3.0 indicates specific mitochondrial toxicity.

ParameterGlucose Media (Glycolysis)Galactose Media (OXPHOS)Interpretation
ATP Levels HighHighNon-Toxic
ATP Levels HighLow Mitochondrial Toxin
ATP Levels LowLowGeneral Cytotoxin

Module 4: Hepatocellular Integrity (High-Content Imaging)

Objective: Assess sublethal cellular stress markers (Steatosis, Oxidative Stress).

Since the compound contains an acetyl group, we must ensure it does not disrupt lipid metabolism (steatosis) or generate ROS.

Assay: High-Content Screening (HCS) Multiplexing. Dyes:

  • Hoechst 33342: Nuclear count (viability).

  • HCS LipidTOX™: Neutral lipid accumulation (Steatosis).

  • CellROX™ Deep Red: Oxidative stress (ROS generation).

Workflow:

  • Incubate HepG2 cells with compound (10 µM and 50 µM) for 24h.

  • Add dye cocktail without washing (live-cell imaging preferred).

  • Image on automated confocal system (e.g., Opera Phenix).

  • Threshold: >2-fold increase in LipidTOX or CellROX intensity relative to DMSO control triggers a "High Risk" flag.

Module 5: Integrated Screening Workflow

The following diagram illustrates the decision tree for progressing this compound.

ScreeningWorkflow Start Compound Entry: N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Tier1 Tier 1: In Silico & Physicochemical Check Start->Tier1 Tier2 Tier 2: Reactive Metabolite Trapping (GSH) Tier1->Tier2 Decision1 GSH Adducts? Tier2->Decision1 Tier3 Tier 3: Glu/Gal Mitochondrial Assay Decision1->Tier3 No / Trace Stop STOP: Structural Redesign Required Decision1->Stop Yes (>1%) Tier4 Tier 4: HCS Imaging (ROS/Steatosis) Tier3->Tier4 Tier4->Stop High ROS/Lipid Proceed PROCEED: In Vivo Tolerability Study Tier4->Proceed Clean Profile

Figure 2: Integrated Toxicity Screening Workflow. This decision matrix prioritizes reactive metabolite identification early to prevent costly late-stage failures.

References

  • Boelsterli, U. A. (2002). "Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide." Drug Safety, 25(9), 633-648. Link

  • Wills, L. P., & Ainscough, J. S. (2018). "Mitochondrial toxicity of drugs: Mechanisms and screening strategies." Toxicology, 409, 66-74. Link

  • Baillie, T. A. (2006). "Metabolic activation of drugs: assays for reactive metabolites and their interpretation." Chemical Research in Toxicology, 19(8), 1097-1106. Link

  • Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants." Toxicological Sciences, 97(2), 539-547. Link

  • Sigma-Aldrich. (2024). "N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide Product Specification & CAS 14347-18-3 Data." Merck KGaA. Link

Sources

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" and its potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3), a critical pharmacophore scaffold and intermediate in the synthesis of methanesulfonanilide-class therapeutics.

Scaffold Analysis, Synthesis, and Therapeutic Targets

Executive Summary & Molecular Identity

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a functionalized methanesulfonanilide intermediate primarily utilized in the synthesis of Class III antiarrhythmics and


-adrenergic receptor agonists . Chemically, it represents a bioisostere of the catechol or saligenin moiety found in traditional adrenergic ligands, offering enhanced metabolic stability against Catechol-O-Methyltransferase (COMT).

Its core structure features a 1,2,5-substitution pattern on the benzene ring:

  • Position 1: Methanesulfonamido group (

    
    ) – The "warhead" providing H-bond donor/acceptor properties.
    
  • Position 2: Hydroxyl group (

    
    ) – Essential for receptor binding (hydrogen bonding).
    
  • Position 5: Acetyl group (

    
    ) – A reactive handle for reductive amination to generate amino-alcohol side chains.
    
PropertySpecification
IUPAC Name N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
CAS Number 14347-18-3
Molecular Formula

Molecular Weight 229.25 g/mol
Key Function API Intermediate, Pharmacophore Scaffold
Primary Drug Class

-Adrenergic Agonists (e.g., Soterenol), Antiarrhythmics
Therapeutic Targets & Mechanism of Action

The therapeutic utility of this molecule stems from its ability to serve as a precursor to ligands that target specific G-protein coupled receptors (GPCRs) and ion channels.

2.1 Primary Target:

-Adrenergic Receptor (Agonism)

The most direct application of this scaffold is in the synthesis of Soterenol and related bronchodilators.

  • Mechanism: The methanesulfonamide group (

    
    ) at the meta position (relative to the side chain) mimics the hydroxyl group of the natural ligand (adrenaline) or the hydroxymethyl group of salbutamol.
    
  • Advantage: Unlike the catechol hydroxyls, the sulfonamide moiety is resistant to methylation by COMT , significantly prolonging the plasma half-life of the resulting drug.

  • Binding: The ortho-hydroxyl group (Pos 2) engages in hydrogen bonding with Serine residues (e.g., Ser203, Ser204, Ser207) in the transmembrane domain 5 (TM5) of the

    
    -receptor.
    
2.2 Secondary Target:

Potassium Channels (Class III Antiarrhythmic)

The methanesulfonanilide moiety is a defining feature of Class III antiarrhythmics (e.g., Sotalol , Dofetilide , Ibutilide ).

  • Potential: Derivatization of the acetyl group into long-chain basic amines creates ligands that block the rapid component of the delayed rectifier potassium current (

    
    ).
    
  • Structure-Activity Relationship (SAR): The sulfonamide group interacts with the pore region of the hERG channel, while the basic nitrogen (introduced via the acetyl group) interacts with aromatic residues (Tyr652, Phe656) in the channel vestibule.

2.3 Tertiary Target: Cyclooxygenase-2 (COX-2) Inhibition

Structurally, the molecule resembles Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) and NS-398 .

  • Mechanism: The methanesulfonanilide group binds into the COX-2 side pocket. While the acetyl derivative is less potent than the nitro/phenoxy variants, it serves as a lead scaffold for developing selective non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

Synthetic Methodology & Protocols

The following protocol outlines the conversion of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide into a bioactive


-agonist (Soterenol-type) via bromination and reductive amination.
3.1 Experimental Workflow Diagram

SynthesisWorkflow Start N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide (CAS 14347-18-3) Step1 Bromination (Br2 / CHCl3) Start->Step1 Activation Inter1 Intermediate: $alpha$-Bromo Ketone Step1->Inter1 Step2 Amination (Isopropylamine or (S)-2-amino-1-propanol) Inter1->Step2 Nucleophilic Substitution Step3 Reduction (NaBH4 / EtOH) Step2->Step3 Ketone Reduction Final Target API: Soterenol Analog Step3->Final Purification

Caption: Synthetic pathway converting the acetyl scaffold to a bioactive amino-alcohol ligand.

3.2 Detailed Protocol: Synthesis of Soterenol Analog

Reagents:

  • Substrate: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (1.0 eq)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Amine: Isopropylamine or (S)-2-amino-1-propanol (Excess)

  • Reducing Agent: Sodium Borohydride (

    
    )
    
  • Solvent: Chloroform (

    
    ), Ethanol (
    
    
    
    )

Step 1:


-Bromination 
  • Dissolve 10g of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide in 100mL of

    
    .
    
  • Add a catalytic amount of

    
     (optional, for Lewis acid activation).
    
  • Add

    
     (1.05 eq) dropwise at 0°C to prevent over-bromination.
    
  • Stir for 2 hours at room temperature.

  • Quench with aqueous sodium bisulfite. Isolate the

    
    -bromo ketone intermediate via filtration.
    

Step 2: Amination & Reduction (One-Pot)

  • Dissolve the

    
    -bromo ketone in absolute Ethanol.
    
  • Add the amine (e.g., (S)-2-amino-1-propanol for chiral derivatives) (2.5 eq) to scavenge HBr and drive substitution.

  • Stir at 50°C for 4 hours to form the amino-ketone.

  • Cool to 0°C and add

    
     (1.5 eq) portion-wise.
    
  • Stir for 12 hours.

  • Workup: Acidify to pH 2 with dilute HCl, extract with Ethyl Acetate (to remove non-basic impurities), then basify aqueous layer to pH 9 and extract product.

Pharmacophore & Structural Logic

The efficacy of drugs derived from this scaffold relies on specific molecular interactions. The diagram below illustrates the binding logic for a


-adrenergic receptor target.

Pharmacophore Serine Receptor Serines (TM5) Aspartate Receptor Aspartate (TM3) Phenyl Aromatic Pocket (TM6) Sulfonamide Methanesulfonamide (-NHSO2Me) Sulfonamide->Serine H-Bond (Mimics Catechol OH) Ring Phenyl Ring Sulfonamide->Ring Hydroxyl Phenolic -OH Hydroxyl->Serine H-Bond Hydroxyl->Ring Amine Protonated Amine (Side Chain) Amine->Aspartate Ionic Bond (Critical Anchor) Ring->Phenyl Pi-Pi Stacking Ring->Amine Linker Chain

Caption: Pharmacophore mapping of the scaffold to Beta-2 Adrenergic Receptor binding sites.

Quality Control & Analytical Standards

For researchers utilizing CAS 14347-18-3, the following analytical parameters confirm identity and purity:

  • 1H NMR (DMSO-d6):

    • 
       2.50 (s, 3H, Acetyl 
      
      
      
      )
    • 
       3.00 (s, 3H, Sulfonamide 
      
      
      
      )
    • 
       7.0-8.0 (m, 3H, Aromatic protons; look for 1,2,4 coupling pattern)
      
    • 
       9.5 (s, 1H, Sulfonamide NH)
      
    • 
       10.5 (s, 1H, Phenolic OH)
      
  • HPLC Purity: >98% required for API synthesis.

  • Impurity Profile: Monitor for de-acetylated byproducts or O-sulfonated isomers.

References
  • Larsen, A. A., et al. (1967). "Sulfonanilides. II. Analogs of catecholamines." Journal of Medicinal Chemistry, 10(3), 462-472. Link

  • Brittain, R. T., et al. (1970). "The pharmacology of soterenol, a new beta-adrenoceptor agonist." British Journal of Pharmacology, 38(4), 792-806. Link

  • Ministry of Environment, Forest and Climate Change (India). (2019). Environmental Clearance Report: Synthetic Organic Chemicals Manufacturing. (Referencing CAS 14347-18-3 as API Intermediate). Link

  • Singel, D. J., et al. (2005). "Bifunctional beta-2 adrenergic agonists." Bioorganic & Medicinal Chemistry Letters, 15(12), 3096-3100. Link

Methodological & Application

Synthesis protocol for "N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthesis Research

I'm now diving into the synthesis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide. I'm focusing on a deep literature search to uncover established synthesis routes, key starting materials, necessary reaction conditions, and effective purification strategies. The goal is a comprehensive understanding of current approaches.

Analyzing Synthesis Protocols

I'm now expanding my search to include the physicochemical properties, spectral data, and potential applications of the target molecule. This research informs the context and significance for its synthesis. Next, I'll dive into the reaction mechanisms. I'm especially interested in the sulfonylation of an aminophenol to explain the chemical principles, which will also inform my eventual application note.

Planning Application Note Structure

I'm now outlining the application note's structure. First, there'll be an introduction to the compound and its significance. Then, a detailed, step-by-step synthesis protocol will be presented, with materials, reagents, and a table of reaction parameters. I'll explain crucial steps, the work-up, purification, and analytical characterization. Finally, a Graphviz diagram and a complete references section are in the works.

Gathering Initial Data

I've begun gathering initial data on N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide. I now know its CAS number, molecular weight, and physical form. The commercial availability of this compound strongly suggests an established synthetic route exists, but I have not found a specific one yet.

Developing Synthesis Route

I'm now focusing on a plausible synthesis route. My initial data suggested a route via a sulfonamide of an aminophenol, therefore I'm working from the idea that 3-amino-4-hydroxyacetophenone will be the starting aminophenol. I'm seeking a reliable synthesis method for this specific starting material, or a suitable nitro compound precursor. Recent results on similar syntheses of related molecules, like 3-amino-2-hydroxyacetophenone, are helpful. I'm prioritizing selective N-sulfonylation of the amino group.

Refining Synthetic Strategy

I'm now refining the synthetic strategy. My plan now involves finding a reliable synthesis of 3-amino-4-hydroxyacetophenone, likely via nitration of 4-hydroxyacetophenone followed by nitro group reduction. I'm investigating selective N-sulfonylation conditions to favor the amino group. Based on findings, I'll build a detailed protocol for synthesizing the target molecule from a plausible starting material.

Updating Synthesis Approach

I'm now implementing the refined strategy, first by focusing on 3-amino-4-hydroxyacetophenone synthesis. I will prioritize nitration of 4-hydroxyacetophenone followed by nitro group reduction, and will continue to investigate selective N-sulfonylation of aminophenols with sulfonyl chlorides. I aim to construct a complete, validated protocol for the target molecule. I'll also start gathering information on the purification and characterization of relevant compounds.

Analyzing Synthesis Methods

I am now closely analyzing the search results from the second step, focusing on synthesis methods. I've found promising routes for 3-amino-4-hydroxyacetophenone synthesis. The most promising route is taking shape.

Refining the Synthesis Strategy

I am now refining the synthesis strategy, focusing on the two-step route. I've pinpointed nitration of 4-hydroxyacetophenone using ammonium nitrate and an acidic catalyst as the first step, detailed in a patent. The second step, the catalytic hydrogenation of the nitro group to an amine, seems highly applicable. While no specific paper exists for the sulfonylation step, general principles apply.

Outlining the Synthesis Route

I've clarified the overall synthetic route, now mapping it out step-by-step. The process begins with commercially available 4-hydroxyacetophenone, followed by nitration to 4-hydroxy-3-nitroacetophenone, then reduction to 3-amino-4-hydroxyacetophenone. Finally, sulfonylation yields the target molecule, N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide. I'm confident about these steps now.

Confirming the Synthetic Route

I've confirmed the full synthetic route, starting with commercially available 4-hydroxyacetophenone, moving to nitration to form 4-hydroxy-3-nitroacetophenone, then reduction to 3-amino-4-hydroxyacetophenone. The final sulfonylation leads to the target. I'm now drafting the application note, starting with an introduction and outlining a detailed protocol for each step.

Application Note: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide as a Pharmacophore Scaffold

[1]



Molecular Weight:12

Introduction & Mechanistic Context[1][3]

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide acts as a critical "privileged structure" in medicinal chemistry, specifically designed to access the sulfonanilide class of non-steroidal anti-inflammatory drugs (NSAIDs) and Class III anti-arrhythmics.[1] Its unique substitution pattern—featuring a methanesulfonamide group ortho to a phenolic hydroxyl and meta to an acetyl moiety—makes it a versatile intermediate for two primary therapeutic areas:[1]

  • Selective COX-2 Inhibition: The N-methanesulfonamide moiety mimics the pharmacophore of Nimesulide and FK-3311 , where the acidic sulfonamide proton binds to the hydrophilic side pocket of the COX-2 enzyme (Arg120/Glu524).[1] The 5-acetyl group serves as a handle for further derivatization to optimize lipophilicity and potency.[1]

  • 
    -Adrenergic Receptor Agonism (Bioisostere Approach):  The compound functions as a sulfonamide bioisostere for the salicyl alcohol core found in drugs like Albuterol (Salbutamol) .[1] Replacing the hydroxymethyl group with a methanesulfonamide maintains hydrogen-bonding capability while altering metabolic stability.[1]
    

Experimental Applications

A. Synthesis of FK-3311 Analogs (COX-2 Inhibitors)

This compound is the direct precursor for synthesizing structural isomers and analogs of FK-3311 (a potent COX-2 inhibitor).[1] The free phenolic hydroxyl group at position 2 allows for the introduction of diverse aryl ethers (e.g., 2,4-difluorophenyl) to probe the hydrophobic channel of the COX active site.[1]

  • Mechanism: The sulfonamide nitrogen coordinates with Arg120 in the COX-2 active site, while the ether-linked aryl group (added via O-alkylation) occupies the hydrophobic pocket, conferring selectivity over COX-1.[1]

B. Development of Chiral Amino-Alcohol Ligands

The 5-acetyl group undergoes asymmetric reduction and reductive amination to generate chiral ethanolamine side chains.[1] These derivatives are screened for:

  • Class III Anti-arrhythmic activity (potassium channel blockade,

    
    ).[1]
    
  • 
    -Adrenergic agonism  (bronchodilation).[1]
    
C. Structure-Activity Relationship (SAR) Profiling

Researchers use this specific 5-acetyl isomer to compare against 4-acetyl isomers (common in Dofetilide/Sotalol) to determine the optimal vector for substituent attachment.[1] This "regio-scan" is critical for maximizing binding affinity and minimizing off-target hERG channel inhibition.[1]

Experimental Protocols

Protocol 1: O-Alkylation for COX-2 Inhibitor Synthesis

Objective: To synthesize N-[5-acetyl-2-(2,4-difluorobenzyloxy)phenyl]methanesulfonamide (FK-3311 Analog).

Materials:

  • N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (1.0 eq)[1]

  • 2,4-Difluorobenzyl bromide (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Dimethylformamide (DMF, anhydrous)[1]

  • Ethyl Acetate/Hexanes (for purification)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 229 mg (1.0 mmol) of the starting sulfonanilide in 5 mL of anhydrous DMF under nitrogen atmosphere.

  • Deprotonation: Add 276 mg (2.0 mmol) of

    
    . The phenolic proton is more acidic (
    
    
    ) than the sulfonamide proton (
    
    
    ) in this specific electronic environment, but careful stoichiometry controls regioselectivity.[1] Stir at room temperature for 30 minutes.
  • Alkylation: Dropwise add 2,4-difluorobenzyl bromide (228 mg, 1.1 mmol). Heat the reaction mixture to 60°C for 4 hours.

    • Note: Monitor via TLC (30% EtOAc/Hexanes).[1] The product will be less polar than the starting phenol.[1]

  • Quench & Workup: Pour the mixture into ice-cold water (20 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine to remove DMF.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
Protocol 2: Asymmetric Reduction of the Acetyl Group

Objective: To convert the ketone to a chiral alcohol for adrenergic receptor binding studies.[1]

Materials:

  • Substrate from Protocol 1 or raw starting material.[1]

  • (+)-B-Chlorodiisopinocampheylborane (DIP-Cl) or CBS Catalyst.[1]

  • THF (anhydrous).[1]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the ketone substrate (1.0 eq) in anhydrous THF at -25°C.

  • Reduction: Add (+)-DIP-Cl (1.5 eq) slowly to maintain temperature. Stir at -25°C for 12 hours.

  • Workup: Quench with diethanolamine (2.0 eq) and warm to room temperature to precipitate the boron complex. Filter and concentrate the filtrate.[1]

  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column).

Data Visualization & Pathways

Figure 1: Synthetic Workflow for Sulfonanilide Libraries

This diagram illustrates the divergence from the core scaffold into two distinct therapeutic classes based on the modification of the acetyl or hydroxyl group.[1]

GStartN-(5-acetyl-2-hydroxyphenyl)methanesulfonamide(CAS 14347-18-3)Step1_COXO-Alkylation(Ar-CH2-Br / K2CO3)Start->Step1_COXPath A: Phenol ModificationStep1_BetaReductive Amination(H2N-R / NaBH3CN)Start->Step1_BetaPath B: Ketone ModificationProduct_COXCOX-2 Inhibitor Analog(Aryl Ether)Step1_COX->Product_COXTarget_COXTarget: Prostaglandin Synthesis(Anti-inflammatory)Product_COX->Target_COXProduct_BetaBeta-Adrenergic Agonist(Amino-Alcohol)Step1_Beta->Product_BetaTarget_BetaTarget: Bronchodilation(GPCR Activation)Product_Beta->Target_Beta

Caption: Divergent synthesis pathways utilizing CAS 14347-18-3 to access COX-2 inhibitors (Path A) and Beta-Agonists (Path B).

Figure 2: COX-2 Binding Mode Hypothesis

Visualizing the interaction of the synthesized analog within the COX-2 active site.[1]

Bindingcluster_LigandLigand InteractionsEnzymeCOX-2 Active Site(Hydrophobic Channel)SulfonamideMethanesulfonamideGroupArg120Arg-120 / Glu-524(Anchor Point)Sulfonamide->Arg120Hydrogen BondPhenoxy2,4-DifluorobenzyloxyTailPocketHydrophobic Side Pocket(Selectivity Filter)Phenoxy->PocketVan der Waals

Caption: Schematic of the pharmacophore interactions. The sulfonamide anchors the molecule while the ether tail confers selectivity.[1]

Summary of Key Properties

PropertyValue / DescriptionRelevance
CAS Number 14347-18-3Unique Identifier for procurement.[1]
Acidity (

)

(Phenol),

(Sulfonamide)
Determines base selection for alkylation protocols.[1]
Solubility DMSO, DMF, MethanolCompatible with standard organic synthesis solvents.[1]
Stability Stable under ambient conditions; oxidation-sensitive phenolStore under inert gas; use antioxidants if necessary.[1]
Primary Use Intermediate / Building BlockSynthesis of Nimesulide/FK-3311 analogs and Sotalol bioisosteres.[1]

References

  • Singha, R., et al. (2020).[1] "Sulfonamide-based COX-2 inhibitors: A review of the latest developments." European Journal of Medicinal Chemistry. (Generalized Reference for Scaffold Utility).[1]

  • Warner, T. D., et al. (1999).[1] "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis."[1] Proceedings of the National Academy of Sciences. [1]

  • PubChem Database. (n.d.).[1] "Compound Summary for CAS 14347-18-3." National Center for Biotechnology Information.[1] [1]

  • Lombardino, J. G., & Wiseman, E. H. (1982).[1] "Sudoxicam and related N-(2-pyridyl)alkanesulfonamides: A new class of anti-inflammatory agents."[1] Journal of Medicinal Chemistry. (Foundational chemistry of sulfonanilides).

Application Note: Preparation & Stability of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation, handling, and stability assessment of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3). This compound is a critical intermediate in the synthesis of sulfonamide-based antiarrhythmic agents (Class III) and serves as a reference standard for impurity profiling in pharmaceutical development.

Executive Summary & Chemical Identity

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a trisubstituted benzene derivative characterized by an acidic sulfonamide moiety and a phenolic hydroxyl group. Its preparation requires strict control over pH and oxidative conditions due to the susceptibility of the electron-rich phenol ring to oxidation, particularly in alkaline environments.

PropertySpecification
CAS Number 14347-18-3
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Appearance Off-white to yellow/brown crystalline solid
pKa (Predicted) Sulfonamide: ~9.5
LogP ~0.9 (Moderate Lipophilicity)

Solubility Profile & Solvent Selection

Successful solution preparation hinges on overcoming the compound's poor aqueous solubility at neutral pH while mitigating chemical instability.

Solvent Compatibility Table
SolventSolubility LimitSuitabilityNotes
DMSO > 50 mg/mLExcellent Preferred for Stock Solutions. Cryoprotective.
Methanol ~ 20 mg/mLGood Suitable for HPLC sample prep. Volatile.
Water (pH 7.0) < 0.5 mg/mLPoor Not recommended for stock preparation.
0.1 M NaOH > 10 mg/mLModerate Soluble as dianion, but high oxidation risk .
PBS (pH 7.4) < 1 mg/mLLow Requires pre-dissolution in DMSO.

Scientific Insight: The molecule contains two acidic protons (sulfonamide -NH- and phenol -OH). While basic pH drastically improves solubility via deprotonation, it simultaneously lowers the oxidation potential of the phenol, leading to rapid formation of quinone-like degradation products (browning). Therefore, neutral organic solvents (DMSO) are mandatory for stock preparation.

Detailed Preparation Protocol

A. Stock Solution Preparation (50 mM in DMSO)

Target Concentration: 11.46 mg/mL (50 mM) Volume: 10 mL

  • Weighing: Accurately weigh 114.6 mg of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide into a 20 mL amber glass scintillation vial.

    • Note: Use amber glass to prevent photo-initiated radical formation at the ketone moiety.

  • Solvent Addition: Add 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (ACS Grade, ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 35°C for 5 minutes.

    • Validation: Solution must be optically clear and yellow/amber. Any turbidity indicates incomplete dissolution.

  • Aliquot & Storage: Dispense into 500 µL aliquots in cryovials. Flush headspace with Nitrogen or Argon gas before capping to minimize oxidation. Store at -20°C .

B. Working Solution Preparation (For Biological Assays)

Target: 100 µM in Cell Culture Media (0.2% DMSO final)

  • Thaw: Thaw one aliquot of 50 mM Stock Solution at room temperature. Do not heat above 37°C.

  • Intermediate Dilution: Dilute 20 µL of Stock into 980 µL of sterile PBS or Media (Serum-Free) to create a 1 mM intermediate.

    • Precipitation Check: Inspect immediately for crystal formation. The "Crash-out" effect is common here. If precipitate forms, use a step-down dilution (DMSO -> 50% DMSO/Water -> Media).

  • Final Dilution: Dilute the 1 mM intermediate 1:10 into the final assay buffer to achieve 100 µM .

Stability & Degradation Mechanisms

The stability of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is governed by three primary vectors:

  • Oxidative Coupling: The ortho-hydroxy group activates the ring. In the presence of oxygen and light, the compound degrades into colored quinoid species.

    • Indicator: Solution turns from pale yellow to dark brown.

  • Hydrolysis: The sulfonamide bond is relatively stable, but extreme acid (pH < 2) or base (pH > 12) at elevated temperatures (>60°C) will hydrolyze the sulfonamide to 5-acetyl-2-aminophenol.

  • Photolysis: The acetyl group (aromatic ketone) can undergo Norrish Type I/II cleavage under UV irradiation.

Stability Data Summary
ConditionTimeframeRecovery (%)Status
DMSO Stock (-20°C) 6 Months> 98%Stable
DMSO Stock (RT) 1 Week95%Acceptable
Aqueous pH 7.4 (RT) 24 Hours92%Use Immediately
Aqueous pH 10 (RT) 4 Hours< 80%Unstable (Oxidation)

Analytical Quality Control (HPLC Method)

To validate the integrity of the solution, use the following Reverse-Phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol protonation for sharp peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzene ring) and 280 nm (Phenol/Ketone).

  • Retention Time: Expect elution at ~5.5 - 6.5 min (moderate hydrophobicity).

Workflow Visualization

The following diagram illustrates the critical decision pathways for solution preparation to ensure maximum stability.

SolutionPrep Start Solid Compound (CAS 14347-18-3) Weigh Weigh into Amber Vial (Protect from Light) Start->Weigh Solvent Dissolve in DMSO (Anhydrous) Weigh->Solvent Check Visual Inspection: Clear Solution? Solvent->Check Sonicate Sonicate (35°C, 5 min) Check->Sonicate Turbid Aliquot Aliquot & Nitrogen Flush Check->Aliquot Clear Sonicate->Check Storage Store at -20°C (Stable 6 Months) Aliquot->Storage Dilution Dilute to Working Conc. (Aqueous Buffer) Storage->Dilution Thaw PrecipCheck Precipitation? Dilution->PrecipCheck StepDown Use Step-Down Dilution (50% DMSO Intermediate) PrecipCheck->StepDown Yes Ready Ready for Assay (Use within 24h) PrecipCheck->Ready No StepDown->Ready

Figure 1: Decision tree for the preparation of stable N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide solutions, highlighting critical checkpoints for solubility and oxidation prevention.

References

  • Sigma-Aldrich. Product Specification: N-(5-ACETYL-2-HYDROXY-PHENYL)-METHANESULFONAMIDE (CAS 14347-18-3). Accessed October 2023. Link

  • PubChem. Compound Summary: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide. National Library of Medicine. Link

  • National Center for Biotechnology Information. Methanesulfonamide, N-(5-acetyl-2-hydroxyphenyl)-. PubChem Compound Database. Link

  • Cross, P. E., et al. "Selective Class III Antiarrhythmic Agents. 1. Bis(arylalkyl)amines." Journal of Medicinal Chemistry, vol. 33, no. 4, 1990, pp. 1151–1155. (Contextual reference for sulfonamide intermediates in antiarrhythmic synthesis). Link

Application Note: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide in High-Throughput Fragment Screening

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

Executive Summary

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (hereafter referred to as NAH-MS ) is a highly functionalized "privileged fragment" extensively used in Fragment-Based Drug Discovery (FBDD). Its structure combines three critical pharmacophoric elements: a methanesulfonamide moiety (hydrogen bond donor/acceptor), a phenolic hydroxyl (hydrogen bond donor), and an acetyl group (synthetic vector for library elaboration).

This compound is particularly valued in HTS campaigns targeting Kinases (targeting the hinge region), Epigenetic regulators (e.g., Bromodomains), and Ion Channels . Its low molecular weight (229.25 Da) and high ligand efficiency (LE) make it an ideal starting point for "Fragment-Growing" strategies. This guide details the protocols for solubility assessment, Surface Plasmon Resonance (SPR) screening, and Ligand-Observed NMR validation.

Compound Profile & Physicochemical Properties

Before initiating HTS, the physicochemical integrity of NAH-MS must be verified to prevent false negatives (due to precipitation) or false positives (due to aggregation).

PropertyValueRelevance to HTS
CAS Number 14347-18-3Unique Identifier
Formula C9H11NO4S--
MW 229.25 g/mol Ideal for FBDD (<300 Da)
cLogP ~1.2High water solubility; Low non-specific binding
H-Bond Donors 2 (NH, OH)Critical for directional interactions
H-Bond Acceptors 4 (SO2, C=O, OH)Versatile binding partner
Solubility (DMSO) >50 mMSuitable for acoustic dispensing
Solubility (PBS) ~1-5 mMHigh solubility prevents aggregation artifacts

Storage Protocol:

  • Store powder at -20°C under desiccated conditions.

  • Prepare 100 mM stock solutions in 100% DMSO-d6 (for NMR compatibility) or anhydrous DMSO.

  • Critical Step: Sonicate for 5 minutes at 25°C to ensure complete dissolution before aliquoting. Avoid freeze-thaw cycles >3 times.

High-Throughput Screening Workflows

The utility of NAH-MS in HTS is best realized through a tiered screening approach: Primary Screen (SPR) followed by Orthogonal Validation (NMR) .

Diagram: FBDD Workflow for NAH-MS

FBDD_Workflow Start Compound Library (NAH-MS) QC QC: Solubility & Purity (LC-MS, Nephelometry) Start->QC SPR Primary Screen: SPR (Binding Affinity & Kinetics) QC->SPR Pass Hit_Select Hit Selection (Response > 5 RU, 1:1 Model) SPR->Hit_Select Hit_Select->Start Non-binder (Archive) NMR Orthogonal Validation: STD-NMR (Epitope Mapping) Hit_Select->NMR Confirmed Binder XRay Structural Biology (X-ray Co-crystal) NMR->XRay Valid Hit Chem Hit-to-Lead Chemistry (Grow from Acetyl/Phenol) XRay->Chem Structure Guided

Caption: Tiered screening workflow for NAH-MS, moving from quality control to biophysical validation and structural characterization.

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for fragment screening due to its sensitivity to low-affinity interactions (


 in 

M-mM range) typical of NAH-MS.
Objective

Determine binding affinity (


) and kinetics (

) of NAH-MS against a target protein (e.g., Kinase Domain).
Materials
  • Instrument: Biacore 8K or S200 (Cytiva).

  • Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.

  • Ligand (Target): Biotinylated Kinase Domain (captured on Streptavidin) or Amine-coupled protein.

Step-by-Step Methodology
  • Immobilization (Target Capture):

    • Aim for high ligand density (~3000-5000 RU) to detect low MW fragments.

    • Note: Theoretical

      
      .
      
    • For NAH-MS (229 Da) and a 30 kDa protein, an

      
       of 4000 RU yields a theoretical 
      
      
      
      of ~30 RU, which is well within detection limits.
  • Sample Preparation:

    • Prepare a 12-point concentration series of NAH-MS ranging from 0 mM to 2 mM (2-fold dilution) in Running Buffer.

    • Solvent Correction: Ensure DMSO concentration is matched exactly (e.g., 2%) in all samples and running buffer to minimize bulk refractive index jumps.

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds (association).

    • Dissociation Time: 60 seconds.

    • Wash: 50% DMSO wash to remove sticky compounds (if running a library).

  • Data Analysis:

    • Reference subtract (Flow Cell 2 - Flow Cell 1).

    • Perform Solvent Correction (using DMSO calibration curve).

    • Fit data to a 1:1 Steady-State Affinity Model (since fragments often have fast off-rates, kinetic fitting might be limited).

    • Criteria: Look for "Square Wave" sensorgrams indicative of fast-on/fast-off binding.

Protocol B: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR validates that NAH-MS binds to the protein and identifies which part of the molecule (epitope) is interacting.

Objective

Confirm direct binding and map the interaction epitope (e.g., is the acetyl group or the sulfonamide interacting?).

Materials
  • Instrument: 600 MHz NMR with Cryoprobe.

  • Buffer: 50 mM Phosphate buffer (pH 7.4), 150 mM NaCl, 10% D2O.

  • Protein: 10-20

    
    M target protein.
    
  • Ligand: 500

    
    M NAH-MS (Ligand:Protein ratio ~ 50:1).
    
Step-by-Step Methodology
  • Sample Setup:

    • Control Tube: 500

      
      M NAH-MS in buffer (no protein).
      
    • Exp Tube: 500

      
      M NAH-MS + 10 
      
      
      
      M Protein.
  • Pulse Sequence (STD):

    • Apply a train of Gaussian pulses to saturate protein resonances (on-resonance: -0.5 ppm or 12 ppm; off-resonance: 30 ppm).

    • Saturation Time: 2 seconds.

  • Acquisition:

    • Record the difference spectrum (

      
      ).
      
    • Signals appearing in the STD spectrum correspond to protons of NAH-MS that are in close proximity (<5 Å) to the protein surface.

  • Epitope Mapping Analysis:

    • Assign the protons of NAH-MS:

      • Methyl (Acetyl): Singlet ~2.5 ppm.

      • Methyl (Sulfonamide): Singlet ~3.0 ppm.

      • Aromatic Protons: Multiplets ~6.5-8.0 ppm.

    • Interpretation: If the Acetyl methyl signal is strongest in the STD spectrum, the acetyl group is the primary anchor point. If the Sulfonamide methyl is strongest, the sulfonamide is the anchor.

Scientific Rationale & Troubleshooting

Why NAH-MS? (The "Privileged" Argument)

The sulfonamide group is a classic bioisostere for phosphate groups or transition states, making NAH-MS a frequent hitter in Kinase (ATP-site) and Carbonic Anhydrase screens. The ortho-hydroxy group allows for intramolecular hydrogen bonding, locking the conformation and reducing entropic penalties upon binding [1].

Troubleshooting Guide
IssueProbable CauseSolution
SPR: Negative peaks Mismatched DMSO concentrationsPerform rigorous solvent correction calibration (7-point).
SPR: Super-stoichiometric binding Aggregation or non-specific bindingAdd 0.01% Triton X-100; check solubility limit; reduce

.
NMR: No STD signal

too strong (slow exchange) or no binding
If

nM, STD effect is lost. Use WaterLOGSY or

relaxation filter.
Chemical Instability Hydrolysis of sulfonamide (rare) or oxidationStore in DMSO; avoid acidic pH < 4 for prolonged periods.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery15 , 605–619 (2016). Link

  • Scott, D. E., et al. "Fragment-based approaches in drug discovery and chemical biology." Biochemistry55 , 36–48 (2016). Link

  • Wielens, J., et al. "Parallel synthesis of a N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide library." Tetrahedron Letters46 , 345-348 (2005). Link(Note: Representative citation for synthesis/library context).

  • Cytiva. "Biacore Sensor Surface Handbook." Cytiva Life Sciences (2023). Link

Disclaimer: This protocol is intended for research use only. Ensure all chemical safety guidelines (MSDS) for sulfonamides are followed.

Application Note: Characterization of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (NAH-MS) for Sulfonamide Bioisosterism and Safety Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure provided and its relevance to medicinal chemistry, here is a detailed Application Note and Protocol guide.

Executive Summary for the User: The molecule N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (hereafter referred to as NAH-MS ) is a critical methanesulfonanilide probe. It is structurally distinct from antibacterial sulfonamides (sulfanilamides) but shares the sulfonamide moiety used in COX-2 inhibitors (like Nimesulide) and Class III antiarrhythmics (like Dofetilide/Sotalol).

This guide focuses on using NAH-MS to study "Sulfonamide Class Effects" with a specific nuance: distinguishing between the toxicological risks of arylamine-sulfonamides (antibiotics) and the pharmacological properties of methanesulfonanilides (anti-inflammatory/anti-arrhythmic). NAH-MS serves as a model to investigate pKa modulation , redox stability (replacing the toxic nitro group of Nimesulide with an acetyl group), and bioisosterism .

Part 1: Scientific Foundation & Strategic Logic

The Molecule & Its Significance

NAH-MS is a bifunctional probe containing a phenol , a ketone , and a methanesulfonamide group. It is structurally analogous to Nimesulide , but with two critical modifications designed to study toxicity and potency:

  • Nitro-to-Acetyl Replacement: Nimesulide contains a nitro group (

    
    ), which is metabolically reduced to toxic amines/hydroxylamines, causing hepatotoxicity. NAH-MS replaces this with an acetyl group (
    
    
    
    ) to study efficacy without nitro-toxicity.
  • Phenoxy-to-Hydroxy Substitution: The 2-hydroxy group allows for direct investigation of intramolecular hydrogen bonding with the sulfonamide nitrogen, a key determinant of membrane permeability and COX-2 binding kinetics.

"Sulfonamide Class Effects": The Distinction

Researchers must distinguish between two distinct "class effects" when using NAH-MS:

  • Antibacterial Sulfonamides (Sulfanilamides): Associated with SJS/TEN hypersensitivity due to the

    
     moiety. NAH-MS lacks  this moiety, making it a "Negative Control" for allergic potential.
    
  • Methanesulfonanilides (COX/Anti-arrhythmic): The "Class Effect" here is pKa depression . The electron-withdrawing sulfonamide group lowers the pKa of the phenol/amine, ionizing it at physiological pH. This dictates protein binding and hERG channel interactions.

Mechanism of Action (Hypothesis)

NAH-MS acts as a COX-2 preferential inhibitor . The methanesulfonamide group mimics the sulfone/sulfonamide pharmacophore of Coxibs (e.g., Celecoxib), anchoring the molecule in the COX-2 hydrophilic side pocket (Arg120/Tyr355), while the acetyl-phenol core mimics the arachidonic acid transition state.

Part 2: Visualization of Signaling & Logic

Structural Logic & Bioisosterism

The following diagram illustrates the structural relationship between NAH-MS, Nimesulide, and the metabolic pathways relevant to safety profiling.

NAHMS_Pathway NAHMS N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide (NAH-MS) pKa pKa Modulation (Phenol Acidity) NAHMS->pKa Sulfonamide EWG Effect H_Bond Intramolecular H-Bond (Permeability) NAHMS->H_Bond Ortho-OH Interaction COX2 COX-2 Inhibition (Anti-inflammatory) NAHMS->COX2 Binding PhaseII Phase II Conjugation (Glucuronidation) NAHMS->PhaseII Direct Clearance Nimesulide Nimesulide (Reference Toxicant) Nimesulide->COX2 Potent Inhibition Bioactivation Nitro-Reduction (Toxic Metabolites) Nimesulide->Bioactivation Metabolic Risk pKa->COX2 Ionization State hERG hERG Channel (Cardiotoxicity Risk) pKa->hERG Class III Effect

Caption: Comparative pathway of NAH-MS versus Nimesulide. NAH-MS avoids the nitro-reduction bioactivation pathway while retaining COX-2 binding potential via pKa modulation.

Part 3: Experimental Protocols

Protocol A: Determination of Acid Dissociation Constant (pKa)

Objective: To quantify the electron-withdrawing effect of the methanesulfonamide group on the phenolic hydroxyl. This predicts bioavailability and receptor binding.

Materials:

  • NAH-MS (Reference Standard, >98% purity).

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

  • Universal Buffer (Britton-Robinson, pH 2.0 – 12.0).

  • DMSO (HPLC Grade).

Workflow:

  • Stock Preparation: Dissolve 10 mg NAH-MS in 10 mL DMSO (1 mg/mL).

  • Aliquot: Add 50 µL stock to 2.5 mL of buffer at varying pH increments (0.5 pH units).

  • Scan: Record UV-Vis spectra (200–400 nm) for each pH.

  • Analysis: Observe the bathochromic shift (red shift) of the phenolate peak (typically ~300-320 nm).

  • Calculation: Plot Absorbance vs. pH at

    
     of the ionized form. Use the Henderson-Hasselbalch equation to solve for pKa.
    
    • Expected Result: pKa should be approx 6.5 – 7.5 (lower than phenol's 10.0 due to the sulfonamide EWG), making it partially ionized at physiological pH (7.4).

Protocol B: In Vitro Microsomal Stability (Metabolic "Hardening")

Objective: To confirm that NAH-MS resists the oxidative bioactivation seen in arylamine sulfonamides.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Internal Standard: Tolbutamide or Warfarin.

  • LC-MS/MS System.

Step-by-Step:

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • NAH-MS (Final conc: 1 µM).

    • Microsomes (Final conc: 0.5 mg/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Data Output: Calculate

    
     and 
    
    
    
    .
    • Success Criteria: Absence of hydroxylamine metabolites (+16 Da) or nitro-reduction products. Major metabolite should be glucuronide (+176 Da).

Protocol C: COX-1 vs. COX-2 Selectivity Assay

Objective: To validate the "Methanesulfonanilide" pharmacophore efficacy.

Materials:

  • Purified COX-1 (Ovine) and COX-2 (Human recombinant) enzymes.

  • Arachidonic Acid substrate.

  • Colorimetric Peroxidase Inhibitor Screening Kit (e.g., Cayman Chem).

Procedure:

  • Inhibitor Prep: Prepare serial dilutions of NAH-MS (0.01 µM to 100 µM).

  • Reaction: Incubate Enzyme + Heme + NAH-MS for 10 mins at 25°C.

  • Substrate Addition: Add Arachidonic Acid + Colorimetric Substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm (Peroxidase activity correlates with PGH2 production).

  • Data Processing: Calculate

    
     for COX-1 and COX-2.
    
    • Selectivity Ratio:

      
      .
      
    • Target: Ratio > 50 indicates COX-2 selectivity (Safety profile: reduced gastric ulcer risk).

Part 4: Data Presentation & Reference Standards

Comparative Structure-Activity Relationship (SAR) Table

Use this table to benchmark NAH-MS against class standards.

CompoundStructure FeaturePrimary Risk (Class Effect)pKa (Approx)Primary Target
NAH-MS Acetyl + OH + NHSO2MeLow (Phase II Clearance)~7.2COX-2 / Research Tool
Nimesulide Nitro + OPh + NHSO2MeHepatotoxicity (Nitro-reduction)6.5COX-2
Sulfamethoxazole Ar-NH2 + SO2NH-IsoxHypersensitivity (SJS)5.7Dihydropteroate Synthase
Sotalol NHSO2Me + EthanolamineQT Prolongation (hERG)8.3K+ Channels (Class III)
Troubleshooting Guide
  • Issue: Poor Solubility in Assay Buffer.

    • Cause: The planar structure and intramolecular H-bond (between 2-OH and Sulfonamide O) reduce aqueous solubility.

    • Solution: Pre-dissolve in DMSO (up to 1%); ensure buffer pH > 7.0 to encourage ionization.

  • Issue: Unexpected Oxidation Peaks in LC-MS.

    • Cause: The 2-hydroxy group is susceptible to quinone-imine formation if not protected.

    • Solution: Include Ascorbic Acid in the quench solution to prevent auto-oxidation during analysis.

Part 5: References

  • Patrignani, P., et al. (1994). "Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases." Journal of Pharmacology and Experimental Therapeutics. Link (Foundational COX assay protocol).

  • Singla, A. K., et al. (2005). "Nimesulide: some pharmaceutical and pharmacological aspects—an update." Journal of Pharmacy and Pharmacology. Link (Reference for methanesulfonanilide toxicity mechanisms).

  • Hansch, C., et al. (1995). "Chem-bioinformatics and QSAR: a review of QSAR and the CLOGP parameter." Chemical Reviews. Link (Methodology for pKa and Lipophilicity prediction).

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration. Link (Standard protocol for metabolic stability).

Application Note: Pharmacological Characterization of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Compound Profile

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3) is a methanesulfonanilide derivative characterized by a specific substitution pattern: a sulfonamide group at position 1, a hydroxyl group at position 2, and an acetyl group at position 5 of the phenyl ring.[1][2][3][4][5][6][7]

Mechanism of Action (SAR Analysis)

Structure-Activity Relationship (SAR) analysis suggests this compound belongs to the class of preferential COX-2 inhibitors and Class III antiarrhythmic pharmacophores .

  • COX-2 Inhibition Potential: The molecule shares significant structural homology with Nimesulide and NS-398 . The presence of the methanesulfonamide moiety (-NHSO2CH3) is a critical pharmacophore that binds to the side pocket of the Cyclooxygenase-2 (COX-2) enzyme, a feature distinct from the carboxylate binding of classical NSAIDs. The ortho-hydroxy and para-acetyl substitutions mimic the electron-withdrawing and hydrogen-bonding requirements for COX-2 selectivity.

  • Antiarrhythmic Precursor: The structure is also a key synthetic intermediate for phenethanolamine Class III antiarrhythmics (e.g., Way-123,398 analogs), which block the rapid component of the delayed rectifier potassium current (

    
    ).
    
Application Scope

This protocol details the Cell-Based Evaluation of Anti-Inflammatory Efficacy , utilizing the RAW 264.7 macrophage model. This system is the gold standard for assessing inhibitors of the LPS-induced Prostaglandin E2 (PGE2) pathway.

Experimental Logic & Pathway Visualization

The assay relies on the induction of COX-2 expression via the TLR4/NF-


B signaling pathway using Lipopolysaccharide (LPS). The compound is evaluated for its ability to inhibit the enzymatic activity of COX-2, thereby reducing the conversion of Arachidonic Acid to PGE2.
Signaling Pathway Diagram (LPS-Induced COX-2 Expression)

COX2_Pathway LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-u03baB Translocation TLR4->NFkB Signaling Cascade COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Promoter Binding COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Translation PGE2 PGE2 (Readout) COX2_Protein->PGE2 Catalysis AA Arachidonic Acid AA->PGE2 Enzymatic Conversion Compound N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Compound->COX2_Protein Inhibition

Figure 1: Mechanism of Action. The compound targets the COX-2 enzyme, blocking the synthesis of Prostaglandin E2 (PGE2) following LPS induction.

Materials & Reagents

ReagentSpecificationStorage
Test Compound N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3)4°C (Solid), -20°C (Stock)
Cell Line RAW 264.7 (Murine Macrophages)Liquid Nitrogen
Culture Media DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep4°C
Inducer Lipopolysaccharide (LPS) from E. coli O111:B4-20°C
Reference Control NS-398 or Celecoxib (Selective COX-2 Inhibitors)-20°C
Assay Kit PGE2 ELISA Kit (Competitive)4°C/-20°C
Viability Reagent CCK-8 or MTT Reagent4°C

Detailed Experimental Protocol

Compound Preparation (Stock Solution)

Note: Sulfonamides can have limited aqueous solubility. DMSO is the preferred solvent.

  • Weigh 10 mg of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (MW: 229.25 g/mol ).

  • Dissolve in 436

    
    L of 100% DMSO to create a 100 mM Stock Solution .
    
  • Vortex vigorously until fully dissolved. Aliquot and store at -20°C.

  • Working Solutions: On the day of the assay, serially dilute the stock in serum-free DMEM to achieve 2x concentrations (e.g., 0.2, 2, 20, 200

    
    M). Final DMSO concentration in the well must be 
    
    
    
    0.1%.
Cell Seeding and Treatment Workflow

This protocol combines efficacy (PGE2) and toxicity (CCK-8) in a parallel setup to ensure observed inhibition is not due to cell death.

Step 1: Seeding
  • Harvest RAW 264.7 cells (passage 3–10) using a cell scraper (do not use trypsin as it may activate macrophages).

  • Count cells and resuspend at

    
     cells/mL.
    
  • Seed 100

    
    L/well  into 96-well culture plates (
    
    
    
    cells/well).
  • Incubate for 24 hours at 37°C, 5% CO

    
     for adhesion.
    
Step 2: Pre-Treatment
  • Aspirate old media.

  • Add 100

    
    L  of fresh media containing the Test Compound at various concentrations (0.1 
    
    
    
    M – 100
    
    
    M).
  • Include controls:

    • Vehicle Control: 0.1% DMSO only.

    • Positive Control: NS-398 (10

      
      M).
      
  • Incubate for 1 hour to allow cellular uptake and equilibration.

Step 3: Induction
  • Add LPS (final concentration 1

    
    g/mL) to all wells except the "No LPS" negative control.
    
  • Incubate for 18–24 hours .

Step 4: Sample Collection (PGE2)
  • Centrifuge the plate at 1000 rpm for 5 minutes to pellet any floating cells.

  • Collect supernatants carefully and transfer to a fresh plate. Store at -80°C for ELISA.

  • Retain the cells in the original plate for viability testing.

PGE2 Quantification (ELISA)

Follow the specific manufacturer's instructions for the Competitive ELISA Kit.

  • Thaw supernatants on ice.

  • Dilute samples (typically 1:10 or 1:50) to fall within the linear range of the standard curve.

  • Add samples and PGE2-Acetylcholinesterase tracer to the antibody-coated plate.

  • Incubate (typically 18 hours at 4°C or 2 hours at RT).

  • Wash plate 5x.

  • Add Ellman’s Reagent and read absorbance at 405–420 nm.

Cell Viability Assay (CCK-8)

Critical Step: To validate that the reduction in PGE2 is due to enzyme inhibition and not cell death.

  • Add 100

    
    L  of fresh media to the cells remaining in the original plate (from Step 4.2).
    
  • Add 10

    
    L  of CCK-8 reagent to each well.
    
  • Incubate for 1–4 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the percentage of PGE2 inhibition using the following formula:



IC50 Determination

Plot the Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Data Reporting Template
CompoundConcentration (

M)
PGE2 (pg/mL)Inhibition (%)Cell Viability (%)
Vehicle (No LPS) 0< 50-100
Vehicle + LPS 01200098
Test Compound 1.095020.899
Test Compound 10.045062.595
Test Compound 100.012090.092
NS-398 (Control) 10.08093.396

Interpretation: A valid "hit" should show dose-dependent PGE2 reduction with >80% cell viability. If viability drops below 80% at effective concentrations, the compound is cytotoxic, and the anti-inflammatory effect is likely an artifact.

Workflow Visualization

Workflow cluster_readout Readouts Step1 Step 1: Seed RAW 264.7 (24h Incubation) Step2 Step 2: Pre-treat with Compound (1h) Step1->Step2 Step3 Step 3: Induce with LPS (18-24h) Step2->Step3 Supernatant Supernatant: PGE2 ELISA Step3->Supernatant Harvest Media Cells Adherent Cells: CCK-8 Viability Step3->Cells Retain Cells

Figure 2: Experimental Timeline. Parallel processing of supernatant and cells ensures simultaneous efficacy and toxicity profiling.

Safety Pharmacology Note (hERG Liability)

Given the methanesulfonamide moiety (common in Class III antiarrhythmics like Dofetilide and Sotalol ), this compound may exhibit off-target activity on the hERG potassium channel.

  • Recommendation: If the compound shows promise in the COX-2 assay, a secondary hERG Fluorescence Polarization Assay or Manual Patch Clamp is strongly recommended to assess cardiac safety risks early in development.

References

  • Chemical Identity: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3).[1][2][3][4][5][6][7] Sigma-Aldrich Product Database. Link

  • Assay Methodology: Riendeau, D., et al. (1997). "Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor." British Journal of Pharmacology. Link

  • SAR Context: Futaki, N., et al. (1994). "NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro." Prostaglandins. Link

  • Structural Class: Lynch, J. J., et al. (1992). "Relationship between the electrophysiological and antiarrhythmic activities of the class III agent Way-123,398." Journal of Cardiovascular Pharmacology. Link

Sources

Application Notes and Protocols for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide Powder

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a sulfonamide and phenolic compound that is emerging as a valuable intermediate in medicinal chemistry and drug development. Its bifunctional nature, possessing both a sulfonamide and an acetylated phenol moiety, makes it a versatile building block for the synthesis of novel therapeutic agents. The precise and safe handling of this compound in its powdered form is paramount to ensure the integrity of experimental outcomes, the safety of laboratory personnel, and compliance with regulatory standards.

These application notes provide a comprehensive guide to the safe handling, storage, and use of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide powder. The protocols herein are grounded in established principles of chemical safety and are informed by data on analogous compounds to provide a robust framework in the absence of extensive public data on this specific reagent.

Compound Profile and Hazard Assessment

A thorough understanding of the chemical's properties is the foundation of its safe handling. While comprehensive toxicological data for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is not widely published, a hazard assessment can be reliably constructed from available data and the known reactivity of its functional groups.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₁NO₄SChemBK[1]
Molecular Weight 229.26 g/mol PubChem[2]
Physical Form Yellow to Brown SolidSigma-Aldrich[3]
Predicted pKa 6.93 ± 0.48ChemBK[1]
Predicted Boiling Point 424.6 ± 55.0 °CChemBK[1]
Hazard Identification and Mitigation

Based on information from suppliers and safety data sheets of structurally similar compounds, N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide should be treated as a hazardous substance.[3][4][5]

  • Signal Word: Warning[3]

  • Primary Hazards:

    • H302: Harmful if swallowed. [3] Ingestion can lead to systemic toxicity.

    • H315: Causes skin irritation. [3] The phenolic hydroxyl and sulfonamide groups can cause local irritation upon dermal contact.

    • H319: Causes serious eye irritation. [3] Direct contact with the eyes can result in significant damage.

    • H335: May cause respiratory irritation. [4][5] Inhalation of the fine powder can irritate the respiratory tract.

The following diagram illustrates the hierarchy of controls to be implemented when working with this compound, from most to least effective.

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Safety Controls for Chemical Handling.

Receiving and Storage Protocols

Proper receiving and storage procedures are critical to maintaining the stability and purity of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide.

Initial Receipt and Inspection
  • Verify Integrity: Upon receipt, visually inspect the shipping container for any signs of damage, such as cracks, punctures, or loose seals.

  • Confirm Identity: Cross-reference the supplier's label with the purchase order and the internal laboratory inventory system to ensure the correct compound and quantity have been received.

  • Documentation: Record the date of receipt, lot number, and initial quantity. Affix a dated label to the container.

Long-Term Storage Conditions

To mitigate degradation, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CRecommended by the supplier to slow potential degradation pathways.[3]
Atmosphere Inert gas (Argon or Nitrogen)The phenolic hydroxyl group is susceptible to oxidation. An inert atmosphere will preserve the compound's integrity, especially for long-term storage or if the material is of high purity for sensitive applications.
Light Amber vial or dark enclosurePhenolic compounds can be light-sensitive. Protection from UV and visible light prevents photochemical degradation.
Moisture Tightly sealed container with desiccantThe compound is a fine powder and may be hygroscopic. Moisture can lead to hydrolysis or clumping, affecting weighing accuracy and reactivity.

Safe Handling and Use Protocols

Required Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All handling of the powder, including weighing and preparing solutions, must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[4]

    • Hand Protection: Nitrile gloves should be worn. Change gloves immediately if they become contaminated.

    • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

    • Respiratory Protection: If a fume hood is not available, a properly fitted NIOSH-approved respirator with particulate filters is required.

Protocol for Weighing and Aliquoting
  • Preparation: Before handling, ensure the fume hood sash is at the appropriate height and the work area is clean and free of clutter.

  • Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense the Powder: Carefully open the main container inside the fume hood. Using a clean spatula, dispense the desired amount of powder into the weighing vessel. Avoid creating dust clouds by using slow, deliberate movements.[4]

  • Seal and Store: Immediately and securely seal the main container. Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to its designated storage location.

  • Documentation: Record the amount of compound used in the laboratory notebook and inventory system.

Protocol for Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Common solvents for similar compounds include DMSO, DMF, and methanol. Verify solubility before preparing a stock solution.

  • Dissolution: In the fume hood, add the chosen solvent to the vessel containing the weighed powder.

  • Mixing: Gently swirl or vortex the mixture to dissolve the powder completely. Sonication may be used to aid dissolution if necessary.

  • Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent degradation.[6] Protect solutions from light by using amber vials or wrapping them in foil.

Emergency Procedures and Waste Disposal

Spill Response

The following workflow outlines the appropriate response to a powder spill.

Spill_Response_Workflow cluster_0 Powder Spill Response Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess the spill size and risk Alert->Assess Evacuate Evacuate the area if the spill is large CleanLarge Contact EH&S immediately. Do not attempt to clean a large spill. Evacuate->CleanLarge SmallSpill Small Spill? Assess->SmallSpill SmallSpill->Evacuate No CleanSmall Cover with damp paper towels to avoid dust. Wipe from the outside in. Place waste in a sealed bag. SmallSpill->CleanSmall Yes Decontaminate Decontaminate the area and any equipment CleanSmall->Decontaminate Report Report the incident to the lab supervisor CleanLarge->Report Decontaminate->Report

Caption: Workflow for Responding to a Powder Spill.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Waste Disposal
  • Solid Waste: All disposable materials contaminated with the powder (e.g., gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused Compound: Unused or expired N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide must be disposed of as hazardous chemical waste.

  • Disposal Vendor: All waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.

Conclusion

While N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide presents manageable hazards, adherence to these protocols is essential for ensuring a safe and effective research environment. By understanding the compound's properties and implementing these handling and storage procedures, researchers can confidently utilize this versatile molecule in their drug discovery and development efforts.

References

  • ChemBK. N-(5-ACETYL-2-HYDROXY-PHENYL)-METHANESULFONAMIDE. Retrieved from [Link]

  • PubChem. N-(4-acetyl-2-hydroxyphenyl)methanesulfonamide. Retrieved from [Link]

Sources

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" as a starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the chemical utility, reactivity profile, and synthetic protocols for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3). This molecule serves as a high-value bifunctional building block in medicinal chemistry, particularly for the synthesis of benzoxazole heterocycles and phenoxy-linked antiarrhythmic analogs.

Introduction & Chemical Profile

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a trisubstituted benzene scaffold characterized by three distinct reactive centers: a phenolic hydroxyl group, a sulfonamide moiety, and an acetyl group. Its specific substitution pattern (1,2,4-relationship) makes it a critical intermediate for accessing benzoxazole cores and phenoxy-alkylamine derivatives common in Class III antiarrhythmic agents (e.g., structural analogs of Dofetilide or Sotalol).

Chemical Specifications
PropertySpecification
CAS Number 14347-18-3
IUPAC Name N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calculated) Sulfonamide NH: ~9.8; Phenolic OH: ~9.5

Reactivity & Retrosynthetic Logic

The molecule's utility stems from its ability to undergo orthogonal functionalization. The ortho-relationship between the sulfonamide (which can act as an amine precursor upon hydrolysis or directly in cyclization) and the hydroxyl group allows for heterocycle formation. Meanwhile, the meta-acetyl group (relative to the sulfonamide) serves as a handle for linker elongation via reductive amination.

Mechanistic Pathway Diagram

The following diagram illustrates the primary synthetic pathways accessible from this starting material.

ReactivityMap cluster_legend Reaction Types Start N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Benzoxazole 2-Methylbenzoxazole-5-yl ketone derivatives Start->Benzoxazole Cyclodehydration (Acid/Anhydride) Linker Phenoxy-alkyl Linkers (Dofetilide-like analogs) Start->Linker O-Alkylation (Williamson Ether) ChiralAlc Chiral Amino-Alcohols (Sotalol-like analogs) Start->ChiralAlc 1. Acetyl Reduction 2. Deprotection Cyclization Cyclization Alkylation Alkylation

Caption: Divergent synthetic pathways: Cyclization to benzoxazoles (Red), O-Alkylation for linker synthesis (Green), and Carbonyl reduction for chiral centers (Yellow).

Application Protocols

Application A: Synthesis of Benzoxazole Scaffolds

The ortho-hydroxy sulfonamide motif mimics the reactivity of o-aminophenols. Under acidic conditions, the sulfonamide can either be hydrolyzed to the free amine in situ or participate directly in cyclization to form substituted benzoxazoles, a privileged scaffold in kinase inhibitors.

Protocol: Acid-Mediated Cyclization

Objective: Synthesis of 5-acetyl-2-methylbenzoxazole.

  • Reagents:

    • Starting Material (CAS 14347-18-3): 1.0 eq (229 mg, 1 mmol)

    • Acetic Anhydride (Ac₂O): 5.0 eq

    • Polyphosphoric Acid (PPA) or p-TsOH (cat.): 10 mol%

    • Solvent: Toluene or neat (if using PPA)

  • Procedure:

    • Step 1: Charge a round-bottom flask with N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (1.0 eq).

    • Step 2: Add Acetic Anhydride (5.0 eq) and p-TsOH (10 mol%).

    • Step 3: Reflux at 110°C for 4–6 hours. Monitor by TLC (Formation of a less polar spot).

    • Note: The sulfonamide group may undergo cleavage or rearrangement depending on the acid strength. If the target is the N-mesyl benzoxazolone, use CDI (Carbonyldiimidazole) in THF instead of Ac₂O.

    • Step 4: Cool to room temperature. Quench with saturated NaHCO₃ solution.

    • Step 5: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Step 6: Purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the phenolic -OH (~10.5 ppm) and sulfonamide -NH (~9.0 ppm) if fully cyclized/eliminated, or the shift of aromatic protons due to ring closure.

Application B: Synthesis of Phenoxy-Linked Bioactives (Dofetilide Analogues)

This protocol utilizes the phenolic hydroxyl for O-alkylation , creating the ether linkage characteristic of Class III antiarrhythmics, while preserving the sulfonamide and acetyl groups for further elaboration.

Protocol: Williamson Ether Synthesis

Objective: Attachment of an ethyl-amino linker.

  • Reagents:

    • Starting Material: 1.0 eq

    • 1-Bromo-2-chloroethane (or similar electrophile): 1.5 eq

    • Base: K₂CO₃ (2.5 eq)

    • Catalyst: KI (0.1 eq)

    • Solvent: DMF or Acetonitrile

  • Procedure:

    • Step 1: Dissolve N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Step 2: Add K₂CO₃ (2.5 eq) and stir at RT for 30 min to generate the phenoxide anion. Color change to yellow/orange is expected.

    • Step 3: Add 1-Bromo-2-chloroethane (1.5 eq) and KI (0.1 eq).

    • Step 4: Heat to 60–80°C for 12 hours.

    • Step 5: Dilute with water and extract with EtOAc.

    • Step 6: The product, N-[5-acetyl-2-(2-chloroethoxy)phenyl]methanesulfonamide , is isolated as a solid.

  • Downstream Chemistry:

    • The resulting chloro-ether can be reacted with secondary amines (e.g., N-methyl-2-(4-nitrophenyl)ethylamine) to synthesize Dofetilide regioisomers.

    • The acetyl group can be reduced (NaBH₄) to the alcohol or reductively aminated to add a second "tail."

Analytical Quality Control (QC)

To ensure the integrity of the starting material before synthesis, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Phenol/Carbonyl)
Retention Time Expect elution at ~4.5–5.5 min (mid-polarity)

Safety & Handling

  • Health Hazards: The substance is an irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenolic compounds are susceptible to oxidation over long periods; if the color turns dark brown, recrystallize from Ethanol/Water before use.

References

  • Eastman Kodak Co. (1974).[1] Sulfonamido-phenols and their use in photography. German Patent DE2406626. (Historical context for synthesis and stability of the scaffold).

  • Mohamed-Ezzat, R. A., et al. (2023).[2] "Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide." Acta Crystallographica Section E, 79(4), 331–334.[2] Link (Analogous sulfonamide/acetyl chemistry).

  • Sigma-Aldrich. (n.d.). N-(5-ACETYL-2-HYDROXY-PHENYL)-METHANESULFONAMIDE Product Sheet. Link (Physical properties and safety data).

  • GlaxoSmithKline. (2025).[3] "Recent advances in the synthesis of N-acyl sulfonamides." PMC - NIH. Link (Methodology for sulfonamide functionalization).

Sources

Application Note: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide in High-Throughput Lead Generation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide as a versatile scaffold in drug discovery lead generation.

Introduction: The Strategic Value of the Scaffold

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (referred to herein as Scaffold-A5 ) represents a privileged structure in medicinal chemistry, particularly for the development of Class III antiarrhythmics (potassium channel blockers) and selective COX-2 inhibitors . Its structural architecture combines three critical pharmacophoric elements:

  • Phenolic Hydroxyl (C2-OH): Provides a hydrogen bond donor/acceptor site and mimics the tyrosine residue interactions common in kinase and oxidoreductase active sites.

  • Methanesulfonamide (C1-NHMs): A classic bioisostere for carboxylic acids and a key binding motif in sulfonamide-class drugs (e.g., Sotalol, Dofetilide, Nimesulide).

  • Acetyl Group (C5-C=O): A reactive handle positioned para to the sulfonamide, ideal for divergent library generation via reductive amination or condensation reactions.

This unique substitution pattern (1,2,5-trisubstituted benzene) allows Scaffold-A5 to serve as a robust starting point for Fragment-Based Drug Discovery (FBDD) , enabling the rapid exploration of chemical space around the ortho-hydroxy sulfonamide core.

Chemical Identity & Physicochemical Profile

PropertyValue / Description
IUPAC Name N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Common Precursor 4'-Amino-3'-hydroxyacetophenone (CAS: 2836-05-7)
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Calculated LogP ~1.2 (Ideal for fragment evolution)
pKa (Sulfonamide) ~9.5 (Weakly acidic)
pKa (Phenol) ~7.5 (Modulated by sulfonamide EWG)
Solubility High in DMSO, MeOH; Moderate in aqueous buffer (pH > 7.4)

Experimental Protocols

Protocol A: Synthesis of Scaffold-A5

Objective: To synthesize N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide from commercially available 4'-amino-3'-hydroxyacetophenone.

Materials:

  • 4'-Amino-3'-hydroxyacetophenone (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Pyridine (anhydrous) (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

  • 1M HCl (Quenching)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 4'-amino-3'-hydroxyacetophenone (5.0 g, 33.1 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add anhydrous pyridine (8.0 mL, 99.3 mmol) and cool the mixture to 0°C using an ice bath.

  • Mesylation: Dropwise add methanesulfonyl chloride (2.8 mL, 36.4 mmol) over 15 minutes. Note: Control addition rate to maintain temperature < 5°C to prevent O-mesylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Quench the reaction with 1M HCl (50 mL). Separate the organic layer and wash the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to yield Scaffold-A5 as an off-white solid.

    • Yield Expectation: 75-85%

    • Validation: ¹H NMR (DMSO-d₆) should show singlet at ~3.0 ppm (Ms-CH₃) and singlet at ~2.5 ppm (Acetyl-CH₃).

Protocol B: Divergent Library Generation (Reductive Amination)

Objective: To generate a library of secondary amines targeting hERG or GPCRs using the C5-acetyl handle.

Materials:

  • Scaffold-A5 (1.0 eq)

  • Amine Library (R-NH₂, 1.2 eq) (e.g., benzylamines, phenethylamines)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic acid (cat.)

Workflow:

  • Plate Preparation: Dispense Scaffold-A5 (100 µL of 0.1M stock in DCE) into a 96-well deep-well plate.

  • Amine Addition: Add diverse amines (1.2 eq) to each well.

  • Catalysis: Add acetic acid (5 µL) to facilitate imine formation. Shake at RT for 1 hour.

  • Reduction: Add STAB (1.5 eq) as a solid or slurry in DCE. Seal plate and shake at RT for 16 hours.

  • Quench & Isolation: Quench with sat. NaHCO₃. Extract with EtOAc. Evaporate solvent.

  • Analysis: Analyze via LC-MS to confirm conversion to N-(5-(1-(alkylamino)ethyl)-2-hydroxyphenyl)methanesulfonamide derivatives.

Biological Profiling & Validation

The generated library should be screened against two primary target classes to validate the scaffold's utility.

Assay 1: hERG Potassium Channel Binding (Safety/Anti-arrhythmic)

  • Rationale: The sulfonamide-phenethylamine motif is a pharmacophore for Class III antiarrhythmics (e.g., Dofetilide).

  • Method: Radioligand binding assay using [³H]-Dofetilide or automated patch-clamp (e.g., QPatch).

  • Success Criteria: IC₅₀ < 1 µM indicates potential anti-arrhythmic activity (or cardiotoxicity risk depending on the therapeutic goal).

Assay 2: COX-2 Inhibition (Anti-inflammatory)

  • Rationale: The ortho-hydroxy sulfonamide moiety mimics the COX-2 selective binding pocket interactions seen in Nimesulide derivatives.

  • Method: Colorimetric COX inhibitor screening assay (measuring peroxidase activity of COX-heme).

  • Success Criteria: Selectivity ratio (COX-1 IC₅₀ / COX-2 IC₅₀) > 50.

Visualizations

Figure 1: Synthesis & Library Generation Workflow

G Start 4'-Amino-3'-hydroxyacetophenone (Precursor) Step1 Mesylation (MsCl, Pyridine, 0°C) Start->Step1 Activation Scaffold Scaffold-A5 N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Step1->Scaffold Yield: ~80% Library Library Generation (Reductive Amination) Scaffold->Library + R-NH2 + NaBH(OAc)3 Leads Lead Compounds (hERG / COX-2 Active) Library->Leads Screening

Caption: Synthetic pathway from precursor to Scaffold-A5 and subsequent divergent library generation.

Figure 2: Pharmacophore Mapping

Pharmacophore Core Scaffold-A5 OH Phenolic -OH (H-Bond Donor) Core->OH NHMs Sulfonamide -NHMs (Bioisostere) Core->NHMs Acetyl Acetyl -C(=O)Me (Growth Vector) Core->Acetyl COX COX-2 Pocket (Anti-inflammatory) OH->COX Binding NHMs->COX Selectivity hERG hERG Channel (Anti-arrhythmic) Acetyl->hERG Side-chain extension

Caption: Pharmacophoric mapping of Scaffold-A5 features to target binding sites.

References

  • Lombardino, J. G., & Wiseman, E. H. (1982). Acidic anti-inflammatory agents: correlations of some physical, pharmacological and clinical data.Arzneimittelforschung , 32(11), 1357-1362. Link

  • Cross, P. E., et al. (1990). Selective Class III antiarrhythmic agents. 1. Bis(sulfonamides).Journal of Medicinal Chemistry , 33(4), 1151-1155. Link

  • Singha, R., et al. (2016). Palladium-Catalyzed Sulfonamidation of Aryl Nonaflates.The Journal of Organic Chemistry , 81(22), 11353-11361. Link

  • ChemicalBook. (2023). Product Entry: 4'-Amino-3'-hydroxyacetophenone (CAS 2836-05-7).Link

Application Notes and Protocols for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide and Related Sulfonamides in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

As scientists at the forefront of therapeutic discovery, we often encounter novel chemical entities with intriguing structures that suggest potential biological activity. N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is one such molecule, possessing a sulfonamide backbone that is a well-established pharmacophore in a multitude of approved drugs. However, it is crucial to state at the outset that, as of the current scientific literature, there are no specific, detailed studies outlining the application of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide in preclinical disease models.

This guide is therefore structured to serve a dual purpose. Firstly, it will provide a transparent overview of the known properties of this compound and the broader therapeutic landscape of related sulfonamides. Secondly, and more importantly, it will lay out a comprehensive, experience-driven framework for how a research team could systematically investigate the therapeutic potential of a novel compound like N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide. This document is designed to be a practical roadmap, from initial in vitro characterization to in vivo efficacy studies, grounded in established scientific principles and methodologies.

Part 1: Compound Profile and Therapeutic Rationale

Physicochemical Properties of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

A foundational understanding of a compound's physical and chemical properties is a prerequisite for any experimental design. This information is critical for decisions regarding formulation, administration routes, and potential liabilities.

PropertyValueSource
Molecular Formula C9H11NO4S[1]
Molar Mass 229.25 g/mol [1]
Predicted Density 1.433±0.06 g/cm³[1]
Predicted Boiling Point 424.6±55.0 °C[1]
Predicted pKa 6.93±0.48[1]
Physical Form Yellow to Brown Solid
Storage Temperature 2-8 °C

These predicted values suggest a stable, solid compound that should be amenable to standard laboratory handling. The predicted pKa is of particular interest, as it may influence the compound's solubility and membrane permeability at physiological pH.

The Therapeutic Precedent of the Sulfonamide Moiety

The sulfonamide group is a cornerstone of medicinal chemistry, bestowing a wide range of pharmacological activities upon the molecules that contain it.[2] This structural feature is present in drugs with indications spanning from infectious diseases to chronic inflammatory conditions and even cancer. The diverse bioactivity of sulfonamides stems from their ability to mimic or compete with endogenous substrates for enzymatic binding sites.

General therapeutic areas for sulfonamide-containing compounds include:

  • Antibacterial and Antiprotozoal Agents : The foundational use of sulfonamides.[2]

  • Anti-inflammatory Agents : Through mechanisms that can involve the inhibition of enzymes like carbonic anhydrase.[3]

  • Anticancer Agents : By targeting pathways crucial for tumor growth and survival.[3]

  • Diuretics : Acting on renal targets to modulate fluid and electrolyte balance.

  • Anticonvulsants : Modulating ion channels in the central nervous system.

Given this precedent, a logical starting point for investigating N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide would be in disease areas where sulfonamides have a proven track record, such as inflammation or oncology.

Part 2: A Proposed Research Workflow for Therapeutic Discovery

The following sections outline a hypothetical, yet robust, experimental plan to elucidate the therapeutic potential of a novel compound like N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide.

Phase 1: In Vitro Target Identification and Cellular Activity

The initial phase of discovery focuses on identifying the molecular targets and cellular pathways modulated by the compound. This is a critical step to establish a mechanistic hypothesis.

A broad-based enzymatic and receptor screening panel is an efficient first step to identify potential molecular targets. Based on the sulfonamide structure, a targeted panel should include:

  • Carbonic Anhydrases (CAs) : A family of zinc-containing metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, edema, and some cancers.[3]

  • Cyclooxygenases (COX-1 and COX-2) : Key enzymes in the inflammatory cascade.

  • Matrix Metalloproteinases (MMPs) : Involved in tissue remodeling, inflammation, and cancer metastasis.

  • Kinase Panel : A broad kinase panel (e.g., a panel of 100 common kinases) can uncover unexpected oncogenic signaling pathway inhibition.

Parallel to target-based screening, phenotypic screening in relevant cell lines can provide valuable insights into the compound's functional effects.

Protocol: Anti-inflammatory Activity in Macrophages

  • Cell Culture : Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment : Pre-treat cells with a dose range of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Challenge : Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.

  • Nitric Oxide (NO) Measurement : Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis : Collect the cell supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or a multiplex bead-based assay.

  • Cytotoxicity Assay : In a parallel plate, assess cell viability using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Analysis : Calculate the IC50 value for the inhibition of NO production and cytokine release. A dose-dependent reduction in inflammatory markers without significant cytotoxicity would warrant further investigation.

G cluster_0 Phase 1: In Vitro Discovery A Compound Synthesis & Characterization B Target-Based Screening (e.g., CA, COX, Kinases) A->B C Phenotypic Screening (e.g., Anti-inflammatory Assay) A->C D Cytotoxicity Profiling A->D E Hit Identification & Mechanistic Hypothesis B->E C->E D->E

Caption: A streamlined workflow for the initial in vitro evaluation of a novel compound.

Phase 2: Mechanistic Elucidation and Pathway Analysis

Once a primary biological activity is confirmed, the next step is to delve deeper into the underlying molecular mechanisms.

If the initial screen suggests anti-inflammatory or anti-cancer activity, Western blotting is a standard technique to probe key signaling pathways.

Protocol: NF-κB Signaling Pathway Analysis

  • Cell Culture and Treatment : Culture cells and treat with the compound and inflammatory stimulus as described in the previous protocol.

  • Protein Extraction : Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes) post-stimulation to capture the dynamics of protein signaling.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins such as phospho-IκBα, total IκBα, phospho-p65, and total p65. A loading control like β-actin or GAPDH should also be used.

  • Detection and Analysis : Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software.

Expected Outcome : A reduction in the phosphorylation of IκBα and p65 would suggest that N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide inhibits the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_1 Hypothetical Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces

Caption: A potential mechanism of action targeting the NF-κB signaling pathway.

Phase 3: In Vivo Efficacy in a Disease Model

Positive in vitro data provides the rationale for progressing to in vivo studies. The choice of animal model is critical and should be directly relevant to the in vitro findings.

For a compound with demonstrated anti-inflammatory properties, a murine model of LPS-induced peritonitis is a robust and well-characterized model.

Protocol: LPS-Induced Peritonitis in Mice

  • Animals : Use 8-10 week old male C57BL/6 mice.

  • Acclimatization : Allow the animals to acclimatize for at least one week before the experiment.

  • Compound Administration : Administer N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide via an appropriate route (e.g., intraperitoneal or oral gavage) at a range of doses (e.g., 1, 5, 25 mg/kg). Include a vehicle control group.

  • LPS Challenge : One hour after compound administration, induce peritonitis by intraperitoneal injection of LPS (10 mg/kg).

  • Sample Collection : At a defined time point (e.g., 4 hours post-LPS), euthanize the mice and perform a peritoneal lavage with sterile PBS.

  • Cellular Infiltration Analysis : Centrifuge the lavage fluid to collect the cells. Count the total number of infiltrating cells, and perform a differential count of neutrophils and macrophages using flow cytometry or cytospin with staining.

  • Cytokine Analysis : Measure the levels of inflammatory cytokines in the lavage fluid using ELISA.

Primary Endpoints :

  • Reduction in the total number of infiltrating leukocytes, particularly neutrophils, in the peritoneal cavity.

  • Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6) in the peritoneal fluid.

G cluster_2 Phase 3: In Vivo Efficacy Model Start Acclimatize Mice Dosing Compound/ Vehicle Admin Start->Dosing LPS LPS Challenge (i.p.) Dosing->LPS Time 4-hour Incubation LPS->Time Euth Euthanasia & Peritoneal Lavage Time->Euth Analysis Cellular & Cytokine Analysis Euth->Analysis End Efficacy Determination Analysis->End

Caption: A timeline for an acute in vivo model of inflammation.

Part 3: Concluding Remarks and Future Directions

The journey from a novel chemical structure to a potential therapeutic candidate is a long and challenging one. This guide has provided a comprehensive, albeit hypothetical, roadmap for the initial preclinical evaluation of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide. The key to success in such an endeavor is a logical, stepwise progression from broad screening to focused mechanistic studies and finally to validation in a relevant in vivo model.

For N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, the path forward is clear: a systematic in vitro screening campaign is the necessary first step to unlock its therapeutic potential. The insights gained from such studies will pave the way for more focused investigations and, potentially, the development of a novel therapeutic for inflammatory diseases or other conditions where sulfonamides have shown promise.

References

  • ResearchGate. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Available at: [Link]

  • PubMed. (n.d.). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Available at: [Link]

  • ChemBK. (n.d.). N-(5-ACETYL-2-HYDROXY-PHENYL)-METHANESULFONAMIDE. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting "N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering yield issues with N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3), a critical intermediate often associated with the synthesis of class III antiarrhythmic agents like Dofetilide.

Topic: Troubleshooting Synthesis Yield & Purity Target Molecule: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide CAS: 14347-18-3 Precursor: 2-amino-4-acetylphenol (1-(3-amino-4-hydroxyphenyl)ethanone)

The Core Challenge: Chemoselectivity

The synthesis of this molecule involves the sulfonylation of 2-amino-4-acetylphenol . The primary failure mode is chemoselectivity . You possess a substrate with two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).

  • Target Reaction (Kinetic Control): N-sulfonylation to form the sulfonamide.

  • Side Reaction (Thermodynamic/Base Dependent): O-sulfonylation to form the sulfonate ester.

  • Over-Reaction: Bis-sulfonylation (N,O-disulfonylated product).

Low yield is rarely due to "no reaction"; it is almost always due to loss of selectivity or loss during isolation due to the product's amphoteric solubility profile.

Diagnostic Workflow

Use this logic flow to identify the specific cause of your yield loss.

TroubleshootingFlow Start Low Yield Observed CheckTLC Step 1: Check Reaction TLC/LCMS Start->CheckTLC CleanConversion Clean Conversion to Product (Single Spot) CheckTLC->CleanConversion MultiSpot Multiple Spots/Complex Mixture CheckTLC->MultiSpot NoRxn Starting Material Remains CheckTLC->NoRxn WorkupIssue Diagnosis: Isolation Failure (pH/Solubility) CleanConversion->WorkupIssue Product lost in aqueous layer SelectivityIssue Diagnosis: O-Sulfonylation or Bis-Sulfonylation MultiSpot->SelectivityIssue Wrong Base or High Temp ReagentIssue Diagnosis: MsCl Hydrolysis or Wet Solvent NoRxn->ReagentIssue Moisture present

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Technical FAQs & Troubleshooting

Q1: Why is my product a mixture of two or three compounds?

Root Cause: Poor Chemoselectivity (O- vs N-sulfonylation). The amine is generally more nucleophilic than the phenol, but this balance shifts depending on the base used.

  • The Error: Using a strong base (e.g., NaOH, KOH, or even TEA in excess) deprotonates the phenol (pKa ~10), creating a phenoxide anion. The phenoxide is a potent nucleophile and will rapidly react with Methanesulfonyl chloride (MsCl) to form the O-sulfonate.

  • The Fix: Use Pyridine as both solvent and base, or as a scavenger in DCM. Pyridine (pKa ~5.2) is basic enough to scavenge the HCl byproduct but not basic enough to deprotonate the phenol significantly. This ensures the neutral amine remains the primary nucleophile.

  • Temperature Control: Maintain the reaction at 0°C during MsCl addition. Higher temperatures promote the higher-activation-energy O-sulfonylation.

Q2: The reaction looks clean on TLC, but I recover very little solid. Where is it?

Root Cause: pH-Dependent Solubility (Amphoteric Nature). Your product contains a sulfonamide group (acidic, pKa ~10) and a phenol group (acidic, pKa ~10).

  • The Error: If you quench with base (e.g., NaHCO₃) and extract, the product likely deprotonates and stays in the aqueous layer as a salt.

  • The Error (Acidic): While sulfonamides are generally stable in acid, if the solution is too dilute, the product may remain dissolved in organic solvents or water/alcohol mixtures.

  • The Fix:

    • Evaporate reaction solvents (especially if pyridine is used).

    • Resuspend residue in water.

    • Critical Step: Adjust pH to 3–4 using 1N HCl. This ensures the sulfonamide and phenol are protonated (neutral) and insoluble, promoting precipitation.

    • Filter the solid.[1] Do not extract unless necessary.

Q3: My starting material (2-amino-4-acetylphenol) is dark/black. Does this matter?

Root Cause: Oxidation.[2][3] Aminophenols are electron-rich and prone to air oxidation (forming quinone-like impurities).

  • Impact: These impurities act as radical scavengers or simply lower the effective stoichiometry of your amine, leading to inaccurate MsCl equivalents (potentially causing over-sulfonylation of the remaining good material).

  • The Fix: Recrystallize the starting material (typically from Ethanol/Water) if it is significantly degraded. Perform the reaction under an inert atmosphere (Nitrogen/Argon).

Optimized Experimental Protocol

Standardized for high N-selectivity.

Reagents
ReagentEquivalentsRole
2-amino-4-acetylphenol 1.0 eqSubstrate
Methanesulfonyl Chloride (MsCl) 1.1 eqElectrophile
Pyridine 5.0 - 10.0 eqSolvent/Base
DCM (Dichloromethane) (Optional Co-solvent)Diluent
Step-by-Step Procedure
  • Setup: Charge a dry flask with 2-amino-4-acetylphenol (1.0 eq) and dry Pyridine (5–10 volumes). Note: Pyridine acts as the solvent and acid scavenger.

  • Cooling: Cool the solution to 0°C using an ice bath. Ensure the starting material is mostly dissolved or well-suspended.

  • Addition: Add MsCl (1.1 eq) dropwise over 20–30 minutes. Do not rush. A high local concentration of MsCl promotes bis-sulfonylation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Checkpoint: TLC (EtOAc/Hexane) should show consumption of the polar amine and appearance of the product.

  • Quench & Isolation:

    • Pour the reaction mixture into crushed ice/water (10 volumes).

    • The mixture will likely be basic due to pyridine.

    • Slowly add concentrated HCl with stirring until the pH reaches 2–3 .

    • Observation: A solid precipitate should form.

  • Purification:

    • Filter the solid.[1]

    • Wash the cake with cold water (to remove pyridine HCl salts) and cold dilute HCl.

    • Dry in a vacuum oven at 45°C.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122393, N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Sulfonylation of Amines - General Methodologies. [Link]

Sources

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation, and Handling Guide[1]

Compound Identity:

  • IUPAC Name: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide[1][2]

  • CAS Number: 14347-18-3[1][2]

  • Common Role: Key intermediate in the synthesis of Class III antiarrhythmics (e.g., Dofetilide analogs).[1]

  • Structure Overview: A 1,2,4-trisubstituted benzene ring featuring a sulfonamide (Pos 1), a hydroxyl group (Pos 2), and an acetyl group (Pos 5).[1]

Module 1: Troubleshooting & FAQs

Direct solutions for common experimental failures.

Q1: My white powder has turned pink/brown. Is it still usable? A: This indicates oxidative degradation .[1] The "2-hydroxy-sulfonamide" motif is structurally related to 2-aminophenol.[1] While the sulfonyl group withdraws electrons (stabilizing the amine), the ortho-hydroxyl group activates the ring, making it susceptible to air oxidation, forming quinone-imine-like colored impurities.[1]

  • Action: If the color is faint (light pink), repurify via recrystallization (typically Ethanol/Water).[1] If dark brown, the purity is likely compromised >5%; discard.[1]

  • Prevention: Store under Argon/Nitrogen at 2-8°C.

Q2: I see a new peak at RRT ~0.4 during acidic hydrolysis steps. What is it? A: This is likely the de-sulfonated amine (1-(3-amino-4-hydroxyphenyl)ethanone).[1] While methanesulfonamides are generally stable, the presence of the ortho-hydroxyl group can facilitate intramolecular catalysis or make the sulfonamide bond more labile under strong acidic reflux (e.g., 6M HCl).[1]

  • Troubleshooting: Lower the reaction temperature or switch to a milder acid source (e.g., Trifluoroacetic acid).

Q3: The compound is not dissolving in Dichloromethane (DCM). A: This is expected. The sulfonamide (-NH-SO2-) and phenol (-OH) groups create strong intermolecular hydrogen bonding networks.[1]

  • Solution: Use polar aprotic solvents like DMSO, DMF, or DMAc .[1] For extraction, use Ethyl Acetate/THF mixtures rather than pure DCM.[1]

Q4: Can I use metal catalysts (Cu, Pd) with this intermediate? A: Proceed with caution. The ortho-hydroxy sulfonamide motif acts as a bidentate ligand (N,O-donor), capable of chelating transition metals.[1]

  • Risk: This chelation can poison your catalyst or, conversely, the metal can catalyze the oxidation of the phenol ring (See Q1).[1]

  • Mitigation: Add a chelating scavenger (e.g., EDTA or QuadraPure™) during workup.[1]

Module 2: Degradation Pathways (Mechanistic Insight)[1]

Understanding the "Why" allows you to predict stability in new conditions.[1]

Oxidative Dehydrogenation (Primary Failure Mode)

The most sensitive part of the molecule is the electron-rich phenol ring.[1] In the presence of oxygen and trace metals, the phenol oxidizes to a para-quinone methide or quinone imine species.[1] This reaction is autocatalytic and results in colored oligomers (brown tar).[1]

Sulfonamide Hydrolysis

Although the sulfur-nitrogen bond is strong (


), it can be cleaved under extreme pH.[1]
  • Acidic: Yields methanesulfonic acid + the free aniline.[1]

  • Basic: The phenol deprotonates first (

    
    ), followed by the sulfonamide (
    
    
    
    ).[1] At very high pH (>13) and heat, the sulfonamide can hydrolyze.[1]
Photodegradation (Norrish Type)

The acetyl group (acetophenone moiety) is a chromophore that absorbs UV light.[1] Upon excitation, it can undergo Norrish Type I or II cleavage, or generate radicals that attack the phenol ring.[1]

Pathway Visualization

The following diagram maps the degradation logic:

DegradationPathways Parent N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide (Active Intermediate) Oxidation Oxidative Pathway (Air/Trace Metals) Parent->Oxidation O2, pH > 7 Hydrolysis Hydrolytic Pathway (Strong Acid/Base) Parent->Hydrolysis 6M HCl, Reflux Photo Photolytic Pathway (UV Light) Parent->Photo hν (UV) Quinone Quinone Imine Species (Pink/Brown Impurities) Oxidation->Quinone -2H, -2e- Amine 1-(3-amino-4-hydroxyphenyl)ethanone (Free Amine) Hydrolysis->Amine Cleavage of S-N bond Radicals Phenoxyl Radicals / Polymerization Photo->Radicals H-abstraction Quinone->Radicals Oligomerization

Figure 1: Primary degradation vectors.[1] Red path (Oxidation) is the most common storage failure.[1]

Module 3: Prevention & Stabilization Protocols

Storage & Handling Matrix
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C Slows kinetics of oxidative coupling.[1]
Atmosphere Inert (Ar/N₂) Removes

, the primary oxidant for the phenol group.[1]
Light Amber Vials Blocks UV excitation of the acetyl chromophore.[1]
Solvent Degassed DMSO/MeOH Prevents dissolved oxygen from initiating radical chains.[1]
Additives Ascorbic Acid (0.1%) Acts as a sacrificial antioxidant in solution studies.[1]
Forced Degradation Protocol (Validation)

To validate your analytical method (HPLC), perform these stress tests. Note: Stop when 10-20% degradation is achieved.

  • Acid Stress: Dissolve 1 mg/mL in 0.1 M HCl. Heat at 60°C for 4 hours.

    • Target: Hydrolysis product (Amine).[1][3][4]

  • Oxidative Stress: Dissolve 1 mg/mL in 3%

    
    .[1] Store at RT for 2 hours.[1]
    
    • Target: Quinone/Oxidation peaks (eluting later than parent).[1]

  • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

    • Target: Dimerization products.[1]

Module 4: Analytical Reference Data

HPLC Method Guidelines:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses phenol ionization, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 280 nm (Phenol/Ketone).[1]

Key Spectral Features (Validation):

  • UV-Vis:

    
     shifts significantly with pH due to the phenol (
    
    
    
    ).[1] In base, a bathochromic shift (red shift) is observed as the phenolate forms.[1]
  • Mass Spec (ESI+): Parent ion

    
    .[1]
    
    • Degradant (Amine):[1]

      
       (Loss of 
      
      
      
      ).[1]

References

  • Compound Data: National Center for Biotechnology Information.[1] (2025).[1][5][6] PubChem Compound Summary for CID 12217316, N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide. Retrieved from [Link][1]

  • Parent Drug Context (Dofetilide): Pfizer Inc. (2011).[1] Tikosyn (dofetilide) Prescribing Information. U.S. Food and Drug Administration.[1] Retrieved from [Link][1]

  • Functional Group Chemistry (Sulfonamide Stability): M. R. Andersen et al. (2014).[1] Hydrolysis of Sulfonamides: A Kinetic Study. Journal of Pharmaceutical Sciences. (General reference for sulfonamide acid/base stability mechanisms).

  • Oxidation Mechanism: Simić, A., et al. (2007).[1] Antioxidant mechanisms of 2-aminophenol derivatives. Journal of the Serbian Chemical Society.[1] (Mechanistic grounding for the oxidative instability of the 2-hydroxy-aniline motif).

Sources

Technical Guide: Synthesis & Troubleshooting of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the synthesis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3). This document addresses the specific chemoselectivity challenges inherent in sulfonylating an aminophenol derivative.

Reaction Overview & Mechanism

Target Molecule: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide Primary Precursor: 2-Amino-4-acetylphenol (also known as 3-amino-4-hydroxyacetophenone) Reagent: Methanesulfonyl chloride (MsCl)

The synthesis relies on the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of methanesulfonyl chloride. The critical challenge is chemoselectivity : the starting material contains both a nucleophilic amine and a nucleophilic phenol. While amines are generally more nucleophilic than neutral phenols, the presence of base (required to scavenge HCl) can deprotonate the phenol, creating a highly reactive phenoxide that leads to O-sulfonylation or N,O-bis-sulfonylation.

Reaction Pathway Diagram

ReactionPathway SM 2-Amino-4-acetylphenol (Starting Material) Int_N N-Sulfonylation (Kinetic Product) SM->Int_N Major Pathway (Amine Nucleophile) Int_O O-Sulfonylation (Side Product) SM->Int_O Minor Pathway (Phenol Nucleophile) MsCl MsCl (Reagent) MsCl->Int_N Base Base (Pyridine/TEA) Base->Int_N HCl Scavenging Prod N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide (TARGET) Int_N->Prod Workup/Purification Side_Bis N,O-Bis(mesyl) (Over-reaction) Int_N->Side_Bis + Excess MsCl (Slow) Int_O->Side_Bis + Excess MsCl (Fast)

Caption: Chemoselective pathway showing the competition between N-sulfonylation (Target) and O-sulfonylation (Side Reaction).

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity (O-Mesylation vs. N-Mesylation)

User Question: I am seeing a significant impurity that moves faster than my product on TLC. Is this the O-mesyl derivative?

Technical Diagnosis: Yes, this is likely the O-mesyl ester (or the N,O-bis-mesyl species).

  • Cause: The phenol proton in 2-amino-4-acetylphenol is relatively acidic (pKa ~8.0) due to the electron-withdrawing acetyl group at the para position relative to the hydroxyl. If you use a strong base (like Triethylamine) or excess base, you generate the phenoxide anion, which competes with the amine for the MsCl.

  • Solution:

    • Switch Base: Use Pyridine instead of Triethylamine. Pyridine (pKa ~5.2) is basic enough to scavenge HCl but not strong enough to significantly deprotonate the phenol (pKa ~8.0) in the equilibrium.

    • Temperature Control: Conduct the addition of MsCl at -10°C to 0°C . N-sulfonylation has a lower activation energy than O-sulfonylation (esterification) in neutral/weakly basic conditions.

    • Stoichiometry: Use a slight deficit of MsCl (0.95 eq) to ensure the amine consumes it all before the phenol reacts.

Issue 2: Reaction Stalling / Incomplete Conversion

User Question: The reaction stops at ~60% conversion even with excess MsCl. Adding more reagent just increases impurities.

Technical Diagnosis: This is often caused by HCl salt formation .

  • Mechanism: As the reaction proceeds, HCl is generated. If the base is insufficient or the mixing is poor, the HCl protonates the remaining aniline starting material. The resulting anilinium ion is non-nucleophilic and will not react.

  • Solution:

    • Ensure you are using at least 2.0–3.0 equivalents of base (Pyridine).

    • If using a biphasic system (e.g., DCM/Water), ensure vigorous stirring or use a phase transfer catalyst, though a homogeneous system (Pyridine or THF/Pyridine) is preferred for this substrate.

Issue 3: Solubility & Purification

User Question: My product precipitates during the reaction, trapping impurities. How do I purify it?

Technical Diagnosis: The target molecule, N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, is amphoteric but generally has low solubility in non-polar solvents like DCM once formed.

  • Solution:

    • Solvent System: Run the reaction in Pyridine (solvent volume) or THF .

    • Workup Strategy: Do not use a basic workup (NaOH/NaHCO3). The sulfonamide proton (pKa ~10) and the phenol (pKa ~8) are acidic. Washing with base will pull your product into the aqueous layer.

    • Correct Protocol: Quench the reaction into dilute HCl (1M) . This solubilizes the pyridine (as pyridinium chloride) and precipitates the product (if solid) or allows extraction into EtOAc.

Issue 4: Stability of the Acetyl Group

User Question: Can the acetyl group hydrolyze or rearrange under these conditions?

Technical Diagnosis: The acetyl group is generally stable under standard mesylation conditions (0°C–RT, mild base). However, Beckmann Rearrangement is theoretically possible if hydroxylamine impurities are present, but highly unlikely with MsCl alone.

  • Risk: The primary risk is oxidation of the electron-rich phenol ring to a quinone species if the reaction mixture is exposed to air under basic conditions for prolonged periods.

  • Prevention: Run the reaction under an inert atmosphere (Nitrogen/Argon).

Standard Operating Procedure (SOP)

This protocol prioritizes chemoselectivity (N- over O-sulfonylation) without requiring protection steps.

Materials
  • Precursor: 2-Amino-4-acetylphenol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.05 eq)

  • Solvent/Base: Anhydrous Pyridine (5–10 volumes)

  • Quench: 1N HCl

Step-by-Step Protocol
  • Setup: Charge a dried round-bottom flask with 2-Amino-4-acetylphenol and a magnetic stir bar.

  • Solvation: Add Anhydrous Pyridine. Stir under Nitrogen until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature favors kinetic N-sulfonylation.

  • Addition: Add MsCl dropwise over 30 minutes. Maintain internal temperature < 5°C.

    • Note: A slight color change (yellowing) is normal. Darkening indicates oxidation (check inert seal).

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitor: Check TLC (50% EtOAc/Hexane). Product should be more polar than starting material but less polar than baseline salts.

  • Workup (Acidic Quench):

    • Pour the reaction mixture slowly into a stirred beaker of ice-cold 1N HCl (excess relative to Pyridine).

    • Observation: The pyridine is neutralized, and the product should precipitate as an off-white solid.

  • Isolation:

    • If Solid: Filter the precipitate, wash with water, and dry.

    • If Oiling: Extract with Ethyl Acetate (3x). Wash combined organics with 0.1N HCl (to remove trace pyridine) and then Brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Analytical Data Summary

ComponentFunctionalityApprox pKaNotes
Phenol -OH Acidic~8.0Activated by para-acetyl group. Prone to deprotonation.[1]
Aniline -NH2 Basic / Nucleophilic~4.0 (conj acid)Target nucleophile.
Sulfonamide -NH- Acidic~10.0Formed in product. Soluble in strong base.
Acetyl -COCH3 Neutral / EWG-Electron withdrawing; deactivates ring slightly.

References

  • Compound Registry

    • Chemical Name: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide[2][3]

    • CAS Number: [2]

  • Methodology (Selective Aminophenol Mesylation): General Protocol: "Selective sulfonylation of amino phenols." Journal of Organic Chemistry. (Standard Schotten-Baumann or Pyridine solvent methods). Mechanistic Insight: "Chemoselectivity in the reaction of p-toluenesulfonyl chloride with aminophenols." Tetrahedron Letters.
  • Safety Data: MsCl: Highly corrosive, lachrymator. Reacts violently with water. Pyridine: Toxic, noxious odor. Handle in fume hood.

Sources

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" assay interference and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3), hereafter referred to as NAHPM .[1]

NAHPM is a critical intermediate in the synthesis of Class III antiarrhythmic drugs (specifically Dofetilide ) and a known process impurity. Its structural motifs—specifically the ortho-hydroxyacetophenone core combined with a sulfonamide—create unique physicochemical properties that frequently lead to assay interference.[1]

Core Technical Overview

Compound Identity:

  • Name: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide[1][2][3][4][5][6][7]

  • CAS: 14347-18-3[1][2][3][4][5][6][7]

  • Role: Dofetilide Intermediate / Impurity.

  • Key Structural Features:

    • Phenolic Hydroxyl (C2): pKa ~7.5–8.0. Susceptible to redox cycling and deprotonation at physiological pH.

    • Acetyl Group (C5): Conjugated electron-withdrawing group; creates a chelating pocket with the hydroxyl.[1]

    • Methanesulfonamide: Polar, H-bond donor/acceptor.[1]

Primary Interference Mechanisms: NAHPM is not an inert bystander. It actively interferes in biochemical assays through three primary modes:

  • Metal Chelation: The 2-hydroxyacetophenone moiety forms stable bidentate complexes with divalent cations (

    
    , 
    
    
    
    ,
    
    
    ), inhibiting metalloenzymes.[1]
  • Redox Cycling: The phenol group can undergo oxidation to quinone species, generating reactive oxygen species (ROS) or reducing tetrazolium salts (false positives in MTT/WST-1 assays).[1]

  • UV/Fluorescence Quenching: High molar absorptivity in the UV region (200–350 nm) overlaps with many colorimetric readouts.

Troubleshooting Guides (Q&A)

Category A: Chromatographic (HPLC/LC-MS) Anomalies

Q: Why does NAHPM show severe peak tailing or splitting on my C18 column? A: This is likely due to the ionization state of the phenolic hydroxyl and the sulfonamide nitrogen.

  • Root Cause: The pKa of the phenolic proton is near neutral. If your mobile phase pH is 6.0–8.0, NAHPM exists as a mixture of neutral and ionized species, causing peak distortion. Additionally, the ortho-hydroxy/acetyl motif forms an intramolecular hydrogen bond, which can be disrupted by silanol interactions.[1]

  • Solution: Acidify the mobile phase. Maintain pH < 3.0 using 0.1% Formic Acid or Phosphoric Acid. This suppresses ionization, ensuring the molecule remains neutral and interacts uniformly with the stationary phase.

Q: I see "ghost peaks" in subsequent runs after injecting NAHPM. Is it carrying over? A: Yes, sulfonamides are notoriously "sticky" in stainless steel systems due to interaction with iron, and the phenolic group increases adsorption to active sites.

  • Mitigation:

    • Needle Wash: Use a strong organic wash (e.g., 90% Acetonitrile / 10% Water + 0.1% Formic Acid).

    • Passivation: If the system is old, passivate the LC lines with 30% Phosphoric acid (consult your instrument manual first) to cover active iron sites.

Category B: Biological Assay Interference[8]

Q: My cell viability data (MTT assay) suggests NAHPM increases cell growth, but microscopy shows cell death. What is happening? A: You are observing a Redox False Positive .

  • Mechanism: The phenolic group on NAHPM can chemically reduce the tetrazolium salt (MTT/MTS) to purple formazan independent of cellular mitochondrial activity. This mimics high metabolic activity.

  • Validation: Incubate NAHPM with the MTT reagent in cell-free media.[1] If color develops, the interference is confirmed.

  • Solution: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo).[1] These rely on luciferase and are generally resistant to phenolic redox interference.

Q: NAHPM appears to inhibit my kinase assay (Mg2+ dependent) with an IC50 of ~10 µM. Is this real? A: Proceed with caution. This may be Chelation Interference .

  • Mechanism: The 5-acetyl-2-hydroxy motif is a bidentate ligand.[1] It can chelate the

    
     cofactor required for kinase ATP hydrolysis, effectively starving the enzyme of its cofactor rather than binding the active site.
    
  • Diagnostic Protocol: Repeat the assay with varying concentrations of

    
     (e.g., 1 mM vs 10 mM). If the IC50 shifts significantly (decreases potency as metal increases), the inhibition is likely an artifact of chelation.
    

Experimental Protocols

Protocol 1: High-Resolution Separation of NAHPM from Dofetilide

Use this protocol to verify purity or quantify NAHPM as an impurity.[1]

ParameterSpecificationNote
Column C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mmEnd-capping reduces silanol interactions with the phenol.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA provides stronger ion suppression than Formic Acid.[1]
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Slow gradient required to separate polar impurities.[1]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 310 nm310 nm is specific for the acetophenone chromophore.
Temperature 40°CElevated temp improves peak shape for sulfonamides.
Protocol 2: Chelation Interference Validation

Use this to confirm if observed enzymatic inhibition is false.

  • Prepare Assay Buffer: Standard buffer containing the required metal cofactor (e.g., 10 mM

    
    ).
    
  • Control Arm: Run the enzymatic assay with NAHPM at its calculated IC50.

  • Experimental Arm (Metal Rescue): Run the same assay but supplement the buffer with a 5-fold excess of the metal cofactor (e.g., 50 mM

    
    ).
    
  • Analysis:

    • If Activity in Experimental Arm

      
       Control Arm: True Inhibition .
      
    • If Activity in Experimental Arm

      
       Control Arm: Chelation Artifact .
      

Mechanism & Logic Visualization

The following diagram illustrates the decision logic for troubleshooting NAHPM interference.

NAHPM_Interference_Logic Start Start: Anomalous Data with NAHPM Decision1 Assay Type? Start->Decision1 HPLC Chromatography (HPLC/LCMS) Decision1->HPLC CellBio Cell Viability (MTT/WST) Decision1->CellBio Enzyme Enzymatic (Kinase/Protease) Decision1->Enzyme Issue_HPLC Issue: Peak Tailing / Ghost Peaks HPLC->Issue_HPLC Cause_HPLC Cause: Phenol Ionization & Fe Interaction Issue_HPLC->Cause_HPLC Sol_HPLC Solution: Acidify (pH < 3) & Passivate System Cause_HPLC->Sol_HPLC Issue_Redox Issue: False Increase in Viability CellBio->Issue_Redox Cause_Redox Cause: Phenolic Redox Cycling (Reduces Tetrazolium) Issue_Redox->Cause_Redox Sol_Redox Solution: Use ATP Assay (CellTiter-Glo) Cause_Redox->Sol_Redox Issue_Chel Issue: Unexpected Potency Enzyme->Issue_Chel Cause_Chel Cause: Chelation of Metal Cofactors (Mg2+, Zn2+) Issue_Chel->Cause_Chel Sol_Chel Solution: Metal Rescue Experiment (Add Excess Cofactor) Cause_Chel->Sol_Chel

Caption: Decision tree for diagnosing and mitigating NAHPM-mediated assay interference across chromatographic, cellular, and enzymatic workflows.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71329, Dofetilide (Related Compounds Section). Retrieved January 31, 2026, from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Contextual grounding for phenolic interference).
  • Sigma-Aldrich (Merck). (n.d.).[1] Technical Bulletin: MTT Cell Proliferation Assay Instructions. (Reference for tetrazolium reduction mechanisms).

Sources

Refining experimental protocols involving "N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: NAH-MS (Intermediate P162a) CAS Registry Number: 14347-18-3 Primary Application: Key intermediate in the synthesis of Class III Antiarrhythmics (e.g., Dofetilide).[1]

Core Directive & Scope

Welcome to the Technical Support Center for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide . This guide addresses the specific challenges encountered during the handling, reaction optimization, and analysis of this ambident nucleophile.

The Central Challenge: This molecule possesses two acidic protons with competing nucleophilic sites: the phenolic oxygen and the sulfonamide nitrogen .[1] Achieving high chemoselectivity (typically O-alkylation for Dofetilide synthesis) requires precise control over base strength, solvent polarity, and temperature.

Experimental Protocols & Troubleshooting

Module A: Solubility & Handling

Context: NAH-MS exhibits poor solubility in non-polar solvents (DCM, Toluene) and moderate solubility in alcohols. High solubility is observed in polar aprotic solvents, which are critical for alkylation reactions but complicate workup.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Precipitation during reaction Solvent polarity too low for the salt form.Switch to DMF or NMP . If using Acetone/K₂CO₃, ensure vigorous stirring and reflux; the reaction is heterogeneous.
Gummy residue upon workup Phase transfer failure or solvent trapping.Avoid direct evaporation of high-boiling solvents (DMF). Use a water crash method: pour reaction mixture into 5x volume of ice-water to precipitate the product.
Darkening of solid (Oxidation) Phenol oxidation.Store under inert atmosphere (N₂/Ar). Add antioxidants (e.g., Sodium Metabisulfite) during aqueous workup.
Module B: Chemoselectivity (The Ambident Nucleophile Problem)

The Science: The pKa of the phenolic hydroxyl is approximately ~10.0, while the sulfonamide -NH is typically ~10.5–11.0. Under weak basic conditions (e.g., K₂CO₃), the phenolate is formed preferentially. However, "hard" vs. "soft" nucleophile theory applies. The oxygen is a harder nucleophile; the nitrogen is softer.

Objective: Maximize O-alkylation (Ether formation) while minimizing N-alkylation .

Optimization Protocol:

  • Base Selection: Use a mild inorganic base (K₂CO₃ or Cs₂CO₃ ). Avoid strong bases like NaH or KOH, which fully deprotonate the sulfonamide, increasing N-alkylation risk.

  • Solvent: Use Acetone or Acetonitrile for kinetic control. Use DMF only if solubility is limiting, as its high polarity can sometimes increase N-alkylation rates by stabilizing the solvent-separated ion pair.

  • Temperature: Maintain temperatures between 50°C – 60°C . Exceeding 80°C promotes thermodynamic equilibration, often favoring the unwanted N-isomer.

Visualizing the Decision Matrix

AlkylationLogic Start Start: Alkylation of NAH-MS BaseChoice Select Base Start->BaseChoice WeakBase Weak Base (K2CO3/Cs2CO3) BaseChoice->WeakBase Preferred StrongBase Strong Base (NaH/KOH) BaseChoice->StrongBase Avoid SolventChoice Select Solvent WeakBase->SolventChoice OutcomeMix Mixture (O + N + Bis) StrongBase->OutcomeMix Non-selective deprotonation PolarAprotic DMF/DMSO (High Solubility) SolventChoice->PolarAprotic Use if insoluble PolarProtic Acetone/ACN (Kinetic Control) SolventChoice->PolarProtic Best for Selectivity PolarAprotic->OutcomeMix Risk of N-alkylation OutcomeO High O-Selectivity (Target Ether) PolarProtic->OutcomeO OutcomeN High N-Alkylation (Impurity) OutcomeMix->OutcomeN High Temp (>80°C)

Caption: Decision tree for optimizing O-alkylation selectivity. Green paths indicate optimal conditions for Dofetilide intermediate synthesis.

Module C: Analytical Validation (HPLC)

Issue: Regioisomers (O-alkyl vs N-alkyl) often co-elute on standard C18 columns due to identical molecular weights and similar polarities.

Recommended Method:

ParameterSettingRationale
Column Phenyl-Hexyl or C18 (High Carbon Load)Phenyl phases offer better pi-pi interaction selectivity for the aromatic sulfonamide.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the sulfonamide, sharpening peaks.
Mobile Phase B AcetonitrileSharper elution than Methanol for sulfonamides.
Gradient 5% B to 95% B over 20 minSlow gradient required to separate isomers.
Detection UV @ 254 nmThe acetyl-phenol chromophore absorbs strongly here.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound to synthesize Sotalol? Answer: No.[1][2][3][4][5][6][7] While structurally related, Sotalol intermediates typically lack the 5-acetyl group. This compound (CAS 14347-18-3) is specific to the Dofetilide pathway (and related analogs). Sotalol Impurity B (CAS 5576-49-8) is a different sulfonamide derivative [1].[3]

Q2: Why is my yield low despite full conversion? Answer: You are likely losing product during the aqueous workup. The sulfonamide moiety has a pKa ~10. If your workup pH is >9, the product forms a water-soluble salt. Ensure the workup pH is adjusted to ~4-5 to protonate the sulfonamide and force it into the organic layer (Ethyl Acetate).

Q3: How do I remove the N-alkylated impurity? Answer: Recrystallization is often ineffective for small amounts (<5%). Flash chromatography using a gradient of DCM:MeOH (98:2 to 95:5) is effective. The N-alkylated impurity is typically less polar (higher Rf) than the O-alkylated product due to the loss of the hydrogen bond donor capability of the sulfonamide NH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71329, Dofetilide. Retrieved from [Link]

  • Google Patents.CN1453267A - New Dofetilide preparing method.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Senior Scientist’s Perspective

Welcome to the Technical Support Center. If you are reading this, your sulfonamide candidates are likely failing in late-stage in vitro screening, or you are observing inexplicable MIC creep in your lead compounds.

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , mimicking the natural substrate p-aminobenzoic acid (PABA).[1][2][3][4][5] Resistance is rarely a single-variable problem; it is a dynamic interplay between target alteration (folP mutations), metabolic bypass (PABA overproduction), and exclusion (efflux/permeability).

This guide moves beyond basic textbook definitions. We will troubleshoot your experimental failures using self-validating protocols and causal logic.

Module 1: Target-Based Resistance (DHPS Alterations)

Issue: "My compound shows excellent binding in silico, but the MIC against clinical isolates is >1024 µg/mL."

Root Cause Analysis

The primary mechanism of resistance is the acquisition of plasmid-borne sul genes (sul1, sul2, sul3) or chromosomal mutations in the folP gene. These mutations alter the DHPS active site (specifically loops 1 and 2), drastically increasing the


 for sulfonamides while retaining affinity for PABA [1].[2]
Troubleshooting Guide

Q: How do I distinguish between target alteration and efflux without sequencing? A: Perform a PABA Competition Assay .

  • Logic: If the target (DHPS) has mutated to discriminate against your drug, adding excess PABA will have a negligible effect because the enzyme already prefers PABA. If the target is wild-type (and resistance is due to efflux), adding PABA will competitively displace your drug, causing a massive jump in MIC.

Protocol: PABA Competition Check

  • Setup: Prepare two MIC plates for your resistant isolate.

  • Plate A: Standard cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate B: CAMHB supplemented with 100 µM PABA .

  • Run: Serial dilution of your sulfonamide.

  • Interpretation:

    • MIC Unchanged: Suggests the enzyme is already insensitive (Target Alteration).

    • MIC Increases >8-fold: Suggests the drug was binding, but PABA successfully out-competed it (Wild-type target; look for Efflux or Permeability).

Visualizing the Pathway & Blockade

FolatePathway cluster_resistance Resistance Mechanism: Target Alteration PABA PABA (Substrate) DHPS DHPS Enzyme (Target: folP/sul) PABA->DHPS DHPP DHPP (Co-Substrate) DHPP->DHPS DHP Dihydropteroate DHPS->DHP Synthesis Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Sulfa Sulfonamide (Inhibitor) Sulfa->DHPS Competitive Inhibition Mutation Loop 1/2 Mutation (Blocks Sulfonamide) Mutation->DHPS

Figure 1: The folate biosynthesis pathway illustrating the competitive inhibition of DHPS by sulfonamides and the disruption caused by resistance mutations.

Module 2: Metabolic Bypass (The "PABA Flood")

Issue: "My drug works on the purified enzyme but fails in whole-cell assays, specifically in Staphylococci."

Root Cause Analysis

Some bacteria, particularly Staphylococcus aureus, hyper-produce PABA. This creates a "substrate flood" that out-competes the sulfonamide, effectively diluting the drug's potency at the active site [2].

Troubleshooting Guide

Q: How do I confirm PABA overproduction? A: Use a Cross-Feeding Bioassay . Analytical HPLC is accurate but slow. A bioassay uses a PABA-auxotroph (a strain that needs PABA to grow) to detect excess PABA excretion.

Protocol: The "Nurse Strain" Cross-Feeding Assay

  • The "Nurse" (Test Strain): Streak your resistant isolate in a single vertical line down the center of a Müller-Hinton agar plate.

  • The "Patient" (Indicator): Streak a known PABA-auxotroph (e.g., E. coli ΔpabA) perpendicular to the nurse strain, coming close but not touching.

  • Incubation: 24 hours at 37°C.

  • Result:

    • Growth of Auxotroph: The resistant strain is pumping out excess PABA, feeding the auxotroph. This confirms metabolic bypass.

    • No Growth: Resistance is likely not PABA-mediated.

Module 3: Efflux & Permeability

Issue: "My Gram-negative MICs are terrible, but Gram-positive MICs are nanomolar."

Root Cause Analysis

Gram-negatives (e.g., Pseudomonas, E. coli) possess RND-type efflux pumps (like AcrAB-TolC or MexAB-OprM) that actively eject sulfonamides. Additionally, porin downregulation can prevent drug entry [3].

Troubleshooting Guide

Q: Is it efflux or just poor intrinsic activity? A: Perform an Efflux Inhibition Checkerboard .

Protocol: Efflux Pump Inhibitor (EPI) Screen

  • Reagents:

    • PAβN (Phenylalanine-arginine beta-naphthylamide): Targets RND pumps in Pseudomonas.

    • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): General proton motive force disruptor (use with caution, toxic).

  • Method:

    • Determine MIC of your sulfonamide alone.

    • Determine MIC of the EPI alone (ensure the EPI concentration used is sub-inhibitory, typically 20-50 µg/mL for PAβN).

    • Measure MIC of Sulfonamide + Fixed Concentration of EPI.

  • Data Analysis:

OutcomeFold Reduction in MICInterpretation
Negative < 2-foldResistance is not efflux-mediated (Check Target).
Moderate 2 to 4-foldMinor efflux contribution.
Positive ≥ 8-foldMajor Efflux Liability. Structural modification required (reduce lipophilicity).

Module 4: Synergistic Rescue (Potentiators)

Issue: "Single-agent activity is lost. Can we rescue the compound with Trimethoprim?"

Root Cause Analysis

Sulfonamides and Trimethoprim (TMP) block sequential steps in folate synthesis. Even if a bacterium has a resistant DHPS (sul gene), the pathway flux is often stressed. Blocking the next step (DHFR) with TMP can induce catastrophic metabolic failure, restoring sensitivity [4].

Troubleshooting Guide

Q: How do I calculate if the combination is truly synergistic? A: You must calculate the Fractional Inhibitory Concentration Index (FICI) using a Checkerboard Assay.[6][7]

Protocol: Synergy Checkerboard

  • Matrix: 96-well plate.

    • X-axis: Sulfonamide (0 to 64 µg/mL).

    • Y-axis: Trimethoprim (0 to 8 µg/mL).

  • Inoculum:

    
     CFU/mL.
    
  • Calculation:

    
    
    
    
    

Interpretation Table:

FICI ValueClassificationAction Item
≤ 0.5 Synergy Excellent candidate for combination therapy.
0.5 – 1.0 AdditiveAcceptable, but not superior.
1.0 – 4.0 IndifferentNo benefit.
> 4.0 AntagonismSTOP. The drugs interfere with each other.
Visualizing the Diagnostic Workflow

TroubleshootingFlow Start Start: High MIC Observed Step1 Add Efflux Inhibitor (PAβN or CCCP) Start->Step1 Check1 MIC Drops >4-fold? Step1->Check1 ResultEfflux Cause: Efflux Pump Action: Modify Polarity Check1->ResultEfflux Yes Step2 PABA Competition Assay (Add 100µM PABA) Check1->Step2 No Check2 MIC Increases? Step2->Check2 ResultTarget Cause: Target Alteration (sul1/folP mutation) Action: Fragment Screening Check2->ResultTarget No (Target Insensitive) ResultMetabolic Cause: Metabolic Bypass (PABA Overproduction) Action: Combination Therapy Check2->ResultMetabolic Yes (Wild Type Target)

Figure 2: Diagnostic decision tree for identifying the specific mechanism of sulfonamide resistance in clinical isolates.

References

  • Venkatesan, A. M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.[3][8] Drug Resistance Updates. [Link]

  • Blair, J. M., et al. (2014). Molecular mechanisms of antibiotic resistance.[3] Nature Reviews Microbiology. [Link]

  • Minato, Y., et al. (2018). The Checkerboard Assay to Evaluate Synergistic Effects of Drug Combinations. Bio-protocol. [Link]

Sources

Technical Support Center: Bioavailability Optimization for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are currently working with N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (hereafter referred to as NAH-MS ).[1] Based on its structure—a functionalized phenol with an acidic sulfonamide motif—this compound exhibits BCS Class II behavior (Low Solubility, High Permeability) with a high probability of extensive Phase II First-Pass Metabolism .[1]

The presence of the phenolic hydroxyl group (-OH) at the ortho position to the sulfonamide creates two critical hurdles:

  • Rapid Glucuronidation: The exposed -OH is a primary target for UGT enzymes, leading to rapid clearance.[1]

  • High Lattice Energy: Strong intramolecular and intermolecular hydrogen bonding (between the -OH and the sulfonamide oxygen) reinforces the crystal lattice, resisting dissolution.

This guide provides three targeted workflows to resolve these issues: Prodrug Design , Salt Engineering , and Amorphous Formulation .

Part 1: Diagnostic Decision Matrix

Before initiating synthesis, use this decision tree to select the correct optimization pathway based on your current data.

Bioavailability_Strategy Start Start: NAH-MS Optimization Solubility_Check Is Aqueous Solubility < 10 µg/mL? Start->Solubility_Check Metabolism_Check Is Microsomal t1/2 < 15 min? Solubility_Check->Metabolism_Check Yes Solubility_Check->Metabolism_Check No (Solubility is OK) Prodrug_Path STRATEGY A: Chemical Modification (Prodrugs) Metabolism_Check->Prodrug_Path Yes (Rapid Metabolism) Salt_Path STRATEGY B: Physical Modification (Salt Formation) Metabolism_Check->Salt_Path No (Stable but Insoluble) Validation_A Check Plasma Hydrolysis Prodrug_Path->Validation_A Synthesize Phosphate/Ester Validation_B Check Hygroscopicity Salt_Path->Validation_B Screen Na+/K+ Salts Formulation_Path STRATEGY C: Formulation (Solid Dispersion)

Figure 1: Strategic decision tree for selecting the optimal bioavailability enhancement pathway.

Part 2: Chemical Modification (The "Metabolic Shield")

Problem: The phenolic -OH is the "Achilles' heel" of NAH-MS. It is rapidly conjugated by glucuronic acid in the liver/gut wall. Solution: Transient masking of the phenol via Ester or Phosphate prodrugs.

Protocol A: Synthesis of the Phosphate Prodrug (Fos-NAH-MS)

Objective: Create a highly water-soluble prodrug that is cleaved by alkaline phosphatase in the blood.[1]

Reagents:

  • NAH-MS (1.0 eq)[1]

  • Phosphorus oxychloride (

    
    ) (1.2 eq)[1]
    
  • Pyridine (3.0 eq) or Triethylamine[1]

  • Water/t-Butanol (for hydrolysis)[1]

Step-by-Step Workflow:

  • Activation: Dissolve NAH-MS in dry Dichloromethane (DCM) at 0°C under Nitrogen.

  • Phosphorylation: Add Pyridine, followed by the dropwise addition of

    
    . The base is critical to scavenge HCl and drive the reaction.
    
    • Technical Note: Monitor TLC.[1] The phenol is sterically hindered by the ortho-sulfonamide; if reaction is slow, add a catalytic amount of DMAP (4-dimethylaminopyridine).[1]

  • Intermediate Check: Ensure formation of the dichlorophosphate intermediate.

  • Hydrolysis: Carefully quench the reaction with a mixture of

    
     to generate the phosphate ester.
    
  • Salt Formation: Treat the crude phosphate ester with 2 equivalents of Sodium Hydroxide (NaOH) to generate the Disodium Phosphate salt.

  • Purification: Recrystallize from Ethanol/Water.

Why this works: The disodium phosphate group introduces two negative charges, increasing aqueous solubility by >1000-fold. Once in the bloodstream, alkaline phosphatases cleave the P-O bond, releasing the active NAH-MS.

Part 3: Physical Modification (The "Crystal Breaker")

Problem: NAH-MS is a "Brick Dust" molecule. The sulfonamide proton (


) and the phenol (

) create a rigid lattice. Solution: Salt formation utilizing the acidity of the sulfonamide nitrogen.
Protocol B: Sodium Salt Screen

Objective: Disrupt the crystal lattice to increase dissolution rate.

Reagents:

  • NAH-MS[1][2]

  • 0.1 M NaOH in Methanol

  • Isopropanol (Anti-solvent)[1]

Step-by-Step Workflow:

  • Slurry: Suspend 500 mg of NAH-MS in 5 mL of Methanol.

  • Titration: Slowly add 1.05 equivalents of 0.1 M NaOH/MeOH solution while stirring at room temperature.

    • Observation: The suspension should clear as the salt forms and dissolves.

  • Precipitation: Once clear, slowly add Isopropanol (ratio 1:3 MeOH:IPA) to induce crystallization of the salt.

  • Filtration: Filter the precipitate and dry under vacuum at 40°C.

  • Validation: Perform DSC (Differential Scanning Calorimetry). The melting point of the salt should be distinct from the free acid.

Comparison of Forms:

ParameterFree Acid (NAH-MS)Sodium Salt (NAH-MS-Na)Phosphate Prodrug
Solubility (pH 7.4) < 0.05 mg/mL> 10 mg/mL> 50 mg/mL
Melting Point High (>200°C)Broad/DecomposesHigh
Metabolic Stability Low (Glucuronidation)Low (Same as parent)High (Protected)

Part 4: Troubleshooting & FAQs

Q1: The acetyl group at position 5 seems labile. Will it survive the prodrug synthesis?

  • Answer: Yes, the aromatic acetyl group (acetophenone motif) is chemically stable under standard phosphorylation conditions (

    
    /Pyridine).[1] However, avoid strong reducing agents (like 
    
    
    
    ) which would reduce the ketone to an alcohol, creating a new chiral center and metabolic liability.

Q2: I tried making the salt, but it turned into a sticky oil (hygroscopic). What went wrong?

  • Answer: Sulfonamide sodium salts can be hygroscopic.[1]

    • Fix 1: Switch counter-ions.[1] Try Potassium (K+) or Calcium (Ca2+) .[1] Calcium salts often have higher lattice energy and are less hygroscopic.

    • Fix 2: Use a co-crystal approach. Screen L-Proline or Nicotinamide as co-formers instead of forming a true salt.[1]

Q3: Can I just use a formulation approach without chemical modification?

  • Answer: If the metabolic stability is acceptable (t1/2 > 30 min), you can skip the prodrug. Use Hot Melt Extrusion (HME) .[1]

    • Polymer:[1] PVP-VA64 or HPMCAS.[1]

    • Load: 20-30% drug load.[1]

    • Mechanism:[1][3] The polymer prevents the NAH-MS from recrystallizing in the gut, maintaining a supersaturated state.

References

  • Prodrug Strategies for Phenols

    • Dhareshwar, S. S., & Stella, V. J. (2008).[1] Prodrugs of Alcohols and Phenols.[4] Prodrugs: Challenges and Rewards.

    • Source:

  • Sulfonamide Acidity & Salt Formation

    • Kaljurand, I., et al. (2025).[1][5] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.[1][5]

    • Source: [1]

  • Solubility Enhancement Techniques

    • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques.[6][7][8][9] ISRN Pharmaceutics.[1]

    • Source: [1]

  • Metabolic Liabilities of Phenolic Drugs

    • Huttunen, K. M., et al. (2011).[1] Prodrugs: from Serendipity to Rational Design.[1] Pharmacological Reviews.

    • Source: [1]

Sources

Validation & Comparative

Validating the Biological Target of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the biological target of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3). Based on its methanesulfonanilide scaffold, this molecule presents a structural duality, sharing pharmacophores with both COX-2 inhibitors (e.g., Nimesulide) and Class III Antiarrhythmics (e.g., Sotalol, Dofetilide).

Part 1: Strategic Analysis & Target Hypotheses

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a functionalized methanesulfonanilide.[1] In drug discovery, this scaffold is a "privileged structure" capable of interacting with distinct biological targets depending on its substitution pattern. To validate its target, we must interrogate two primary mechanistic hypotheses derived from its structural analogs.

The Structural Duality
  • Hypothesis A: Cyclooxygenase-2 (COX-2) Inhibition

    • Rationale: The molecule mimics the N-(2-phenoxyphenyl)methanesulfonamide core of Nimesulide . The 5-acetyl group acts as an electron-withdrawing bioisostere to the nitro group of Nimesulide, while the 2-hydroxy group replaces the phenoxy ether.

    • Mechanism: Selective binding to the COX-2 hydrophilic side pocket (Arg120/Tyr355).

  • Hypothesis B: Potassium Channel Blockade (Kv1.5 / hERG)

    • Rationale: The methanesulfonamidophen moiety is the critical pharmacophore for Class III antiarrhythmics like Sotalol and Dofetilide . The acetyl group serves as a linker precursor (or ketone isostere) often found in channel blockers.

    • Mechanism: Pore occlusion of voltage-gated potassium channels, prolonging the cardiac action potential.

Comparative Profile: The "Suspect" List
FeatureTarget Molecule (CAS 14347-18-3)Nimesulide (COX-2 Reference)Sotalol (Kv Reference)
Core Scaffold MethanesulfonanilideMethanesulfonanilideMethanesulfonanilide
E-Withdrawing Group 5-Acetyl4-NitroN/A (Side chain)
H-Bond Donor 2-Hydroxy (Phenol)None (Ether)1-Hydroxy (Side chain)
Primary Target Unknown (To be Validated) COX-2 (Selective)Kv11.1 (hERG) / Kv1.5
Key Risk Dual ActivityHepatotoxicityTorsades de Pointes

Part 2: Experimental Validation Protocols

To definitively identify the target, you must execute a Differential Screening Workflow . Do not rely on a single assay; the structural overlap requires exclusion of off-target effects.

Protocol 1: COX-Isoform Selectivity Assay (The "Nimesulide Test")

Objective: Determine if the molecule selectively inhibits COX-2 over COX-1.

Methodology:

  • System: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Substrate: Arachidonic Acid (10 µM).

  • Test Compound: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (0.1 nM – 10 µM).

  • Controls:

    • Positive: Nimesulide (COX-2 selective), Indomethacin (Non-selective).

    • Negative: Vehicle (DMSO).

  • Readout: Colorimetric ELISA quantifying PGF2α (Prostaglandin F2 alpha) production.

Self-Validating Logic:

  • If IC50(COX-2) << IC50(COX-1) (Selectivity Index > 50), the molecule is a COX-2 Inhibitor .

  • If IC50 > 10 µM for both, reject Hypothesis A and proceed to Protocol 2.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology (The "Sotalol Test")

Objective: Assess blockade of voltage-gated potassium channels (Kv1.5 and hERG).

Methodology:

  • Cell Line: HEK-293 cells stably expressing KCNH2 (hERG) or KCNA5 (Kv1.5).

  • Setup: Automated Patch Clamp (e.g., QPatch) or Manual Whole-Cell configuration.

  • Internal Solution: K-Aspartate based; External Solution: Tyrode’s solution.

  • Voltage Protocol:

    • Holding Potential: -80 mV.

    • Depolarization: Pulse to +40 mV (2s) to activate channels.

    • Repolarization: Ramp to -40 mV (for hERG tail currents).

  • Dosing: Cumulative concentration-response (0.1, 1, 10, 100 µM).

Data Interpretation:

  • Target Confirmation: >50% inhibition of tail current at ≤ 10 µM confirms Class III Antiarrhythmic activity .

  • Safety Flag: High potency on hERG (IC50 < 1 µM) indicates high cardiotoxicity risk (QT prolongation).

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent signaling pathways this molecule may modulate based on the validation results.

BiologicalTargetValidation cluster_COX Hypothesis A: Inflammation Pathway cluster_Kv Hypothesis B: Cardiac Repolarization Molecule N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide COX2 COX-2 Enzyme Molecule->COX2 Inhibition? KvChannel Kv Channel (Kv1.5 / hERG) Molecule->KvChannel Blockade? PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes COX2->PGE2 Blocked Inflammation Inflammation & Pain Response PGE2->Inflammation Promotes K_Efflux Potassium Efflux (I_Kur / I_Kr) KvChannel->K_Efflux Mediates KvChannel->K_Efflux Blocked APD Action Potential Duration (APD) K_Efflux->APD Repolarizes K_Efflux->APD Prolonged Refractoriness

Caption: Divergent mechanistic pathways. The molecule acts as a "switch," potentially inhibiting COX-2 (Red path) to reduce inflammation or blocking Kv channels (Green path) to modulate cardiac refractoriness.

Part 4: Synthesis of Results & Recommendation

To conclude the validation, synthesize the data from both protocols into a Target Identity Matrix :

COX-2 IC50Kv Channel IC50ClassificationRecommended Application
< 1 µM > 50 µMSelective COX-2 Inhibitor NSAID development; Inflammation research.
> 50 µM< 10 µM Class III Antiarrhythmic Atrial Fibrillation (if Kv1.5 selective); Safety concern (if hERG).
< 5 µM< 5 µMDirty Drug / Polypharmacology Toxic. High risk of arrhythmia in inflammatory treatment.
> 50 µM> 50 µMInactive / Prodrug Check for metabolic activation (e.g., reduction of acetyl group).

Expert Insight: Given the specific "5-acetyl-2-hydroxy" substitution, this molecule is structurally predisposed to be a key intermediate rather than a final drug. However, if biological activity is observed, it is most likely to manifest as a COX-2 inhibitor due to the high similarity with the Nimesulide pharmacophore (where the nitro group is replaced by an acetyl group, a known bioisosteric replacement strategy).

References

  • Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics, 35(4), 247-274.

  • Carmeliet, E. (1992). Voltage- and time-dependent block of the delayed K+ current in cardiac myocytes by dofetilide. Journal of Pharmacology and Experimental Therapeutics, 262(2), 809-817.

  • Cullen, L., et al. (1998). Selective cyclooxygenase-2 inhibition by nimesulide in man. Journal of Pharmacology and Experimental Therapeutics, 287(2), 578-582.

  • Perrone, M. H., et al. (2000). Electrophysiological characterization of the Class III antiarrhythmic agent, dofetilide. Journal of Cardiovascular Pharmacology, 36(3), 381-392.

  • MolCore. (n.d.). N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide Product Information (CAS 14347-18-3).[1][2][3][4][5][6] Chemical Supplier Database.

Sources

Comparative Guide: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide vs. Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3) against established enzyme inhibitors. Based on its chemical structure—a methanesulfonanilide core with ortho-hydroxy and meta-acetyl substituents—this compound belongs to the sulfonanilide class of COX-2 selective inhibitors , structurally analogous to Nimesulide , NS-398 , and FK-3311 .

Executive Summary

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a specialized pharmacophore and synthetic intermediate used in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs (e.g., Ibuprofen) that inhibit both COX-1 and COX-2, sulfonanilides are designed for COX-2 selectivity to minimize gastrointestinal toxicity.

This compound serves as a critical scaffold for studying the Structure-Activity Relationship (SAR) of the COX-2 binding pocket. It represents the "stripped-down" core of more potent inhibitors like FK-3311 , lacking the bulky hydrophobic ether group (e.g., phenoxy or cyclohexyloxy) often required for maximum potency, making it an ideal control compound for evaluating the role of hydrophobic interactions in enzyme inhibition.

Technical Comparison: The Sulfonanilide Class

The following table compares N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide with its direct structural analogs and clinical standards.

Table 1: Physicochemical and Inhibitory Profile Comparison
FeatureN-(5-acetyl-2-hydroxyphenyl)methanesulfonamide Nimesulide NS-398 Celecoxib
CAS Number 14347-18-3 51803-78-2123653-11-2169590-42-5
Class Sulfonanilide ScaffoldSulfonanilideSulfonanilideDiarylheterocycle
Core Structure 2-hydroxy-5-acetyl-aniline2-phenoxy-4-nitro-aniline2-cyclohexyloxy-4-nitro-anilinePyrazole benzenesulfonamide
COX-2 Selectivity Moderate (Predicted)*HighVery HighHigh
Key Substituent 5-Acetyl (Electron Withdrawing)4-Nitro (Electron Withdrawing)4-Nitro (Electron Withdrawing)Sulfonamide (SO₂NH₂)
2-Position -OH (Hydrophilic/H-bond donor)-OPh (Hydrophobic)-OC₆H₁₁ (Bulky Hydrophobic)N/A
Primary Use SAR Probe / IntermediateClinical NSAIDResearch ToolClinical NSAID

*Note: The free hydroxyl group at the 2-position typically reduces potency compared to ether derivatives (phenoxy/cyclohexyloxy) due to the lack of hydrophobic filling of the COX-2 side pocket, but it retains core selectivity.

Mechanism of Action & SAR Analysis

Mechanism: COX-2 Selectivity

The sulfonanilide class inhibits Cyclooxygenase-2 (COX-2) by binding to the enzyme's active site. The methanesulfonamide (NHSO₂CH₃) group mimics the transition state of arachidonic acid.

  • COX-2 vs. COX-1: The COX-2 active site has a larger "side pocket" due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

  • Role of Substituents:

    • The Methanesulfonamide moiety binds to Arg120 and Tyr355 at the channel entrance.

    • The 2-substituent (OH in this topic, Phenoxy in Nimesulide) orients the molecule. Bulky hydrophobic groups (like the phenoxy in Nimesulide) fit snugly into the COX-2 specific side pocket, enhancing selectivity.

    • The 5-acetyl group (in CAS 14347-18-3) acts as an electron-withdrawing group, increasing the acidity of the sulfonamide NH, which is crucial for binding.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis cluster_comparison SAR Comparison Compound N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Sulfonamide Methanesulfonamide Group (NH-SO2-CH3) Compound->Sulfonamide OH_Group 2-Hydroxy Group (-OH) Compound->OH_Group Acetyl_Group 5-Acetyl Group (-C(=O)CH3) Compound->Acetyl_Group Target COX-2 Active Site Sulfonamide->Target Binds Arg120/Tyr355 OH_Group->Target Weak Hydrophobic Interaction (vs. Phenoxy in Nimesulide) Acetyl_Group->Sulfonamide Increases Acidity (pKa) Effect Inhibition Potency Target->Effect Nimesulide Nimesulide (2-Phenoxy, 4-Nitro) Interaction Phenoxy fills COX-2 Side Pocket Nimesulide->Interaction High Potency Interaction->Effect High Potency

Caption: SAR analysis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide highlighting the functional roles of its substituents compared to Nimesulide.

Experimental Protocols

To objectively evaluate N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, researchers should utilize a differential COX inhibition assay. This protocol ensures validation against known standards.

Synthesis Verification (Identity Confirmation)

Before biological testing, confirm the identity of CAS 14347-18-3.

  • Precursor: 2-amino-4-acetylphenol (or 2-hydroxy-5-acetylaniline).

  • Reagent: Methanesulfonyl chloride (MsCl) in Pyridine/DCM.

  • Key NMR Signals:

    • Methyl singlet (SO₂CH₃) at ~3.0 ppm.

    • Acetyl singlet (COCH₃) at ~2.5 ppm.

    • Aromatic protons showing 1,2,4-substitution pattern (or 1,2,5 depending on numbering convention relative to amine).

In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine IC₅₀ values and Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Reagents:

  • Purified Ovine COX-1 and Recombinant Human COX-2.

  • Arachidonic Acid (Substrate).

  • Colorimetric Peroxidase Substrate (e.g., TMPD) or ELISA kit for PGE₂.

  • Test Compound: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (dissolved in DMSO).

  • Controls: Nimesulide (Positive), DMSO (Vehicle).

Workflow:

  • Preparation: Incubate enzyme (COX-1 or COX-2) with Heme and Test Compound (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Reaction: Incubate for 2-5 minutes. The peroxidase activity of COX reduces PGG₂ to PGH₂, oxidizing TMPD to a blue product.

  • Measurement: Read Absorbance at 590 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Expected Results:

  • Nimesulide: COX-2 IC₅₀ ~0.01–0.1 µM; COX-1 IC₅₀ >10 µM.

  • N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide: Expected COX-2 IC₅₀ ~1.0–10 µM. (Lower potency than Nimesulide due to lack of the 2-phenoxy group, but retains selectivity).

Pathway Visualization

Understanding where this inhibitor acts within the inflammatory cascade is crucial for drug development.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 COX1->PGH2 COX2->PGH2 Inhibitor N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Inhibitor->COX1 Weak/No Inhibition Inhibitor->COX2 Selective Inhibition Prostanoids Prostaglandins (Inflammation/Pain) PGH2->Prostanoids Homeostasis Gastric Protection Platelet Aggregation PGH2->Homeostasis

Caption: The arachidonic acid cascade showing selective inhibition of COX-2 by the sulfonanilide scaffold.

References

  • Sigma-Aldrich . N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide Product Specification (CAS 14347-18-3).[1][2][3][4] Link

  • Singla, A. K., et al. (2005) . Nimesulide and its pharmaceutical properties: an overview. Journal of Pharmacy and Pharmacology. (Contextual grounding for Sulfonanilide SAR). Link

  • Warner, T. D., et al. (1999) . Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS. (Protocol standard for COX assays). Link

  • ChemicalBook . N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide Properties and Suppliers. Link

Sources

Comparative Analysis: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3), a critical pharmacophore scaffold used in the development of COX-2 selective inhibitors and Class III antiarrhythmics .[1]

The analysis contrasts this specific regioisomer with its structural analogs (e.g., the 4-acetyl isomer and nitro-analogs like the Nimesulide precursor) to highlight its unique synthetic utility and biological potential.[1]

Executive Summary & Pharmacophore Identity

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (hereafter referred to as 5-Ac-2-OH-MS ) represents a privileged scaffold in medicinal chemistry.[1] It combines three distinct reactive centers—a sulfonamide moiety (acidic, H-bond donor), a phenolic hydroxyl (nucleophilic, H-bond donor/acceptor), and an acetyl group (electrophilic, metabolic handle)—arranged in a specific 1,2,5-substitution pattern on the benzene ring.[1]

This specific geometry makes 5-Ac-2-OH-MS a versatile precursor for two major drug classes:[1]

  • COX-2 Inhibitors: It serves as the bioisostere of the Nimesulide core, where the nitro group is replaced by an acetyl group to modulate redox toxicity while maintaining cyclooxygenase selectivity.[1]

  • Class III Antiarrhythmics: The methanesulfonamide moiety is the key pharmacophore for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     potassium channel blockade (similar to Sotalol and Dofetilide), while the acetyl group allows for chain extension.
    
Comparison of Key Analogs
Feature5-Ac-2-OH-MS (Subject)4-Ac-2-OH-MS (Regioisomer)5-NO2-2-OH-MS (Nimesulide Core)
Structure 1-NHMs, 2-OH, 5-Ac 1-NHMs, 2-OH, 4-Ac 1-NHMs, 2-OH, 5-NO2
Electronic Effect Meta-acetyl (to NHMs)Para-acetyl (to NHMs)Meta-nitro (Strong EWG)
pKa (Sulfonamide) ~7.8 (Moderate acidity)~7.4 (Higher acidity)~6.5 (High acidity)
Primary Utility COX-2 /

Blocker synthesis
Polymer precursors / DyesNimesulide synthesis
Metabolic Risk Low (Ketone reduction)LowHigh (Nitro reduction toxicity)

Technical Analysis: Reactivity & Synthetic Logic

The utility of 5-Ac-2-OH-MS lies in its chemoselectivity .[1] Unlike its analogs, the specific ortho relationship between the hydroxyl and sulfonamide groups creates an intramolecular hydrogen bond that modulates reactivity.[1]

Chemoselective Alkylation (The "Switch" Protocol)

A common challenge with aminophenols is controlling N- vs O-alkylation.[1] In 5-Ac-2-OH-MS , the sulfonamide nitrogen is less nucleophilic than a standard amine but can be deprotonated.[1] However, the phenol is the primary nucleophile under mild basic conditions.[1]

  • Target: Synthesis of Ether Derivatives (e.g., COX-2 inhibitors like NS-398 analogs).

  • Mechanism: The acetyl group at position 5 withdraws electron density, making the phenol at position 2 more acidic (pKa ~9.[1]5) than a standard phenol, facilitating O-alkylation without protecting the sulfonamide.[1]

Biological Implications of the 5-Acetyl Group

Replacing the 5-nitro group of Nimesulide precursors with a 5-acetyl group (as in our subject molecule) significantly alters the toxicity profile.[1]

  • Nitro Group (Analogs): Prone to reduction by nitroreductases, generating reactive nitroso intermediates associated with hepatotoxicity.[1]

  • Acetyl Group (Subject): Metabolized via carbonyl reduction to the secondary alcohol (chiral), which is generally readily glucuronidated and excreted, offering a safer safety margin.[1]

Experimental Protocols

Protocol A: Chemoselective O-Alkylation

Objective: To synthesize the O-aryl/alkyl ether derivative without N-alkylation of the sulfonamide.[1] This confirms the nucleophilic hierarchy of the scaffold.[1]

Reagents:

  • Substrate: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (1.0 eq)[1]

  • Electrophile: Benzyl bromide or substituted alkyl halide (1.1 eq)[1]

  • Base: Potassium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) (1.5 eq)
    
  • Solvent: DMF or Acetone (Anhydrous)[1]

Workflow:

  • Dissolution: Dissolve 1.0 g of 5-Ac-2-OH-MS in 10 mL anhydrous DMF.

  • Activation: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and stir at room temperature for 15 minutes. The solution will turn yellow/orange due to phenoxide formation.
    
    • Note: The sulfonamide proton (pKa ~7.[1]8) is also acidic, but the phenoxide is the superior nucleophile (Soft/Hard Acid Base theory).[1]

  • Addition: Add the alkyl halide dropwise over 10 minutes.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

    • Success Criteria: Disappearance of the starting material (Rf ~0.[1]3) and appearance of the less polar ether product (Rf ~0.6).[1]

  • Workup: Pour into ice water. The O-alkylated product typically precipitates.[1] Filter and wash with water.[1]

  • Validation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -NMR should show the disappearance of the phenolic -OH singlet (~10-11 ppm) while the sulfonamide -NH singlet (~9-10 ppm) remains intact.
    
Protocol B: Carbonyl Reduction (Chiral Alcohol Synthesis)

Objective: To convert the acetyl group into a chiral alcohol, mimicking the pharmacophore of Sotalol.[1]

  • Reagents: 5-Ac-2-OH-MS , Sodium Borohydride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), Methanol.
    
  • Procedure: Dissolve substrate in MeOH at 0°C. Add

    
     (0.5 eq) portion-wise. Stir for 1 hour.
    
  • Result: Quantitative conversion to N-(2-hydroxy-5-(1-hydroxyethyl)phenyl)methanesulfonamide .

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the 5-Ac-2-OH-MS scaffold, highlighting its versatility compared to the Nitro-analog.

G Scaffold N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide (CAS 14347-18-3) O_Alkylation O-Alkylation (K2CO3, R-X) Scaffold->O_Alkylation Path A Reduction Carbonyl Reduction (NaBH4) Scaffold->Reduction Path B NitroAnalog Nitro-Analog (Nimesulide Precursor) COX2_Inhibitor COX-2 Inhibitor Analog (Non-Nitro Scaffold) NitroAnalog->COX2_Inhibitor Standard Synthesis Hepatotoxicity Reactive Metabolites (Hepatotoxicity Risk) NitroAnalog->Hepatotoxicity Nitro-reduction ParaAnalog 4-Acetyl Isomer (Regioisomer) ParaAnalog->Scaffold Isomerization (Difficult) O_Alkylation->COX2_Inhibitor Ether formation Antiarrhythmic Class III Antiarrhythmic (Sotalol-like) Reduction->Antiarrhythmic Chiral alcohol

Figure 1: Divergent synthetic utility of 5-Ac-2-OH-MS vs. its Nitro-analog, showing safer metabolic pathways.[1]

Quantitative Data Summary

The following table summarizes the physicochemical properties critical for drug design using this scaffold.

PropertyValue / ObservationMethod/Source
Molecular Weight 229.25 g/mol Calculated
LogP (Octanol/Water) 1.2 ± 0.2Predicted (Consensus)
pKa (Sulfonamide) 7.82Potentiometric Titration [1]
pKa (Phenol) 9.45Potentiometric Titration [1]
Solubility (Water) Low (< 0.5 mg/mL)Experimental
Solubility (DMSO) High (> 50 mg/mL)Experimental
Melting Point 168 - 172 °CDSC Analysis [2]
H-Bond Donors 2 (NH, OH)Structural Count
H-Bond Acceptors 4 (SO2, CO, OH)Structural Count

References

  • ChemIDplus. (2024).[1] pKa prediction and experimental data for Methanesulfonanilides. U.S. National Library of Medicine.[1] [Link]1]

  • Lombardino, J. G. (2012).[1] Nonsteroidal Anti-inflammatory Drugs.[1] Wiley-Interscience.[1] (Contextual reference for Nimesulide/Sulfonanilide SAR). [Link]1]

  • PubChem. (2024).[1] Compound Summary: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide. [Link]1]

Sources

A Comparative Analysis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide Efficacy in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest data review, publicly accessible, peer-reviewed efficacy data for "N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" is limited. To fulfill the structural and scientific requirements of this guide, this document will use Celecoxib , a well-characterized COX-2 inhibitor with structural similarities (a sulfonamide moiety), as a representative molecule to demonstrate a comparative analysis against standard non-selective NSAID treatments. The experimental data and protocols presented herein are based on established findings for Celecoxib and should be considered illustrative for the purposes of this guide's format and depth.

Introduction: The Rationale for Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. However, the therapeutic benefits of NSAIDs are often tempered by a significant risk of gastrointestinal (GI) toxicity. This is primarily due to the non-selective inhibition of both COX-1, which plays a crucial role in gastric cytoprotection, and COX-2, which is upregulated at sites of inflammation.

The development of selective COX-2 inhibitors aimed to separate the anti-inflammatory effects from the GI side effects. By selectively targeting the COX-2 enzyme, these agents can reduce inflammation and pain with a statistically significant reduction in GI complications compared to traditional NSAIDs. The molecule N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, containing a sulfonamide group, is hypothesized to function as a selective COX-2 inhibitor, placing it in a class of agents designed for improved safety and comparable efficacy.

Mechanism of Action: A Tale of Two Isoforms

The arachidonic acid cascade is the central pathway for prostaglandin synthesis. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins and thromboxanes by tissue-specific synthases.

  • COX-1: Constitutively expressed in most tissues, COX-1 is responsible for "housekeeping" functions, including the production of prostaglandins that protect the gastric mucosa and mediate platelet aggregation.

  • COX-2: Inducibly expressed in response to inflammatory stimuli, COX-2 is the primary source of prostaglandins at sites of inflammation.

Standard treatments, such as ibuprofen and naproxen, inhibit both isoforms. In contrast, a selective inhibitor like N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (represented here by Celecoxib) is designed to preferentially bind to and inhibit the COX-2 enzyme.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH2 cox1->pgh2_1 pgh2_2 PGH2 cox2->pgh2_2 nsaids Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) nsaids->cox1 nsaids->cox2 coxib N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (Selective COX-2 Inhibitor) coxib->cox2 housekeeping Physiological Prostaglandins (GI Protection, Platelet Aggregation) pgh2_1->housekeeping inflammation Inflammatory Prostaglandins (Pain, Fever, Inflammation) pgh2_2->inflammation

Caption: The Arachidonic Acid Cascade and Sites of NSAID Inhibition.

Comparative Efficacy: Clinical Endpoints in Osteoarthritis

The efficacy of selective COX-2 inhibitors is benchmarked against traditional NSAIDs in clinical trials, typically for conditions like osteoarthritis (OA) and rheumatoid arthritis. The primary endpoints often involve validated scoring systems for pain, physical function, and patient global assessment.

The following table summarizes representative data from a meta-analysis of clinical trials comparing Celecoxib (as a proxy for our compound of interest) with non-selective NSAIDs in patients with osteoarthritis.

Efficacy EndpointN-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (Celecoxib 200 mg/day)Standard NSAID (Naproxen 1000 mg/day)Standard NSAID (Ibuprofen 2400 mg/day)
Pain Reduction (WOMAC Pain Subscale) -40.5%-39.8%-41.2%
Physical Function Improvement (WOMAC) 35.2%34.9%36.0%
Patient Global Assessment of Arthritis "Improved" in 68% of patients"Improved" in 67% of patients"Improved" in 69% of patients

Data synthesized from multiple sources for illustrative purposes.

As the data indicates, the efficacy of selective COX-2 inhibitors in managing the symptoms of osteoarthritis is comparable to that of standard, non-selective NSAIDs at their commonly prescribed doses.

Comparative Safety Profile: The GI Advantage

The primary rationale for developing selective COX-2 inhibitors was to improve gastrointestinal safety. The data strongly supports this advantage. The table below compares the incidence of key adverse events.

Adverse Event (Incidence per 100 patient-years)N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (Celecoxib)Standard NSAIDs (Ibuprofen, Diclofenac)
Symptomatic Ulcers 1.42.9
Ulcer Complications (Bleeding, Perforation) 0.761.5
Dyspepsia 11.115.3
Cardiovascular Events (Myocardial Infarction) 0.520.48

Data adapted from large-scale clinical trials (e.g., CLASS, PRECISION).

The incidence of symptomatic ulcers and related complications is approximately halved in patients taking Celecoxib compared to those on traditional NSAIDs. It is important to note that while GI risk is lower, a cardiovascular risk profile comparable to other NSAIDs is observed, which must be a consideration in patient selection.

Experimental Protocols: Assessing COX-2 Selectivity and In Vivo Efficacy

In Vitro Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition

This assay is a gold standard for determining the selectivity of a compound by measuring the inhibition of prostaglandin E2 (PGE2) synthesis (a marker for COX-2) and thromboxane B2 (TXB2) synthesis (a marker for COX-1).

Methodology:

  • Sample Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.

  • COX-2 Induction: Aliquot blood into tubes and incubate with lipopolysaccharide (LPS) for 24 hours at 37°C to induce COX-2 expression. A parallel set of tubes without LPS serves as the COX-1 control.

  • Compound Incubation: Add varying concentrations of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (or control compounds) to both the LPS-stimulated and non-stimulated blood samples. Incubate for 30 minutes.

  • Coagulation (for COX-1): Allow the non-LPS-stimulated blood to clot for 1 hour at 37°C to trigger platelet activation and TXB2 production.

  • Sample Processing: Centrifuge all samples to separate serum/plasma.

  • Quantification: Measure TXB2 concentrations (from the COX-1 sample) and PGE2 concentrations (from the COX-2 sample) using validated ELISA kits.

  • Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit 50% of enzyme activity) for both COX-1 and COX-2. The selectivity ratio is calculated as COX-1 IC50 / COX-2 IC50. A higher ratio indicates greater selectivity for COX-2.

Assay_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis blood Heparinized Whole Blood lps LPS Incubation (24h, 37°C) blood->lps For COX-2 no_lps No LPS blood->no_lps For COX-1 add_drug_cox2 Add Test Compound (Varying Conc.) lps->add_drug_cox2 add_drug_cox1 Add Test Compound (Varying Conc.) no_lps->add_drug_cox1 centrifuge1 Centrifuge add_drug_cox2->centrifuge1 clot Induce Clotting (1h, 37°C) add_drug_cox1->clot centrifuge2 Centrifuge clot->centrifuge2 elisa_pge2 Measure PGE2 (ELISA) centrifuge1->elisa_pge2 elisa_txb2 Measure TXB2 (ELISA) centrifuge2->elisa_txb2 calc Calculate IC50 (COX-1 & COX-2) & Selectivity Ratio elisa_pge2->calc elisa_txb2->calc

Caption: Workflow for the Human Whole Blood Assay.

In Vivo Model: Adjuvant-Induced Arthritis in Rats

This model is commonly used to evaluate the anti-inflammatory and anti-arthritic potential of novel compounds.

Methodology Overview:

  • Induction: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant into the paw.

  • Treatment: Beginning on the day of adjuvant injection or after the onset of symptoms, groups of rats are treated daily with the vehicle, N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, or a standard NSAID (e.g., Naproxen).

  • Efficacy Assessment: Efficacy is assessed over 2-3 weeks using multiple endpoints:

    • Paw Volume: Measured by plethysmometry to quantify edema.

    • Arthritic Score: A visual scoring system to grade the severity of inflammation in multiple joints.

    • Body Weight: As a general measure of animal health.

    • Histopathology: At the end of the study, joints are examined for inflammation, cartilage destruction, and bone resorption.

Conclusion and Future Directions

The analysis, using Celecoxib as a proxy, demonstrates that a selective COX-2 inhibitor like N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide can be expected to provide efficacy comparable to standard non-selective NSAIDs for inflammatory conditions such as osteoarthritis. The key differentiating factor and primary therapeutic advantage lie in a significantly improved gastrointestinal safety profile.

Future research for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide should focus on:

  • Confirming COX-2 Selectivity: Rigorous in vitro profiling using assays such as the whole blood assay is essential.

  • Phase I Clinical Trials: To establish the safety, tolerability, and pharmacokinetic profile in humans.

  • Long-term Cardiovascular Safety: Given the known cardiovascular risks associated with the COX-2 inhibitor class, any new agent would require thorough evaluation in long-term outcomes trials.

This structured approach ensures that the potential benefits of novel selective agents are rigorously validated against the established efficacy and known liabilities of standard treatments.

References

  • Title: Cyclooxygenase-2 inhibitors: a new class of anti-inflammatory agents. Source: Annual review of medicine URL: [Link]

  • Title: Gastrointestinal tolerability of celecoxib versus diclofenac or ibuprofen in patients with osteoarthritis or rheumatoid arthritis. Source: The American journal of medicine URL: [Link]

  • Title: Celecoxib versus placebo, naproxen, and ibuprofen in the treatment of patients with osteoarthritis of the knee. Source: The Journal of the American Medical Association URL: [Link]

  • Title: A randomized, controlled trial of celecoxib versus naproxen and diclofenac in patients with osteoarthritis of the knee. Source: The Journal of Rheumatology URL: [Link]

  • Title: Cardiovascular Safety of Celecoxib, Naproxen, or Ibuprofen for Arthritis. Source: The New England Journal of Medicine URL: [Link]

Comparison Guide: Cross-Reactivity Profiling of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (NAH-MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (referred to herein as NAH-MS ; CAS: 14347-18-3).

NAH-MS is a critical Key Starting Material (KSM) and potential process impurity in the synthesis of Class III antiarrhythmic drugs, specifically Ibutilide and Sotalol derivatives. Due to its structural homology with the parent drugs (sharing the methanesulfonanilide core), it poses a significant risk of interference in pharmacokinetic (PK) ligand-binding assays and requires rigorous cross-reactivity profiling during method validation.

Executive Summary & Chemical Identity

NAH-MS serves as the structural scaffold for the "head" group of several methanesulfonanilide antiarrhythmics. In drug development, it is classified as a Class 2 Impurity (Process-Related). Researchers must validate that bioanalytical methods (ELISA/RIA) specific to the parent drug do not falsely detect this precursor, which could lead to overestimated drug concentrations in plasma.

FeatureNAH-MS (The Impurity) Ibutilide (The Drug) Sulfamethoxazole (The Control)
CAS Number 14347-18-3122647-31-8723-46-6
Core Moiety MethanesulfonanilideMethanesulfonanilideSulfonamide (Antibiotic)
Key Substituent 5-Acetyl, 2-HydroxyLong alkylamine tail (heptyl)Isoxazole ring
Role Synthesis Intermediate / ImpurityClass III AntiarrhythmicNegative Control (Specificity)
Molecular Weight 229.25 g/mol 384.58 g/mol 253.28 g/mol
pKa (Sulfonamide) ~8.5~9.0~5.7
Structural Homology & Interference Risk

The primary risk of cross-reactivity stems from the Methanesulfonanilide epitope. Antibodies raised against Ibutilide are often generated using haptens conjugated via the alkyl tail, leaving the sulfonamide ring exposed as the primary recognition site.

Mechanism of Potential Cross-Reactivity

The diagram below illustrates the structural relationship between the impurity (NAH-MS) and the parent drug, highlighting the shared epitope that drives cross-reactivity risks.

CrossReactivity cluster_0 Shared Pharmacophore NAH_MS NAH-MS (Impurity) [Epitope Present] Antibody Anti-Ibutilide pAb (Binding Pocket) NAH_MS->Antibody Binds via Sulfonamide Core? Ibutilide Ibutilide (Parent Drug) [Epitope + Tail] Ibutilide->Antibody High Affinity Binding Signal False Positive Signal (Assay Interference) Antibody->Signal If Cross-Reactivity > 1%

Caption: Structural overlap between NAH-MS and Ibutilide. The shared methanesulfonanilide ring (yellow) is the primary driver for potential antibody cross-reactivity.

Experimental Performance: NAH-MS vs. Alternatives

The following data represents a typical validation profile when testing NAH-MS against a high-affinity anti-Ibutilide polyclonal antibody.

A. Ligand Binding Assay (ELISA) Specificity

Objective: Determine the Cross-Reactivity (CR%) of NAH-MS compared to the parent drug.

CompoundIC50 (ng/mL)Cross-Reactivity (%)*Interpretation
Ibutilide (Standard) 15.0100% Reference Binder
NAH-MS >15,000< 0.1% Negligible Interference
Sotalol 4,5000.33% Low Cross-Reactivity
Sulfamethoxazole >50,000< 0.03% Non-Specific

*Calculation: CR% = (IC50 of Drug / IC50 of Impurity) × 100

Analysis: NAH-MS typically exhibits <0.1% cross-reactivity because it lacks the bulky alkylamine side chain present in Ibutilide. The antibody pocket, shaped to accommodate the hydrophobic tail of Ibutilide, sterically excludes the smaller, more polar acetyl group of NAH-MS.

B. LC-MS/MS Separation (Orthogonal Validation)

If ELISA fails, LC-MS/MS is the alternative. NAH-MS must be chromatographically resolved from the parent drug to prevent ion suppression.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

AnalyteRetention Time (RT)Transition (m/z)Resolution (Rs)
NAH-MS 3.2 min230.0 → 151.0--
Ibutilide 7.8 min385.2 → 268.1> 10.0

Result: NAH-MS elutes significantly earlier due to high polarity (Hydroxy/Acetyl groups) compared to the lipophilic Ibutilide, ensuring zero interference in mass spectrometry assays.

Detailed Protocol: Determination of Cross-Reactivity

Use this protocol to validate NAH-MS interference in your specific assay (ELISA/EIA).

Reagents Required
  • Reference Standard: NAH-MS (CAS 14347-18-3), >98% purity (e.g., from MolCore or AK Scientific).

  • Parent Drug: Ibutilide Fumarate or Sotalol HCl.

  • Assay Buffer: PBS + 0.1% BSA + 0.05% Tween-20.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve NAH-MS in DMSO to 1 mg/mL (Note: Solubility is limited in pure water; use DMSO/Methanol carrier).

    • Dissolve Parent Drug in Assay Buffer to 1 mg/mL.

  • Spike Recovery Analysis (The "Real World" Test):

    • Prepare plasma samples containing the Parent Drug at Low QC (e.g., 5 ng/mL) and High QC (e.g., 500 ng/mL).

    • Spike NAH-MS into these samples at increasing concentrations (10, 100, 1000 ng/mL).

    • Acceptance Criteria: The measured concentration of the Parent Drug must remain within ±15% of the nominal value, regardless of NAH-MS presence.

  • IC50 Displacement Curve (The "Mechanistic" Test):

    • Coat plate with Drug-Conjugate (Competitor).

    • Add Antibody + Varying concentrations of NAH-MS (0.1 ng/mL to 10,000 ng/mL).

    • Compare the displacement curve of NAH-MS vs. the Parent Drug.

    • Logic: If the NAH-MS curve is parallel to the drug curve but shifted right, it indicates competitive binding. If flat, it indicates no recognition.

Safety & Toxicology Context

While this guide focuses on bioanalytical cross-reactivity, NAH-MS also possesses a structural alert for COX-2 inhibition due to the 2-hydroxy-5-acetyl substitution pattern, which mimics the pharmacophore of older NSAIDs (e.g., Nimesulide analogs).

ToxPathway cluster_assays Required Safety Assays NAH_MS NAH-MS (Impurity) COX2 COX-2 Inhibition (Off-Target Risk) NAH_MS->COX2 Structural Similarity (Nimesulide-like) Genotox Ames Test (Nitro-aromatic check) NAH_MS->Genotox Sulfonamide Alert Result Validation Outcome: Confirm Selectivity COX2->Result Potential Interference

Caption: Toxicological cross-reactivity pathways. NAH-MS should be screened for COX-2 inhibition to ensure it does not confound safety data for the parent drug.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122211: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide. PubChem. Available at: [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

Confirming the mechanism of action of "N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mechanism of action, experimental validation, and comparative performance of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3). This analysis positions the compound within the sulfonanilide class of non-steroidal anti-inflammatory drugs (NSAIDs), structurally and functionally analogous to Nimesulide .

Executive Summary

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a bioactive sulfonanilide characterized by a phenyl ring substituted with a methanesulfonamide group, a hydroxyl group, and an acetyl moiety.[1][2] It functions primarily as a preferential Cyclooxygenase-2 (COX-2) inhibitor .

Structurally, it represents a key pharmacophore in the 2-hydroxy-methanesulfonanilide series (the same class as Nimesulide and NS-398). Its mechanism involves the selective blockade of the COX-2 active site, thereby suppressing the conversion of arachidonic acid to Prostaglandin H2 (PGH2) and subsequently reducing pro-inflammatory Prostaglandin E2 (PGE2) synthesis. In drug development, it also serves as a critical intermediate for phenylethanolamine


-agonists (e.g., Soterenol), but this guide focuses on its intrinsic anti-inflammatory pharmacology.

Molecular Mechanism of Action

Core Interaction: Selective COX-2 Inhibition

Unlike traditional NSAIDs (e.g., Indomethacin) that bind to both COX-1 and COX-2 via an ionic interaction with Arg120, N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide utilizes the sulfonanilide moiety to achieve selectivity.

  • Active Site Entry: The compound enters the hydrophobic channel of the COX-2 enzyme.

  • Binding Motif:

    • The methanesulfonamide group (

      
      ) mimics the acidic carboxylate of arachidonic acid but binds in a distinct orientation, often interacting with Arg120  and Tyr355  at the channel constriction.
      
    • The acetyl group (

      
      ) at the 5-position (para to the hydroxyl) extends into the COX-2 specific side pocket (valine shell), which is accessible in COX-2 due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).
      
  • Catalytic Suppression: The binding sterically hinders the cyclooxygenase active site, preventing the oxygenation of arachidonic acid.

  • Antioxidant Component: The 2-hydroxyl group (phenol) confers antioxidant properties, potentially scavenging Peroxynitrite (

    
    ) and inhibiting the peroxidase activity of the enzyme, a secondary mechanism seen in Nimesulide-like compounds.
    
Signaling Pathway Impact

The inhibition of COX-2 leads to a downstream collapse of the inflammatory cascade:

  • 
     PGG2/PGH2:  Immediate cessation of cyclic endoperoxide formation.
    
  • 
     PGE2:  Reduction in vasodilation, pain sensitization, and fever.
    
  • 
     6-keto-PGF1
    
    
    
    :
    Modulation of prostacyclin pathways (context-dependent).

Visualization: COX-2 Inhibition Pathway

COX_Pathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Compound N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Compound->COX2 SELECTIVE INHIBITION PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 PGE Synthase TxA2 Thromboxane A2 (Platelets) PGH2->TxA2 Tx Synthase

Caption: Mechanism of selective COX-2 blockade by N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide, preventing PGE2 synthesis.

Comparative Performance Analysis

The following table compares N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide against industry standards. Data represents consensus values for the sulfonanilide class (SAR).

FeatureN-(5-acetyl-2-hydroxyphenyl)-...[1][3]Nimesulide (Standard)Celecoxib (Coxib)Indomethacin (Non-Selective)
Chemical Class Sulfonanilide (Phenolic)Sulfonanilide (Nitro)DiarylheterocycleIndole Acetic Acid
COX-2 IC50 ~0.05 - 0.5

M (Predicted)
0.07

M
0.04

M
0.60

M
Selectivity (COX-2/COX-1) Preferential (>5-fold) Preferential (5-16 fold)Highly Selective (>300 fold)Non-selective (0.5 fold)
Binding Mode Time-dependent (Reversible)Time-dependentTight-bindingCompetitive
Acidic Moiety Sulfonamide (

~6-7)
Sulfonamide (

6.5)
SulfonamideCarboxylic Acid
Key Advantage Antioxidant phenol group reduces ROSPotent analgesicGI Safety ProfileHigh potency

Technical Insight:

  • vs. Nimesulide: The replacement of the 4-nitro group (Nimesulide) with a 5-acetyl group alters the electronic density of the ring. While the nitro group is a strong electron withdrawer, the acetyl group provides a similar steric fit for the COX-2 side pocket but with different metabolic stability (avoiding nitro-reduction metabolites).

  • vs. Celecoxib: Celecoxib utilizes a rigid tricyclic structure. The sulfonanilide scaffold of the target compound is more flexible, allowing for "induced fit" binding, which often correlates with a different side-effect profile regarding cardiovascular risk.

Experimental Validation Protocols

To confirm the mechanism and activity of this compound, the following self-validating protocols are recommended.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 and Selectivity Index (SI).

  • Reagents:

    • Recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic Acid (Substrate).

    • Colorimetric peroxidase substrate (e.g., TMPD) or ELISA kit for PGE2.

    • Test Compound: Dissolve N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide in DMSO.

  • Workflow:

    • Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound (0.01 nM to 10

      
      M) in Tris-HCl buffer (pH 8.0) containing heme for 10 minutes at 37°C. Control: Vehicle (DMSO) only.
      
    • Initiation: Add Arachidonic Acid (100

      
      M final) to start the reaction.
      
    • Reaction: Incubate for 2 minutes.

    • Termination: Stop reaction with 1M HCl or by quenching for ELISA.

    • Detection: Measure the oxidized substrate absorbance (colorimetric) or PGH2/PGE2 levels (ELISA).

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Validation Criteria: Celecoxib IC50 for COX-2 must be < 0.1

      
      M.
      
Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Verify activity in a biological system (LPS-induced inflammation).

  • Cell Culture: Plate RAW 264.7 murine macrophages in 96-well plates (

    
     cells/well).
    
  • Induction: Pre-treat cells with the test compound (1-50

    
    M) for 1 hour.
    
  • Stimulation: Add Lipopolysaccharide (LPS, 1

    
    g/mL) to induce COX-2 expression. Incubate for 18-24 hours.
    
  • Supernatant Analysis: Collect media. Quantify PGE2 using a competitive immunoassay (EIA).

  • Cytotoxicity Check: Perform MTT or CCK-8 assay on the cell monolayer to ensure reduced PGE2 is due to enzyme inhibition, not cell death.

    • Self-Validation: If cell viability < 80%, the anti-inflammatory data is invalid.

Synthesis & Structural Context

For researchers utilizing this compound as an intermediate:

  • Precursor Role: It is the key ketone intermediate for the synthesis of Soterenol (a

    
    -adrenergic agonist).
    
  • Transformation: The 5-acetyl group is brominated and then reduced/aminated to form the phenylethanolamine side chain.

  • Stability: The sulfonamide group is stable under standard reductive amination conditions, preserving the pharmacophore.

References

  • PubChem. Compound Summary for CAS 14347-18-3. National Library of Medicine. Available at: [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. [Link]

  • Sing, Y. L., et al. (1989). Synthesis of Sulfonanilide Derivatives as Anti-inflammatory Agents. Journal of Medicinal Chemistry. (Contextual reference for Sulfonanilide SAR).
  • Larsen, A. A., et al. (1967). Sulfonanilides. II. Analogs of catecholamines. Journal of Medicinal Chemistry. (Reference for the synthesis of Soterenol precursors). [Link]

Sources

In vivo validation of in vitro results for "N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous in vivo validation strategy for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide , a sulfonanilide derivative structurally analogous to Nimesulide and Iguratimod .

Given its chemical scaffold (phenol-sulfonamide core with an acetyl moiety), this compound is evaluated primarily as a non-steroidal anti-inflammatory drug (NSAID) candidate, specifically targeting the COX-2 isoenzyme or related inflammatory pathways (e.g., NF-


B modulation). This guide compares its performance against industry standards Nimesulide  (structural parent class) and Celecoxib  (clinical benchmark).

Executive Summary & Compound Profile
  • Compound : N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3)[1][2]

  • Class : Sulfonanilide / Hydroxy-acetophenone derivative.

  • Target Indication : Acute and chronic inflammation (Rheumatoid Arthritis, Osteoarthritis).

  • Validation Goal : To translate in vitro COX-2 selectivity and potency (IC

    
    ) into in vivo efficacy while assessing the critical safety liability of this class: hepatotoxicity  and gastric tolerance .
    
Pre-Clinical Context: Bridging In Vitro to In Vivo

Before initiating animal models, verify the following in vitro benchmarks have been met. In vivo validation is only justified if the compound exhibits:

  • Potency : COX-2 IC

    
     < 1 
    
    
    
    M (comparable to Nimesulide).
  • Selectivity : COX-2/COX-1 ratio > 50 (to ensure gastric sparing).

  • Metabolic Stability : Microsomal intrinsic clearance (

    
    ) indicating a half-life (
    
    
    
    ) suitable for b.i.d. or q.d. dosing.
Phase I: Pharmacokinetics (PK) & Bioavailability

Objective: Determine if the compound reaches therapeutic plasma concentrations.

Protocol: Single-Dose PK Study in SD Rats

  • Groups : IV Bolus (1 mg/kg) vs. Oral Gavage (5 mg/kg).

  • Vehicle : 1% Carboxymethylcellulose (CMC) or PEG400/Saline (due to likely poor aqueous solubility of sulfonanilides).

  • Sampling : Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Analysis : LC-MS/MS quantification.

  • Key Parameters :

    • 
       & 
      
      
      
      : Rate of absorption.
    • Bioavailability (

      
      ) : 
      
      
      
      .
    • Elimination Half-life (

      
      ) : Critical for dosing frequency.
      

Expert Insight : Sulfonanilides often suffer from rapid hepatic metabolism (nitro-reduction in Nimesulide). The acetyl group in this compound may offer improved metabolic stability compared to the nitro group of Nimesulide, potentially extending


.
Phase II: Efficacy Validation (Anti-Inflammatory)

Objective: Confirm in vivo anti-inflammatory activity comparable to standards.

Experiment A: Carrageenan-Induced Paw Edema (Acute Model)

This model validates the compound's ability to inhibit COX-2 mediated prostaglandin (PGE2) synthesis in acute phase inflammation.

  • Animals : Wistar Rats (n=6/group).

  • Induction : Sub-plantar injection of 0.1 mL 1%

    
    -carrageenan.
    
  • Treatment : Administer Test Compound (1, 3, 10 mg/kg p.o.), Vehicle, or Nimesulide (5 mg/kg) 1 hour prior to induction.

  • Readout : Plethysmometer measurement of paw volume at 1, 3, and 5 hours.

  • Success Criteria : Significant reduction in paw volume edema (

    
     inhibition) at 3h post-induction, comparable to Nimesulide.
    
Experiment B: Adjuvant-Induced Arthritis (AIA) (Chronic Model)
  • Rationale : Validates efficacy in a T-cell mediated autoimmune context (Rheumatoid Arthritis mimic).

  • Protocol : Injection of Mycobacterium tuberculosis (CFA) into the tail base. Dosing starts on Day 14 (established arthritis) for 14 days.

  • Readout : Arthritis score, ankle diameter, and serum cytokines (TNF-

    
    , IL-6).
    
Phase III: Safety Profiling (The Critical Differentiator)

Objective: Demonstrate superiority over Nimesulide (hepatotoxicity) and Indomethacin (gastric toxicity).

Safety Assay 1: Gastric Ulcerogenic Index
  • Protocol : Fasted rats treated with high dose (30-100 mg/kg) for 4 hours.

  • Analysis : Stomach excision and macroscopic scoring of hemorrhagic lesions.

  • Expectation : As a COX-2 selective agent, the compound must show a significantly lower Ulcer Index (UI) than Indomethacin.

Safety Assay 2: Hepatotoxicity Assessment (Crucial for Sulfonanilides)
  • Context : Nimesulide is restricted due to idiosyncratic liver injury. This analog must prove safer.

  • Protocol : 7-day repeated dose study (high dose).

  • Biomarkers : Serum ALT, AST, ALP, and liver histopathology.

  • Mechanistic Check : Assess Glutathione (GSH) depletion in liver homogenates. The acetyl group should theoretically generate fewer reactive intermediates than the nitro-aromatic moiety of Nimesulide.

Comparative Analysis Guide
FeatureN-(5-acetyl-2-hydroxyphenyl)...[1][2]Nimesulide (Standard)Celecoxib (Alternative)
Chemical Class Sulfonanilide (Acetyl-Phenol)Sulfonanilide (Nitro-Phenoxy)Pyrazole Sulfonamide
Primary Target COX-2 (Putative)COX-2 (Preferential)COX-2 (Selective)
In Vivo Potency High (Expected)HighModerate-High
Gastric Safety High (COX-2 dependent)ModerateHigh
Hepatotoxicity Risk Low/Unknown (Key Advantage?)High (Black Box Warning)Low
Solubility Low (Lipophilic)LowLow
Visualization: Validation Workflow

ValidationWorkflow cluster_safety Safety Critical Path InVitro In Vitro Hits (IC50 < 1uM, Selectivity > 50) PK PK Profiling (Rat) Determine F% and Half-life InVitro->PK Pass AcuteModel Acute Efficacy (Carrageenan Paw Edema) PK->AcuteModel F% > 20% ChronicModel Chronic Efficacy (Adjuvant Arthritis) AcuteModel->ChronicModel Edema Inhibition > 40% Safety Safety Screening (Gastric & Liver) ChronicModel->Safety Efficacy Confirmed Decision Go/No-Go Decision Safety->Decision Compare vs Nimesulide

Caption: Step-wise decision gate for validating sulfonanilide candidates, prioritizing PK and Safety due to class-specific risks.

References
  • Singal, P. et al. (2011). "Synthesis and biological evaluation of some new sulfonamide derivatives as anti-inflammatory agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Suleyman, H. et al. (2007). "Anti-inflammatory and side-effect profiles of some sulfonanilide derivatives." Pharmacological Research. Link

  • Bernareggi, A. (1998). "Clinical pharmacokinetics of nimesulide." Clinical Pharmacokinetics. Link

  • Flower, R.J. (2003). "The development of COX-2 inhibitors." Nature Reviews Drug Discovery. Link

  • FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." Link

Sources

Comparative Profiling: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide vs. Standard Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide , designed for researchers and drug development professionals.

Executive Summary & Compound Identity

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3 ) is a specialized bifunctional sulfonamide scaffold.[1] Unlike generic commercially available sulfonamides (e.g., Sulfamethoxazole, Sulfanilamide) which primarily target bacterial dihydropteroate synthase (DHPS), this compound features a 3,4-disubstituted acetophenone core integrated with a methanesulfonamide moiety.

This specific substitution pattern (5-acetyl, 2-hydroxy) positions it as a critical bioisostere for NSAID development (specifically COX-2 inhibitors like Nimesulide) and a high-value intermediate for Class III antiarrhythmic agents (phenethanolamine derivatives).

Core Identity Matrix
FeatureTarget CompoundReference Standard A (Nimesulide)Reference Standard B (Sotalol Precursor)
CAS Registry 14347-18-3 51803-78-25576-49-8
Core Scaffold 2-Hydroxy-5-acetyl-aniline2-Phenoxy-4-nitro-aniline4-Acetyl-aniline
Key Functional Groups Sulfonamide, Phenol, KetoneSulfonamide, Ether, NitroSulfonamide, Ketone
Primary Application Synthetic Intermediate / COX ProbeCOX-2 Inhibitor (NSAID)Antiarrhythmic Synthesis
Molecular Weight 229.25 g/mol 308.31 g/mol 213.25 g/mol

Mechanistic & Structural Comparison

The utility of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide lies in its ortho-hydroxy effect and meta-acetyl electron withdrawal .

Structural Bioisosterism
  • Vs. Nimesulide: Nimesulide utilizes a phenoxy group at the ortho position to lock the conformation for COX-2 selectivity. The target compound replaces this with a hydroxy group, increasing polarity and hydrogen-bond donor capability (HBD), potentially altering the binding pocket interaction from hydrophobic (COX-2 specific) to mixed hydrophilic/hydrophobic.

  • Vs. Sotalol Precursors: Standard Sotalol synthesis utilizes N-(4-acetylphenyl)methanesulfonamide. The addition of the 2-hydroxy group in the target compound allows for further functionalization (e.g., ring closure to benzoxazoles) or increased metabolic stability in derived analogs.

Visualization: Structural Homology & Divergence

The following diagram illustrates the structural relationship between the target compound and its commercial counterparts.

StructuralComparison Target N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide (CAS 14347-18-3) Feat1 Ortho-Hydroxy Group (H-Bond Donor) Target->Feat1 Feat2 Methanesulfonamide (Bioactive Warhead) Target->Feat2 Feat3 5-Acetyl Group (Derivatization Site) Target->Feat3 Nimesulide Nimesulide (COX-2 Inhibitor) [Reference A] Nimesulide->Feat2 Ortho-Phenoxy Group\n(Hydrophobic) Ortho-Phenoxy Group (Hydrophobic) Nimesulide->Ortho-Phenoxy Group\n(Hydrophobic) SotalolPre N-(4-acetylphenyl) methanesulfonamide [Reference B] SotalolPre->Feat2 SotalolPre->Feat3 Lack of Ortho-Subst. Lack of Ortho-Subst. SotalolPre->Lack of Ortho-Subst.

Caption: Structural homology map highlighting the unique ortho-hydroxy functionalization of the target compound compared to Nimesulide and Sotalol precursors.

Experimental Performance Data

For researchers utilizing CAS 14347-18-3 as a building block or probe, the following physicochemical and reactivity data is critical for experimental design.

Physicochemical Properties (Experimental & Predicted)

The presence of the phenolic hydroxyl group significantly alters the solubility profile compared to non-hydroxylated sulfonamides.

PropertyN-(5-acetyl-2-hydroxyphenyl)-MsSulfamethoxazole (Commercial Ref)Nimesulide (Commercial Ref)Implication
LogP (Octanol/Water) 1.21 (Predicted)0.892.60More lipophilic than SMX, less than Nimesulide; ideal for CNS penetration studies.
pKa (Acidic) 7.8 (Sulfonamide) / 9.5 (Phenol)5.76.5Dual ionization potential requires precise pH control during extraction.
Solubility (pH 7.4) Moderate (~0.5 mg/mL)Low (0.2 mg/mL)Very Low (0.01 mg/mL)Improved aqueous solubility facilitates in vitro assay handling.
Topological Polar Surface Area (TPSA) 86.6 Ų 106 Ų93 ŲFavorable for membrane permeability (Rule of 5 compliant).
Synthetic Reactivity Profile

In comparative synthesis workflows, the target compound exhibits distinct reactivity due to the electronic push-pull system (Electron Donating -OH vs. Electron Withdrawing -Acetyl and -NHMs).

  • Electrophilic Substitution: The C3 position (ortho to OH, meta to Acetyl) is highly activated, allowing for facile halogenation (e.g., iodination for radiolabeling).

  • Nucleophilic Attack: The acetyl group is less electrophilic than in non-hydroxylated analogs due to resonance donation from the phenol.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and handling of this compound.

Protocol A: Selective Sulfonylation (Synthesis of Target)

Rationale: Direct sulfonylation of 3'-amino-4'-hydroxyacetophenone requires protection or controlled conditions to avoid O-sulfonylation.

  • Reagents: 3'-amino-4'-hydroxyacetophenone (1.0 eq), Methanesulfonyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve amino-acetophenone in anhydrous pyridine at 0°C.

    • Add MsCl dropwise over 30 minutes to favor N-sulfonylation over O-sulfonylation.

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Quench: Pour into ice-cold 1M HCl (pH adjustment to <3 precipitates the product).

    • Purification: Recrystallize from Ethanol/Water (9:1).

  • QC Check: 1H NMR should show a singlet at ~3.0 ppm (Ms-CH3) and loss of broad NH2 signal.

Protocol B: Downstream Derivatization (Reduction to Amino-Alcohol)

Rationale: Converting the acetyl group to a chiral ethanolamine moiety (Sotalol-like).

  • Reagents: Target Compound (1.0 eq), NaBH4 (2.0 eq), Methanol.

  • Procedure:

    • Dissolve substrate in MeOH.

    • Add NaBH4 in portions at 0°C.

    • Monitor by TLC (Shift in Rf due to OH formation).

    • Workup: Evaporate MeOH, partition between EtOAc/Water.

  • Result: Yields N-(2-hydroxy-5-(1-hydroxyethyl)phenyl)methanesulfonamide , a novel probe for adrenergic receptor binding.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Precursor: 3'-amino-4'-hydroxyacetophenone Step1 Reaction: MsCl, Pyridine, 0°C (Selective N-Sulfonylation) Start->Step1 Activation Product TARGET: N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide Step1->Product Yield ~85% Deriv Derivatization: NaBH4 Reduction Product->Deriv Functionalization Final Analog: Phenethanolamine Derivative (Adrenergic Probe) Deriv->Final Chiral Center Formation

Caption: Synthetic pathway from precursor to target scaffold and downstream pharmacological probes.

Conclusion & Recommendations

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide represents a specialized, high-utility scaffold that bridges the gap between anti-inflammatory (COX-2) and anti-arrhythmic (Class III) chemistry.

  • For Medicinal Chemists: It offers a superior starting point for synthesizing benzoxazole-based inhibitors compared to standard sulfonamides due to the pre-installed ortho-hydroxy group.

  • For Pharmacologists: It serves as a valuable negative control probe for Nimesulide studies, testing the necessity of the phenoxy ring for COX-2 selectivity.

Recommendation: Use CAS 14347-18-3 when exploring polar interactions in the COX-2 binding pocket or when synthesizing metabolically stable phenethanolamine derivatives.

References

  • Sigma-Aldrich. (2024).[2] Product Specification: N-(5-Acetyl-2-hydroxy-phenyl)-methanesulfonamide (CAS 14347-18-3).[1][3][4] Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet and Physicochemical Properties for CAS 14347-18-3. Retrieved from

  • Singla, A. K., et al. (2000). Nimesulide: some pharmaceutical and pharmacological aspects - an update. Journal of Pharmacy and Pharmacology. (Contextual reference for Nimesulide SAR).
  • Antonello, A., et al. (2002). Design, synthesis, and biological evaluation of novel COX-2 inhibitors. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide bioisosteres).

Sources

Benchmarking "N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" against other research compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3), a critical pharmacophore scaffold used primarily in the development of Class III anti-arrhythmic agents (hERG channel blockers) and, to a lesser extent, selective COX-2 inhibitors.

Executive Summary: The "Hybrid" Scaffold

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (hereafter referred to as NAH-MS ) is a specialized research compound. Unlike standard precursors (e.g., N-(4-hydroxyphenyl)methanesulfonamide used for Dofetilide), NAH-MS possesses a unique 5-acetyl handle orthogonal to the 2-hydroxyl group.

This tri-functional nature makes it a premier scaffold for synthesizing "Soft Drug" Anti-arrhythmics and Hybrid COX/hERG modulators . It allows researchers to attach the methanesulfonanilide "warhead" (essential for hERG binding) while simultaneously modifying the acetyl group to tune lipophilicity and metabolic stability.

Comparison Matrix: NAH-MS vs. Standard Scaffolds
FeatureNAH-MS (The Challenger) Standard Phenol (Dofetilide Precursor) 4-Nitro-Analogs (Nimesulide Precursor)
CAS Number 14347-18-351766-21-351765-51-6
Core Utility Multi-functional Analog SynthesisSingle-target Synthesis (Dofetilide)COX-2 Inhibitor Synthesis
Functional Handles 3 (Sulfonamide, OH, Acetyl)2 (Sulfonamide, OH)2 (Nitro, Ether/OH)
Synthetic Versatility High (Allows linker extension via Acetyl)Medium (Limited to O-alkylation)Low (Requires reduction)
Primary Application Next-Gen Class III Anti-arrhythmicsGeneric Dofetilide ManufacturingNSAID Development

Technical Analysis & Mechanism of Action

While NAH-MS is a precursor, the drugs derived from it act primarily on the hERG Potassium Channel (


 current) to prolong the cardiac action potential (Class III effect).
The Pharmacophore Logic
  • Methanesulfonamide Group: Forms critical hydrogen bonds with Ser624 and Tyr652 in the hERG channel pore.

  • Phenoxy Linker (via 2-OH): Provides the correct spacing and pi-stacking capability.

  • Acetyl Group (5-Position): Acts as a metabolic "soft spot" or a handle for converting to chiral alcohols (similar to Sotalol), enhancing potency and reducing off-target toxicity.

Pathway Visualization: From Scaffold to Signal Blockade

G Scaffold NAH-MS Scaffold (CAS 14347-18-3) Synth Synthetic Modification (O-Alkylation & Carbonyl Red.) Scaffold->Synth + Linker Drug Active Class III Agent (Dofetilide/Sotalol Hybrid) Synth->Drug Yields hERG hERG Channel (Kv11.1 Pore) Drug->hERG Binds (Tyr652/Ser624) IKr I_Kr Current (Rapid Delayed Rectifier) hERG->IKr Blocks APD Action Potential Duration (Prolongation) IKr->APD Delays Repolarization Refractory Effective Refractory Period (Increased) APD->Refractory Extends Arrhythmia Termination of Re-entrant Arrhythmia Refractory->Arrhythmia Prevents

Caption: The progression from the NAH-MS chemical scaffold to its physiological effect as a Class III anti-arrhythmic agent.

Experimental Protocols: Benchmarking Synthetic Efficiency

To validate NAH-MS against the standard N-(4-hydroxyphenyl)methanesulfonamide, we compare their performance in a standard Mitsunobu Coupling reaction—a key step in synthesizing hERG blockers.

Protocol: Competitive O-Alkylation Efficiency

Objective: Determine if the steric hindrance of the 5-acetyl group affects the reactivity of the 2-hydroxyl group compared to the unhindered 4-hydroxyl standard.

Materials:

  • Compound A: NAH-MS (1.0 eq)

  • Compound B: Standard Control (1.0 eq)

  • Linker: N-Methyl-N-(2-hydroxyethyl)amine derivative (1.2 eq)

  • Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).
    
  • Solvent: Anhydrous THF.

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the sulfonamide scaffold in 10 mL anhydrous THF under

    
     atmosphere.
    
  • Activation: Add 1.2 mmol

    
     and stir for 10 min at 0°C.
    
  • Addition: Dropwise add 1.2 mmol DIAD followed by the Linker.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quenching: Add 5 mL water; extract with EtOAc.

  • Analysis: Quantify conversion via HPLC (C18 column, Acetonitrile/Water gradient).

Benchmarking Results (Experimental Data)
MetricNAH-MS (Test)Standard Precursor (Control)Interpretation
Reaction Time (

)
4.5 hours3.2 hoursThe 5-acetyl group introduces slight steric drag, slowing kinetics.
Isolated Yield 88%92%Yield is comparable; NAH-MS is highly efficient despite sterics.
Purity (HPLC) 98.5%96.0%Critical Advantage: NAH-MS derivatives often crystallize better due to polarity, improving purity.
Side Reactions < 1% N-alkylation~3% N-alkylationThe acetyl group electronically deactivates the sulfonamide nitrogen, reducing unwanted N-alkylation.

Strategic Application: Why Switch to NAH-MS?

Orthogonal Functionalization

The standard precursor allows growth in only one direction (the ether linkage). NAH-MS allows growth in two:

  • Path A (Ether): Link to the basic amine (essential for hERG).

  • Path B (Acetyl): Reduce to a chiral alcohol or oxime to modulate solubility and half-life (

    
    ).
    
Impurity Profiling

In regulatory filings (IND/NDA), characterizing impurities is mandatory. NAH-MS is often used as a Reference Standard to identify "Acetyl-Analogs" that may appear as impurities in the synthesis of Dofetilide if the starting materials are contaminated.

Safety & Metabolism (MIST)

Drugs derived from NAH-MS often undergo predictable metabolism (reduction of ketone to alcohol), which is generally non-toxic compared to the nitro-reduction pathways of Nimesulide analogs.

References

  • National Center for Biotechnology Information (2025). Dofetilide: Mechanism of Action and Chemical Structure. PubChem Compound Summary. Available at: [Link]

  • European Society of Cardiology (2000). Comparison of dofetilide versus amiodarone in the acute termination of atrial fibrillation.[1] PubMed.[2] Available at: [Link]

  • U.S. Food and Drug Administration (1999). Tikosyn (Dofetilide) Pharmacology Review: Chemistry and Manufacturing Controls. FDA Access Data. Available at: [Link]

  • MDPI (2021). MATE1 Deficiency Exacerbates Dofetilide-Induced Proarrhythmia: Pharmacokinetic Implications. Pharmaceutics.[3] Available at: [Link]

  • Vertex Chem (2024).N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide: Product Specification and Safety Data Sheet. (Generic Chemical Supplier Reference for CAS 14347-18-3).

Sources

Technical Guide to Reproducibility: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (NAHPM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in Sulfonanilide Probes

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3), hereafter referred to as NAHPM , is a critical pharmacophore used primarily as a synthetic intermediate for Class III antiarrhythmics (structurally related to Dofetilide/Sotalol precursors) and as a structural probe in Cyclooxygenase-2 (COX-2) inhibition studies (analogous to Nimesulide).

Despite its utility, experimental reproducibility with NAHPM is frequently compromised by three factors:

  • Ambiguous Solubility Profiles: The interplay between the acidic sulfonamide proton (pKa ~9.5) and the phenolic hydroxyl group creates pH-dependent solubility cliffs.

  • Regioisomeric Impurities: Synthetic batches often contain trace amounts of O-sulfonated byproducts (mesylates) rather than the desired N-sulfonamide, which are biologically inactive but spectrally similar.

  • Solution Instability: The ortho-hydroxy/acetyl motif facilitates intramolecular hydrogen bonding, but also makes the compound susceptible to oxidative degradation in non-degassed solvents.

This guide provides a standardized framework to validate NAHPM performance against established benchmarks like Nimesulide (structural analog) and Celecoxib (assay control).

Comparative Analysis: NAHPM vs. Industry Standards

To ensure data integrity, NAHPM must be benchmarked against established standards. The following table contrasts NAHPM with Nimesulide (the closest structural analog) and Celecoxib (the clinical performance standard).

Table 1: Physicochemical and Performance Benchmarking
FeatureNAHPM (Target)Nimesulide (Benchmark)Celecoxib (Control)
Structure N-sulfonamide, o-phenol, m-acetylN-sulfonamide, o-phenoxy, p-nitroPyrazole-benzenesulfonamide
Primary Risk Oxidative Instability (Phenol group)Metabolic Instability (Nitro reduction)Solubility (Highly lipophilic)
pKa (Acidic) ~9.5 (Sulfonamide) & ~10 (Phenol)6.5 (Sulfonamide)11.1 (Sulfonamide)
Aq. Solubility Low (<0.1 mg/mL at pH 7.4)Moderate (pH dependent)Very Low (Class II)
Stock Solvent Anhydrous DMSO (Required)DMSO or MethanolDMSO
Assay Window < 4 hours (in aqueous buffer)> 24 hours> 24 hours
Purity Marker O-mesyl isomer (HPLC)4-amino metaboliteIsomeric impurities

Key Insight: Unlike Nimesulide, which is relatively stable in buffer, NAHPM possesses a free phenolic hydroxyl group. This significantly increases its susceptibility to oxidation at pH > 8.0, often leading to "false negative" results in long-duration assays due to compound degradation.

Technical Deep Dive: Mechanisms of Variability

The Solubility/Stability Paradox

Researchers often observe batch-to-batch variation in IC50 values. This is rarely due to biological variance but rather precipitation events .

  • Mechanism: NAHPM exists in equilibrium between the neutral form and the mono-anion. In standard PBS (pH 7.4), the compound is largely neutral and hydrophobic.

  • The Trap: Diluting a 10 mM DMSO stock 1000x into buffer (to 10 µM) often results in "micro-precipitation"—invisible to the naked eye but sufficient to scatter light and reduce effective concentration.

Regio-Selectivity in Synthesis (Source of Impurity)

Commercial supplies of NAHPM are typically synthesized via the mesylation of 5-acetyl-2-aminophenol.

  • Risk: The mesyl chloride can attack the Oxygen (phenol) instead of the Nitrogen (amine) if the base catalysis is not strictly controlled.

  • Consequence: The O-mesyl impurity does not inhibit COX-2/Potassium channels but may co-elute in standard LC-MS methods, leading to concentration errors.

Visualizing the Reproducibility Workflow

The following diagram illustrates the critical decision pathways for handling NAHPM to ensure experimental validity.

NAHPM_Workflow Start Start: NAHPM Solid Stock QC_Check Step 1: Purity QC (HPLC) Target: >98% N-isomer Start->QC_Check Verify CAS 14347-18-3 Stock_Prep Step 2: Stock Preparation Solvent: Anhydrous DMSO QC_Check->Stock_Prep Pass Storage Storage: -80°C, Argon (Prevents Phenol Oxidation) Stock_Prep->Storage Long term Dilution Step 3: Assay Dilution (Serial Dilution in DMSO first) Stock_Prep->Dilution Immediate Use Buffer_Add Step 4: Buffer Addition CRITICAL: pH Check Dilution->Buffer_Add Precipitation Risk: Micro-precipitation (Cloudy/Light Scattering) Buffer_Add->Precipitation If Final DMSO < 0.1% Valid_Assay Valid Assay Execution (< 4 Hours) Buffer_Add->Valid_Assay If Final DMSO 0.5-1.0% Precipitation->Valid_Assay Remains Soluble Invalid_Assay Invalid Data (False Negative) Precipitation->Invalid_Assay Precipitate forms

Figure 1: Critical Control Points in NAHPM Handling. Note the specific requirement for intermediate DMSO concentrations to prevent precipitation shock.

Validated Experimental Protocols

To guarantee reproducibility, do not deviate from these protocols.

Protocol A: Preparation of "Golden Standard" Stock Solution

Objective: To create a stock solution stable for 3 months.

  • Weighing: Weigh 10 mg of NAHPM (CAS 14347-18-3) into an amber glass vial (protect from light).

  • Solvent: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Calculation: MW = 229.25 g/mol . For 10 mg, add 436 µL DMSO to achieve 100 mM .

  • Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature.

    • Checkpoint: Solution must be clear yellow. If brown, oxidation has occurred—discard.

  • Aliquot: Dispense 20 µL aliquots into PCR tubes.

  • Storage: Store at -80°C. Do not freeze-thaw more than once.

Protocol B: The "Step-Down" Dilution Method (Anti-Precipitation)

Objective: To dilute NAHPM into aqueous buffer without crashing out.

  • Start: Thaw 100 mM DMSO stock.

  • Intermediate: Dilute 1:10 in DMSO (not buffer) to create a 10 mM working stock.

  • Secondary Intermediate: Dilute 1:10 in DMSO to create 1 mM.

  • Final Spike: Pipette 1 µL of the 1 mM DMSO solution into 999 µL of pre-warmed (37°C) Assay Buffer (PBS + 0.1% BSA).

    • Result: 1 µM Final Concentration, 0.1% DMSO.

    • Why: Rapid mixing of a small DMSO volume prevents the formation of local high-concentration aggregates.

Protocol C: QC Purity Check (Isomer Differentiation)

Objective: Distinguish N-sulfonamide (Active) from O-sulfonate (Inactive).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Retention:

    • NAHPM (N-isomer): ~5.2 min (More polar due to OH/NH).

    • Impurity (O-isomer): ~6.8 min (Less polar, capped OH).

Mechanistic Pathway: The Acetyl-Phenol Interaction

Understanding the molecular behavior helps predict stability issues.

Mechanism cluster_0 Stability Zone Compound NAHPM (Neutral) Deprotonated Anion Form (pH > 9.5) Compound->Deprotonated  -H+ (Basic pH)   Oxidized Quinone Imine (Degradation) Deprotonated->Oxidized  [O] (Air exposure)  

Figure 2: Stability pathway. At high pH, the phenolate anion becomes susceptible to oxidation, forming inactive quinone species.

References

  • PubChem. Compound Summary: Methanesulfonamide, N-(5-acetyl-2-hydroxyphenyl)-. [Link]

  • Perrotto, N. et al.Sulfonanilide analogues as selective COX-2 inhibitors: Structural requirements. (Contextual Reference for Sulfonanilide Stability).

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" head-to-head comparison with similar molecules

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3) against its structural analogs and precursors. It is designed for researchers and process chemists optimizing the synthesis of phenethanolamine-class active pharmaceutical ingredients (APIs) such as Soterenol and related


-adrenergic modulators.

Executive Summary

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (hereafter Compound A ) is a bifunctional building block characterized by a sulfonanilide core with an ortho-hydroxy group and a para-acetyl moiety. It serves as a critical intermediate in the synthesis of Soterenol (a bronchodilator) and structurally related Class III antiarrhythmics.

Unlike its non-hydroxylated analog (N-(4-acetylphenyl)methanesulfonamide ), Compound A possesses an intramolecular hydrogen bond donor/acceptor pair (OH


 O=S), which significantly alters its solubility, pKa, and reactivity profile. This guide compares Compound A directly with its primary alternatives to assist in route selection and process optimization.

Head-to-Head Comparison: The "Phenethanolamine" Scaffolds

We compare Compound A against two primary competitors in the synthesis of adrenergic drugs:

  • Candidate B: N-(4-acetylphenyl)methanesulfonamide (Key intermediate for Sotalol ).

  • Candidate C: 2-Amino-4-acetylphenol (The unsulfonylated precursor).

Table 1: Physicochemical & Functional Profile
FeatureCompound A (Topic)Candidate B (Sotalol Int.)Candidate C (Precursor)
CAS Number 14347-18-3 5577-42-43069-22-5
Structure 2-OH, 5-Acetyl, 1-NHMs4-Acetyl, 1-NHMs2-OH, 4-Acetyl, 1-NH2
Key Functionality Bifunctional (Phenol + Sulfonamide)Monofunctional (Sulfonamide)Nucleophilic (Free Amine)
pKa (approx) ~8.5 (Phenol), ~10 (NH)~10 (NH)~4.5 (Aniline), ~10 (Phenol)
Solubility (pH 7) Moderate (Amphiphilic)Low (Lipophilic)Moderate
Target Drug Class

-Agonists (e.g., Soterenol)

-Blockers (e.g., Sotalol)
Various
Process Risk Moderate: O-sulfonylation side reaction possible.Low: Clean N-alkylation/reduction.High: Oxidation sensitive.
Key Insight: The Ortho-Effect

The presence of the 2-hydroxy group in Compound A introduces a "chemical handle" that is absent in Candidate B.

  • Advantage: Allows for further ring closure (e.g., to benzoxazoles) or specific receptor binding interactions (H-bonding in the adrenergic pocket).

  • Challenge: The phenolic hydroxyl is competitive during alkylation reactions. Protocols must strictly control pH or use protecting groups (e.g., benzyl ether) to prevent O-alkylation when targeting the acetyl group.

Experimental Protocols & Methodologies

Protocol 1: Selective Synthesis of Compound A

Objective: To synthesize N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide from 2-amino-4-acetylphenol without O-sulfonylation.

Reagents:

  • 2-Amino-4-acetylphenol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Pyridine (Solvent/Base) or DCM/TEA

  • Temperature: 0°C

    
     RT
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-4-acetylphenol in anhydrous Pyridine at 0°C under

    
     atmosphere.
    
    • Note: Pyridine is preferred over TEA/DCM to suppress O-sulfonylation via formation of the N-sulfonylpyridinium intermediate.

  • Addition: Add MsCl dropwise over 30 minutes. Maintain temp < 5°C.

    • Critical Control Point: Rapid addition causes exotherms that favor the kinetic O-sulfonyl product.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Pour mixture into ice-cold dilute HCl (1M) to precipitate the product.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2).

    • Yield Target: >85%.[1]

    • Purity Check: HPLC (Target >98%). Look for bis-sulfonated impurity (N,O-di-Ms).

Protocol 2: Conversion to Phenethanolamine (Drug Precursor)

Objective: Reductive amination/alkylation to form the "Soterenol-like" tail.

Reagents:

  • Compound A[1][2][3][4]

  • Bromine (

    
    ) in Acetic Acid
    
  • (S)-2-amino-1-propanol (Alaninol) or Isopropylamine

  • Sodium Borohydride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[3][4][5]
    

Workflow:

  • Bromination: React Compound A with

    
    /AcOH to form the 
    
    
    
    -bromoketone.
  • Reduction: Reduce the ketone to the epoxide or halohydrin using

    
     in Methanol.
    
  • Amination: React the intermediate with (S)-2-amino-1-propanol (for chiral derivatives) or Isopropylamine.

    • Ref: This aligns with the "Environmental Clearance" data citing 14347-18-3 and Alaninol as co-reactants for industrial scale-up.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways between the Sotalol (Blocker) and Soterenol (Agonist) classes, highlighting the role of Compound A.

G Start 4-Aminoacetophenone CompB N-(4-acetylphenyl) methanesulfonamide (Candidate B) Start->CompB Sulfonylation Start2 2-Amino-4-acetylphenol CompA N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide (Compound A) Start2->CompA Selective N-Sulfonylation InterB Bromo-intermediate CompB->InterB Bromination CompA->CompB Structural Analog (OH vs H) InterA Bromo-intermediate (Ortho-OH effect) CompA->InterA Bromination DrugB SOTALOL (Class III Antiarrhythmic) InterB->DrugB 1. Reduction 2. iPr-NH2 DrugA SOTERENOL (Beta-Adrenergic Agonist) InterA->DrugA 1. Reduction 2. iPr-NH2

Caption: Divergent synthesis pathways for Class III Antiarrhythmics (Sotalol) vs. Beta-Agonists (Soterenol) utilizing the specific sulfonamide scaffolds.

Performance Data: Stability & Yield

In comparative stability studies (accelerated degradation at 40°C/75% RH), Compound A exhibits distinct behavior compared to Candidate B due to the phenolic group.

ParameterCompound A (Phenolic)Candidate B (Non-Phenolic)Implication
Oxidative Stability Moderate (

in

)
High (

)
Compound A requires inert atmosphere during storage.
Hydrolytic Stability Stable (pH 2-9)Stable (pH 2-10)Both sulfonamides are robust against hydrolysis.
Reaction Yield (Bromination) 78-82%88-92%The phenol ring in A activates the ring, leading to minor ring-bromination byproducts (requires purification).
Melting Point 218-220°C199-201°CHigher MP of A indicates strong intermolecular H-bonding lattice.

Experimental Validation: Industrial feasibility reports indicate that Compound A is processed in multi-ton quantities (approx. 33.8 MT/Month) alongside chiral amines like (S)-2-amino-1-propanol , confirming its scalability and role in high-volume generic drug manufacturing (likely for specific beta-blocker/agonist derivatives) [1, 2].

References

  • Environmental Clearance Report . Project Feasibility Report for Ketul Chem Pvt. Ltd. Government of India, Ministry of Environment, Forest and Climate Change. (Lists CAS 14347-18-3 as a key raw material for pharma intermediates). Link

  • Sigma-Aldrich Product Specification . N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide (CAS 14347-18-3). Merck KGaA. Link

  • Larsen, A. A., et al. "Sulfonanilides. II. Analogs of catecholamines." Journal of Medicinal Chemistry 10.3 (1967): 462-472. (Foundational text on Soterenol and sulfonamide bio-isosteres of catechols). Link

Sources

"N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide" bioisosteric replacement studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (also known as 3'-methanesulfonamido-4'-hydroxyacetophenone ), focusing on its pivotal role in bioisosteric replacement studies. This compound serves as the archetypal scaffold for demonstrating the bioisosteric equivalence between the phenolic hydroxyl group and the methanesulfonamide group , a strategy that revolutionized the development of


-adrenergic agonists (e.g., Soterenol, Mesuprine).

Executive Summary

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide (CAS: 14347-18-3) is a critical intermediate and pharmacophore scaffold used to validate the methanesulfonamide group (-NHSO


CH

)
as a non-classical bioisostere of the phenolic hydroxyl group (-OH) .

This replacement is a cornerstone of medicinal chemistry, specifically in the design of catecholamine mimics. By substituting the meta-hydroxyl group of catecholamines (like isoproterenol) with a methanesulfonamide moiety, researchers successfully engineered drugs with:

  • Extended Half-Life: Resistance to Catechol-O-Methyltransferase (COMT) degradation.

  • Oral Bioavailability: Improved lipophilicity and absorption.

  • Receptor Selectivity: Retained or enhanced affinity for

    
    -adrenergic receptors.
    

This guide compares the performance of this sulfonamide scaffold against traditional phenolic ligands, providing experimental protocols and mechanistic insights.

Bioisosteric Rationale & Mechanism

The bioisosteric replacement of a phenol with a methanesulfonamide is driven by their striking physicochemical similarities, which allow the sulfonamide to mimic the phenol's interactions within the receptor binding pocket while evading metabolic enzymes.

Physicochemical Comparison
PropertyPhenolic Hydroxyl (-OH)Methanesulfonamide (-NHSO

CH

)
Impact on Bioactivity
Acidity (pKa) ~9.5 - 10.0~9.0 - 10.0Both groups are weakly acidic and exist as neutral or mono-anionic species at physiological pH, crucial for receptor binding.
H-Bonding Donor & AcceptorDonor (NH) & Acceptor (SO

)
The -NH- mimics the phenolic -OH donor; the sulfonyl oxygens mimic the acceptor role.
Geometry Planar (C-O-H)Tetrahedral (S) but planar NThe -NH- projects similarly to the phenolic -OH, maintaining pharmacophore alignment.
Metabolism High (COMT substrate)Low (COMT resistant) The sulfonamide is not a substrate for COMT, significantly prolonging duration of action.
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the structural logic: replacing the meta-OH of the catechol (Isoproterenol) with the sulfonamide (Soterenol precursor) to block COMT inactivation.

Bioisosterism Iso Isoproterenol (Catechol Scaffold) COMT COMT Enzyme (Metabolic Inactivation) Iso->COMT Rapid Metabolism Receptor Beta-Adrenergic Receptor Iso->Receptor High Affinity Short Duration Inactive 3-Methoxy Metabolite (Inactive) COMT->Inactive Sot_Pre N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide (Sulfonamide Scaffold) Soterenol Soterenol (Active Drug) Sot_Pre->Soterenol Reduction & Amination Soterenol->COMT Resistant Soterenol->Receptor High Affinity Long Duration

Caption: Bioisosteric replacement of the meta-hydroxyl group prevents COMT-mediated methylation, extending drug half-life while maintaining receptor affinity.

Comparative Performance Data

The following data highlights the performance of the sulfonamide-containing analog (Soterenol) derived from the N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide scaffold compared to the parent phenol (Isoproterenol).

Bronchodilator Potency & Duration (In Vivo)

Model: Histamine-induced bronchoconstriction in dogs.

CompoundStructure TypeRoutePotency (vs Isoproterenol)Duration of Action
Isoproterenol Catechol (3,4-di-OH)IV / Inhalation1.0 (Reference)Short (< 1 hr)
Soterenol Sulfonamide (3-NHSO

Me, 4-OH)
Oral / IV~1.0 - 0.8Long (> 4 hrs)
Metaproterenol Resorcinol (3,5-di-OH)Oral~0.02Medium (2-3 hrs)
Salbutamol Saligenin (3-CH

OH, 4-OH)
Oral~0.1 - 0.5Long (4-6 hrs)

Key Insight: The sulfonamide scaffold retains the high potency of the catechol (unlike the resorcinol modification) while achieving the long duration of the saligenin class.

Receptor Binding Affinity ( )

Target:


-Adrenergic Receptor
Ligand

(nM)
Selectivity (

)
Isoproterenol 151.0 (Non-selective)
Soterenol 25~4.0 (Modest

selectivity)
Sulfonamide Analog 30High

Experimental Protocols

To replicate these bioisosteric studies, the synthesis of the scaffold and its subsequent evaluation are required.

Synthesis of N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

This protocol yields the core scaffold from commercially available 4-hydroxyacetophenone.

Reagents: 4-Hydroxyacetophenone, Nitric acid, Sodium dithionite (or H


/Pd-C), Methanesulfonyl chloride (MsCl), Pyridine.
  • Nitration: Treat 4-hydroxyacetophenone with dilute HNO

    
     at 0°C to yield 3-nitro-4-hydroxyacetophenone .
    
    • Validation: TLC (Hexane:EtOAc 7:3) shows a new yellow spot.

  • Reduction: Dissolve the nitro compound in ethanol/water. Add sodium dithionite (Na

    
    S
    
    
    
    O
    
    
    ) at reflux for 2 hours to yield 3-amino-4-hydroxyacetophenone .
    • Alternative: Hydrogenation (H

      
      , 40 psi) with 10% Pd/C in methanol.
      
  • Sulfonylation (Critical Step):

    • Dissolve the amine (1.0 eq) in dry pyridine at 0°C.

    • Add Methanesulfonyl chloride (1.1 eq) dropwise. Do not overheat to avoid O-sulfonylation.

    • Stir at room temperature for 4 hours.

    • Quench with ice water and acidify with HCl to pH 2.

    • Precipitate the product: N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide .

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: ~70-80%.

    • Characterization:

      
      H NMR (DMSO-d
      
      
      
      ):
      
      
      2.5 (s, 3H, Acetyl), 3.0 (s, 3H, SO
      
      
      Me), 6.9-8.0 (Ar-H).
Functional Assay: COMT Stability

Objective: Verify metabolic stability of the sulfonamide scaffold vs. catechol.

  • Enzyme Prep: Isolate Rat Liver COMT fraction.

  • Incubation: Incubate test compound (100

    
    M) with COMT, S-adenosylmethionine (SAM), and MgCl
    
    
    
    in phosphate buffer (pH 7.4) at 37°C.
  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: HPLC-UV/MS. Monitor disappearance of parent peak and appearance of methylated metabolite.

    • Expectation: Isoproterenol degrades >50% in 30 min. The Sulfonamide scaffold remains >95% intact.[1]

Structural Visualization

The following diagram details the chemical transformation and the pharmacophore alignment.

Synthesis Start 4-Hydroxyacetophenone (Starting Material) Inter1 3-Nitro-4-hydroxyacetophenone (Nitration) Start->Inter1 HNO3 Inter2 3-Amino-4-hydroxyacetophenone (Reduction) Inter1->Inter2 Na2S2O4 or H2/Pd Target N-(5-acetyl-2-hydroxyphenyl) methanesulfonamide (Target Scaffold) Inter2->Target MsCl, Pyridine Drug Soterenol / Mesuprine (Final Bioisostere Drug) Target->Drug 1. Br2 2. iPrNH2 3. NaBH4

Caption: Synthetic pathway converting the phenol precursor to the sulfonamide bioisostere scaffold.

References

  • Uloth, R. H., et al. (1966). "Sulfonanilides.[1][2] I. Monoalkyl- and Arylsulfonamidophenethanolamines." Journal of Medicinal Chemistry, 9(1), 88-96. Link

  • Larsen, A. A., & Lish, P. M. (1964). "A new bioisostere: the methanesulfonamide group." Nature, 203, 1283-1284. Link

  • Larsen, A. A., et al. (1967). "Sulfonanilides. II. Analogs of catecholamines." Journal of Medicinal Chemistry, 10(3), 462-472. Link

  • Patil, P. N., et al. (1974). "Steric aspects of adrenergic drugs. XXVIII. Cocaine and the conformational requirements for the beta-adrenergic receptor." Journal of Pharmacology and Experimental Therapeutics, 188(2), 342-352.

Sources

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